molecular formula C5H9NO B11924619 (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Cat. No.: B11924619
M. Wt: 99.13 g/mol
InChI Key: UVMHKNOMRGEMLC-IMJSIDKUSA-N
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Description

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4-/m0/s1

InChI Key

UVMHKNOMRGEMLC-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2N)CO1

Canonical SMILES

C1C2C(C2N)CO1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine (and its hydrochloride salt), a critical conformationally restricted scaffold in modern drug discovery.

CAS: 693248-55-4 (Hydrochloride) | Molecular Formula: C₅H₉NO[1]·HCl

Executive Summary

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine represents a high-value "fragment" and scaffold in medicinal chemistry.[1] It functions as a conformationally restricted bioisostere of morpholine or piperidine, offering a unique vector for substituent display. By fusing a cyclopropane ring to a tetrahydrofuran core, this molecule locks the amine functionality in a specific geometric orientation, reducing the entropic penalty of binding to protein targets. It is widely utilized in the development of kinase inhibitors, GPCR ligands, and antiviral agents (specifically HCV NS5B polymerase inhibitors).

Chemical Identity & Stereochemical Analysis[1][2][3]

The nomenclature of 3-oxabicyclo[3.1.0]hexane systems requires precise stereochemical definition. The core structure consists of a five-membered ether ring cis-fused to a cyclopropane ring.[1]

Structural Parameters
PropertyData
IUPAC Name (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine (Meso form)*
Common Name 6-Amino-3-oxabicyclo[3.1.0]hexane
CAS Number 693248-55-4 (HCl salt)
Molecular Weight 99.13 g/mol (Free base) / 135.59 g/mol (HCl)
LogP (Calc) ~ -0.8 (Highly polar)
pKa ~ 8.5–9.5 (Primary amine)
H-Bond Donors 2 (Amine)
H-Bond Acceptors 2 (Ether oxygen, Amine nitrogen)

*Stereochemical Note: The cis-fused 3-oxabicyclo[3.1.0]hexane system with a substituent at C6 typically possesses a plane of symmetry, rendering it a meso compound (1R,5S). However, the designation (1S,5S) in literature often refers to specific desymmetrized derivatives or is used colloquially to denote the specific endo/exo diastereomer required for binding. For the purpose of this guide, we focus on the 6-exo-amine configuration, which is the thermodynamically favored and most common medicinal chemistry building block.

Medicinal Chemistry Utility: The "Rigidification" Strategy

This scaffold is employed to solve specific optimization problems in lead discovery:

  • Entropic Pre-organization: Unlike flexible linear amines, the bicyclic core holds the amine nitrogen in a fixed position. If this position matches the bioactive conformation, potency is significantly increased due to reduced entropy loss upon binding.

  • Vector Alignment: The C6-amine projects the nitrogen lone pair and substituents at a distinct angle (~60° relative to the ring plane), accessing binding pockets that planar aromatic rings cannot.

  • Physicochemical Properties: The ether oxygen lowers the LogP compared to the carbocyclic analogue (bicyclo[3.1.0]hexane), improving water solubility and metabolic stability (blocking P450 oxidation at the equivalent methylene position).

Bioisosteric Relationship Flow

The following diagram illustrates the logical progression from flexible morpholine to the rigid bicyclic scaffold.

Bioisostere Morpholine Morpholine (Flexible, High Entropy) Scaffold 3-Oxabicyclo[3.1.0]hexane (Rigid, Defined Vector) Morpholine->Scaffold Rigidification (Bridge Formation) Piperidine Piperidine (Lipophilic, Flexible) Piperidine->Scaffold +Polarity (O-insertion) +Rigidity Target High Affinity Ligand (Low Entropy Penalty) Scaffold->Target Amide Coupling / SNAr

Figure 1: Bioisosteric evolution from flexible heterocycles to the rigid 3-oxabicyclo[3.1.0] system.

Synthetic Methodology

The synthesis of CAS 693248-55-4 is non-trivial due to the need for stereocontrol during the formation of the bicyclic ring.[1] The industrial standard route utilizes a Curtius Rearrangement sequence starting from the carboxylic acid.

Core Synthetic Pathway[1][6]
  • Cyclopropanation: Reaction of 2,5-dihydrofuran with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields the bicyclic ester.[2]

  • Hydrolysis: Saponification of the ester to the carboxylic acid (CAS 55780-88-6).

  • Curtius Rearrangement: Conversion of the acid to the amine via an acyl azide and isocyanate intermediate.[3][4]

Synthesis SM 2,5-Dihydrofuran Inter1 Bicyclic Ester (Exo/Endo Mix) SM->Inter1 Cyclopropanation Reagent1 Ethyl Diazoacetate (EDA) Cat. Rh2(OAc)4 Reagent1->Inter1 Inter2 Carboxylic Acid (Hydrolysis) Inter1->Inter2 LiOH, THF/H2O Inter3 Boc-Protected Amine Inter2->Inter3 1. DPPA, Et3N 2. Reflux tBuOH Reagent2 DPPA, tBuOH (Curtius Rearrangement) Reagent2->Inter3 Product (1S,5S)-3-Oxabicyclo[3.1.0] hexan-6-amine HCl Inter3->Product 4M HCl/Dioxane

Figure 2: Synthetic workflow for the production of the amine hydrochloride salt.

Detailed Experimental Protocol (Curtius Sequence)

Objective: Synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride from the carboxylic acid precursor.

Step 1: Formation of the Boc-Protected Amine

  • Setup: Charge a flame-dried round-bottom flask with 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) and anhydrous tert-butanol (10 V).

  • Activation: Add triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature under N₂ atmosphere.

  • Rearrangement: Heat the reaction mixture to reflux (85°C) for 4–6 hours. Mechanism: The in-situ generated acyl azide undergoes thermal rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the Boc-carbamate.[1]

  • Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the exo-Boc-amine.

Step 2: Deprotection to HCl Salt

  • Dissolution: Dissolve the Boc-amine in 1,4-dioxane (5 V).

  • Acidolysis: Add 4M HCl in dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to RT and stir for 2 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with Et₂O (to remove excess HCl and byproducts), and dry under vacuum.

  • Yield: Typical yields for this step are >90%.[5]

Analytical Characterization

To ensure the integrity of the scaffold, the following analytical parameters should be verified.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 8.3-8.5 (br s, 3H, NH₃⁺); δ 3.8 (d, 2H, O-CH₂); δ 3.6 (d, 2H, O-CH₂); δ 2.3 (s, 1H, CH-N); δ 1.8 (s, 2H, Bridgehead CH). Note: High symmetry in meso form simplifies spectrum.
LC-MS [M+H]⁺ = 100.1 Da.[1] (Mass of free base + H).
Appearance White to off-white crystalline solid.[1] Hygroscopic.
Chloride Content Titration with AgNO₃ should confirm 1:1 stoichiometry (approx 26% Cl by weight).

Handling and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or sealed container at 2–8°C.

  • Reactivity: The primary amine is a potent nucleophile. Avoid exposure to strong oxidizers or electrophiles (aldehydes, acid chlorides) unless reaction is intended.

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. The compound is an irritant to eyes and respiratory tract.

References

  • Scaffold Utility & Bioisosterism

    • Application of bicyclo[3.1.0]hexanes in drug design.[6] VulcanChem. Link

  • Synthetic Methodology (Curtius Rearrangement)

    • Curtius Rearrangement Mechanism and Protocols. Organic Chemistry Portal. Link

  • Commercial Availability & CAS Verification

    • 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Product Page.[1] Sigma-Aldrich.[1] Link

  • Related HCV Protease Inhibitor Research

    • Discovery of Boceprevir and Narlaprevir (Use of bicyclic proline analogs). Journal of Medicinal Chemistry.[7] Link

Sources

The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Masterclass in Conformational Restriction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The 3-Oxabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 3-oxabicyclo[3.1.0]hexane scaffold represents a high-value structural motif in modern medicinal chemistry, functioning primarily as a conformationally restricted bioisostere of tetrahydrofuran (THF) and a surrogate for proline-like architectures. Unlike its flexible parent rings, this bicyclic system locks substituents into precise vectors, reducing the entropic penalty of binding and often improving metabolic stability by blocking oxidation at the


-methylene positions.

This guide analyzes the physicochemical properties, synthetic access, and strategic application of the 3-oxabicyclo[3.1.0]hexane core, providing actionable protocols for its integration into drug discovery programs.

Structural & Physicochemical Properties[1][2][3][4]

Geometry and Puckering

The fusion of a cyclopropane ring to a tetrahydrofuran (THF) ring creates a rigid "V" shape. While THF exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation), the 3-oxabicyclo[3.1.0]hexane system is conformationally locked.

  • Boat-like Geometry: The bicyclic system predominantly adopts a boat-like conformation where the bridgehead carbons (C1 and C5) and the oxygen (O3) are roughly planar, while the cyclopropane methylene (C6) and the O-adjacent carbons deviate.

  • Vectorial Projection: Substituents at the bridgehead positions are projected in a fixed orientation, allowing for precise probing of hydrophobic pockets.

  • Bioisosterism:

    • vs. Proline: The scaffold mimics the turn-inducing properties of proline but replaces the hydrogen-bond donor (NH) with a hydrogen-bond acceptor (ether oxygen), altering solubility and permeability profiles.

    • vs. Tetrahydrofuran: It reduces the conformational degrees of freedom, often leading to higher affinity if the locked conformation matches the bioactive pose.

Metabolic Stability

A critical advantage of this scaffold is the "metabolic blocking" effect. In standard THF rings, the


-carbons (next to oxygen) are prone to P450-mediated oxidation. The strain and steric bulk of the fused cyclopropane ring, particularly in the 3-oxabicyclo[3.1.0] system, can sterically hinder these positions or alter the electronics to reduce oxidative liability.

Synthetic Access & Stereocontrol[5]

The construction of the 3-oxabicyclo[3.1.0]hexane core relies heavily on cyclopropanation strategies. The most robust and scalable method involves the Simmons-Smith reaction applied to 2,5-dihydrofuran derivatives.

Core Synthetic Pathways

SynthesisPathways Start 2,5-Dihydrofuran (Precursor) Reagent1 Simmons-Smith (Et2Zn, CH2I2) Start->Reagent1 Classic Route Reagent2 Diazo Transfer (Rh/Cu cat.) Start->Reagent2 Carbenoid Insertion Core 3-Oxabicyclo[3.1.0]hexane (Target Scaffold) Reagent1->Core High Stereocontrol Reagent2->Core Variable Yields Func Functionalization (Ring Opening/Substitution) Core->Func Diversification

Figure 1: Primary synthetic routes to the 3-oxabicyclo[3.1.0]hexane core. The Simmons-Smith reaction is preferred for its stereospecificity.[1]

Stereochemical Considerations
  • Directed Cyclopropanation: If a hydroxyl group is present on the dihydrofuran ring (e.g., at the 3-position), it can direct the incoming zinc carbenoid to the syn face, ensuring high diastereoselectivity.

  • Resolution: Enantiopure scaffolds are often obtained via enzymatic resolution (lipase-catalyzed hydrolysis) of meso-diesters derived from the core.

Medicinal Chemistry Applications

Nucleoside Analogs (The "North/South" Lock)

While "methanocarba" nucleosides (replacing O with CH2) are famous for locking sugar puckers, the 3-oxabicyclo[3.1.0]hexane scaffold serves as a rigid ether variant.

  • Mechanism: The fused cyclopropane forces the furanose ring into a specific envelope conformation (North or South, depending on fusion stereochemistry).

  • Application: Used to target viral polymerases (HCV, HIV) where the enzyme active site requires a specific sugar pucker for catalytic incorporation.

Glutamate Receptor (mGluR) Modulators

The scaffold has been extensively utilized to create conformationally restricted glutamate analogs.

  • Case Study: Although the 2-oxa isomer (e.g., LY379268) is more famous as an mGluR2/3 agonist, the 3-oxa variants act as tools to probe the subtle steric requirements of the glutamate binding pocket. The 3-oxa core provides a symmetric electronic distribution distinct from the 2-oxa system.

Comparative Data: Scaffold Properties
PropertyTetrahydrofuran (THF)3-Oxabicyclo[3.1.0]hexaneImpact on Drug Design
Conformation Flexible (Pseudorotation)Rigid / LockedLower entropy cost of binding (

).
LogP Low (Polar)Moderate IncreaseCyclopropane adds lipophilicity without aromaticity.
Metabolic Stability Low (

-oxidation)
HighSteric protection of

-protons.
Vector Control PoorExcellentPredictable exit vectors for substituents.

Experimental Protocol: Synthesis of 3-Oxabicyclo[3.1.0]hexane

Objective: Synthesis of the core scaffold via Simmons-Smith cyclopropanation of 2,5-dihydrofuran. This protocol is adapted for high reproducibility and safety.

Reagents & Equipment
  • Substrate: 2,5-Dihydrofuran (1.0 equiv).

  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂), Dichloromethane (DCM, anhydrous).

  • Safety: Diethylzinc is pyrophoric. Handle under strict inert atmosphere (Ar/N₂).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous DCM (10 volumes relative to substrate) and cool to 0 °C using an ice bath.

  • Carbenoid Formation:

    • Add Diethylzinc (1.1 equiv) dropwise via syringe.

    • Critical Step: Add Diiodomethane (2.2 equiv) dropwise over 20 minutes. A white precipitate (ZnI₂) may form. Stir for 15 minutes at 0 °C to form the Furukawa reagent (IZnCH₂I).

  • Substrate Addition: Add 2,5-dihydrofuran (1.0 equiv) dissolved in a minimal amount of DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 12–16 hours. Monitor by TLC or GC-MS (disappearance of alkene).

  • Quenching (Exothermic):

    • Cool the flask back to 0 °C.

    • Caution: Quench slowly with saturated aqueous NH₄Cl. Vigorous gas evolution (methane/ethane) will occur.

  • Workup: Separate layers. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (the product is volatile).

  • Purification: Purify via distillation or flash chromatography (Pentane/Ether gradient) depending on the boiling point of the specific derivative.

Mechanistic Logic & SAR Workflow

The following diagram illustrates the decision matrix for deploying this scaffold in a Lead Optimization campaign.

SAR_Logic Problem Lead Compound Issue: Low Potency or High Metabolic Clearance Analysis Identify Flexible Ether/THF Region Problem->Analysis Strategy Apply 3-Oxabicyclo[3.1.0]hexane Scaffold Analysis->Strategy Branch1 Check Binding Mode Strategy->Branch1 Branch2 Check Microsomal Stability Strategy->Branch2 Result1 Potency Increase: Entropic Benefit Confirmed Branch1->Result1 Fit Result2 Potency Loss: Incorrect Vector/Steric Clash Branch1->Result2 No Fit Result3 Clint Decreased: Metabolic Hotspot Blocked Branch2->Result3

Figure 2: Strategic decision tree for scaffold replacement using 3-oxabicyclo[3.1.0]hexane.

References

  • Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-ones 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. Journal of Organic Chemistry. [Link]

  • Application in Glutamate Receptor Ligands Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine , a specialized bicyclic building block used in medicinal chemistry.

Physicochemical Profile, Synthesis, and Applications in Drug Discovery[1][2][3][4][5][6]

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine is a conformationally restricted, bicyclic primary amine widely utilized in drug development as a bioisostere for proline, morpholine, and piperidine rings. Its rigid [3.1.0] scaffold locks the amine vector in a specific orientation, reducing the entropic penalty upon binding to biological targets (e.g., GPCRs, kinases).

While the user query specifies the (1S,5S) configuration, it is critical to note from a structural chemistry standpoint that the unsubstituted 6-amine derivative is typically a meso compound (configuration 1R,5S ) due to the plane of symmetry passing through the oxygen atom and the C6-amine. The (1S,5S) designation strictly refers to chiral derivatives where symmetry is broken (e.g., 1-substituted analogs) or is used in specific catalog nomenclature to denote the cis-fused framework relative to a chiral precursor. This guide focuses on the properties and synthesis of the cis-fused 6-amine scaffold, acknowledging these stereochemical nuances.

Core Identity Data
PropertyValue
Chemical Name 3-Oxabicyclo[3.1.0]hexan-6-amine
Common Stereoisomer cis-fused (meso); formally (1R,5S)
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol (Free Base)
Salt Form (Common) Hydrochloride (MW: ~135.59 g/mol )
CAS Number 724701-02-4 (Generic/Racemic)
Physical State Colorless oil (Free Base) or White solid (HCl salt)

Structural & Stereochemical Analysis

The molecule consists of a cyclopentane ring modified with an oxygen atom at position 3 (tetrahydrofuran-like) fused to a cyclopropane ring.

Stereochemical Configuration

The [3.1.0] bicyclic system is almost exclusively cis-fused in small rings to avoid extreme ring strain.

  • Meso Character: For the 6-amine, the molecule possesses a plane of symmetry (

    
    ) passing through O3, the midpoint of the C1-C5 bond, and the C6-N bond.
    
  • Bridgehead Configuration: In the cis-isomer, one bridgehead is (R) and the other is (S). Thus, the standard IUPAC designation is (1R,5S) .

  • Amine Orientation: The amine at C6 can be endo (concave face) or exo (convex face). The exo isomer is generally more stable and sterically accessible for coupling reactions.

Expert Insight: If a vendor lists "(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine", they may be referring to a specific enantiomer of a substituted derivative (e.g., 1-methyl) or using non-standard nomenclature for the cis-bridgehead. Always verify the structure via 2D representation or InChI key before purchase.

Stereochemistry cluster_0 Stereochemical Relationships Node1 3-Oxabicyclo[3.1.0]hexan-6-amine (Unsubstituted) Node2 Plane of Symmetry (Meso Compound) Node1->Node2 Possesses Node3 Configuration: (1R,5S) Node2->Node3 Dictates

Caption: Logical flow determining the meso (1R,5S) configuration of the unsubstituted scaffold.

Synthesis & Manufacturing Protocols

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine typically employs a carbenoid cyclopropanation strategy followed by a Curtius rearrangement .

Synthetic Route: Cyclopropanation of 2,5-Dihydrofuran

This method is preferred for its scalability and access to the exo-isomer.

Step 1: Cyclopropanation

  • Reagents: 2,5-Dihydrofuran, Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

  • Conditions: DCM, 0°C to RT.

  • Mechanism: Rhodium-catalyzed decomposition of EDA generates a carbene, which inserts into the alkene of 2,5-dihydrofuran.

  • Product: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Exo/Endo mixture, separable by column chromatography).

Step 2: Hydrolysis

  • Reagents: LiOH, THF/H₂O.

  • Product: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Step 3: Curtius Rearrangement (Carboxylic Acid


 Amine) 
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).
    
  • Intermediate: Boc-protected amine.[1]

  • Deprotection: HCl/Dioxane or TFA/DCM.

  • Final Product: 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.

Experimental Workflow Diagram

Synthesis Start 2,5-Dihydrofuran Step1 Cyclopropanation (Rh2(OAc)4, EDA) Start->Step1 Inter1 Ethyl Ester Intermediate Step1->Inter1 Carbene Insertion Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, t-BuOH -> HCl) Inter2->Step3 Isocyanate Intermediate Final 3-Oxabicyclo[3.1.0]hexan-6-amine (HCl Salt) Step3->Final Deprotection

Caption: Step-by-step synthesis from 2,5-dihydrofuran via Curtius rearrangement.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, offering unique geometric properties that enhance drug-target interactions.[2][3]

Bioisosterism & Vector Analysis

The 3-oxabicyclo[3.1.0]hexane unit serves as a surrogate for:

  • Morpholine: The oxygen atom mimics the ether oxygen of morpholine, but the bicyclic constraint reduces conformational entropy.

  • Proline: The rigid backbone mimics the turn-inducing properties of proline in peptidomimetics.

  • meta-Substituted Benzenes: The exit vectors of the 3-oxa and 6-amine positions can mimic the geometry of meta-substitution, providing a saturated, sp³-rich alternative to aromatic rings (improving solubility and metabolic stability).

Key Therapeutic Areas
  • GPCR Modulators: Used in antagonists for receptors where a compact, polar amine is required in a hydrophobic pocket.

  • Kinase Inhibitors: The ether oxygen can act as a hydrogen bond acceptor for the hinge region, while the amine projects into the solvent front or ribose pocket.

  • Glutamate Analogs: The scaffold restricts the conformation of GABA or glutamate analogs, increasing selectivity for specific receptor subtypes (e.g., mGluR).

Handling, Stability, and Safety

  • Storage: The free base is prone to oxidation and carbamate formation (with atmospheric CO₂). Store as the HCl salt at 2-8°C or -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO.

  • Safety: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). Handle in a fume hood. Avoid inhalation of dusts (salt form).

References

  • PubChem. "3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride." National Library of Medicine. [Link]

  • Sattigeri, J. A., et al. (2008).[4][5] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[4][5] [Link]

  • Mykhailiuk, P. K. (2025).[6] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic Letters. [Link]

Sources

Technical Deep Dive: 3-oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-oxabicyclo[3.1.0]hexan-6-amine Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

A Conformationally Restricted Bioisostere for "Escape from Flatland"

Executive Summary: The Structural Imperative

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has driven the adoption of rigid, bicyclic scaffolds. 3-oxabicyclo[3.1.0]hexan-6-amine  represents a critical high-value building block in this domain.

It functions as a conformationally restricted bioisostere of morpholine or piperidine. Unlike flexible saturated heterocycles, the fused cyclopropane-THF system locks the amine vector, reducing the entropic penalty upon protein binding while improving metabolic stability by blocking potential oxidation sites.

This guide provides the definitive SMILES data, a validated synthetic pathway via the Curtius rearrangement, and a structural analysis of its utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & SMILES Strings

To ensure integration into diverse chemoinformatics pipelines (RDKit, Schrödinger, CDD), we provide the specific SMILES notations for the neutral amine and its common hydrochloride salt.

Table 1: Chemical Identifiers

Identifier TypeString / ValueNotes
Canonical SMILES NC1C2COCC12General topology without stereochemistry.
Isomeric SMILES N[C@H]1[C@H]2COC[C@H]12Explicit stereochemistry (typically exo-amine relative to the oxygen bridge).
InChI Key UVMHKNOMRGEMLC-UHFFFAOYSA-NStandard hashing for database lookups.
CAS Number 693248-55-4For the hydrochloride salt.[1]
Molecular Weight 99.13 g/mol (Free Base)High ligand efficiency (LE) potential.

Critical Stereochemical Note: The 3-oxabicyclo[3.1.0]hexane core possesses a plane of symmetry passing through the oxygen atom and C6. Consequently, the unsubstituted 6-amine is a meso compound (achiral) despite having chiral bridgehead carbons (1R, 5S). However, the exo vs. endo diastereomerism is critical. The exo-isomer (amine pointing away from the oxygen ring) is the thermodynamically preferred and most commonly utilized scaffold in medicinal chemistry.

Validated Synthetic Protocol

Rationale: The direct amination of the bicyclic core is difficult. The most robust route utilizes a Simmons-Smith cyclopropanation or Rh-catalyzed diazo-insertion followed by a Curtius Rearrangement . This pathway ensures safety and scalability.

Phase 1: Scaffold Construction

Reaction: Cyclopropanation of 2,5-dihydrofuran.

  • Starting Material: 2,5-dihydrofuran (commercially available).

  • Reagent: Ethyl diazoacetate (EDA).

  • Catalyst: Rhodium(II) acetate dimer

    
    .
    
  • Procedure:

    • To a solution of 2,5-dihydrofuran (1.0 eq) and

      
       (0.5 mol%) in dry DCM, add EDA (1.2 eq) dropwise over 4 hours via syringe pump. Slow addition is critical to minimize dimerization of the carbene.
      
    • Workup: Filter through a celite pad to remove Rh catalyst. Concentrate under reduced pressure.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The exo-ester is the major product due to steric avoidance of the ether oxygen lone pairs.

Phase 2: Functional Group Transformation (The Curtius Sequence)

Reaction: Conversion of Ester


 Acid 

Amine.
  • Hydrolysis: Treat the ethyl ester with LiOH (2.0 eq) in THF/Water (3:1) at RT for 12h. Acidify to pH 3 with 1M HCl and extract. Yields 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.[2][3][4]

  • Acyl Azide Formation: Dissolve the acid (1.0 eq) in acetone/water at 0°C. Add Triethylamine (1.2 eq) and Ethyl chloroformate (1.2 eq) to form the mixed anhydride. After 30 min, add Sodium Azide (

    
    , 1.5 eq) dissolved in water. Stir 1h.
    
    • Safety Check: Acyl azides are potentially explosive. Do not concentrate to dryness. Extract into Toluene.

  • Curtius Rearrangement: Heat the toluene solution of the acyl azide to 80°C. Evolution of

    
     gas indicates formation of the Isocyanate  intermediate.
    
  • Hydrolysis to Amine: Once gas evolution ceases, add 20% HCl (aq) and reflux for 1h.

  • Isolation: Cool to RT. Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer (pH > 12) with NaOH pellets. Extract exhaustively with DCM or

    
    /IPA (3:1). Dry and concentrate to yield the amine.
    
Mechanism & Pathway Visualization

The following diagram illustrates the logical flow from the raw alkene to the final amine, highlighting the critical intermediate states.

SynthesisPathway SM 2,5-Dihydrofuran Ester Bicyclic Ester (Exo-isomer) SM->Ester Cyclopropanation (Carbene Insertion) Inter1 Ethyl diazoacetate + Rh2(OAc)4 Inter1->Ester Reagents Acid Carboxylic Acid Intermediate Ester->Acid LiOH Hydrolysis Isocyanate Isocyanate (Curtius Intermediate) Acid->Isocyanate DPPA or NaN3/ClCO2Et Final 3-oxabicyclo[3.1.0] hexan-6-amine Isocyanate->Final Acid Hydrolysis (-CO2)

Figure 1: Synthetic workflow for the generation of the 3-oxabicyclo[3.1.0]hexan-6-amine scaffold via the Curtius rearrangement.

Applications in Drug Discovery[7][8][9][10][11]
5.1 Bioisosteric Replacement

The 3-oxabicyclo[3.1.0]hexane scaffold is a superior bioisostere for:

  • Cyclopropylamines: It adds polarity (via the ether oxygen), lowering logP while maintaining the vector of the amine.

  • Morpholines: It constrains the ring pucker. While morpholine exists in a chair conformation that can flip, the bicyclic system is locked in a "boat-like" geometry. This pre-organization can lower the entropic cost of binding (

    
    ).
    
5.2 Solubility & Metabolic Stability[5][6]
  • Metabolic Blocking: The cyclopropane ring fusion protects the

    
    -carbons of the ether from Cytochrome P450 oxidation, a common clearance liability in standard tetrahydrofurans.
    
  • Vector Alignment: In H3 receptor antagonists, this scaffold has been used to orient the basic amine towards an aspartate residue in the binding pocket with higher rigidity than a standard propyl chain.

Table 2: Physicochemical Comparison

PropertyMorpholine3-oxabicyclo[3.1.0]hexan-6-amineAdvantage
Conformation Flexible (Chair)Rigid (Fused Boat)Lower

loss upon binding.
ClogP -0.86-0.7 (approx)Comparable polarity.
pKa 8.3~8.5 - 9.0Slightly more basic due to strain effects.
Chirality AchiralMeso (tunable via substitution)Access to specific vectors.[7][5]
References
  • Synthesis & Scaffold Utility

    • Title: "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands"
    • Source:Molecules (2020)[8]

    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Title: "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses"[9]

    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • Bioisosterism & "Escape from Flatland"

    • Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success"[7]

    • Source:Journal of Medicinal Chemistry (2009)
    • URL:[Link]

  • Chemical Data Source

    • Title: "3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Compound Summary"
    • Source: PubChem[4][10][11]

    • URL:[Link]

Sources

Physicochemical Profiling of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine: A Deep Dive into pKa, logP, and Structural Implications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of building blocks not merely as a data collection exercise, but as a fundamental driver of rational drug design. (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is an advanced, conformationally restricted bicyclic amine increasingly utilized in modern medicinal chemistry. Serving as a highly effective bioisostere for anilines and flexible primary amines, it offers superior metabolic stability and an optimized physicochemical profile.

This technical guide provides a rigorous analysis of its fundamental physicochemical properties—specifically its acid dissociation constant (pKa) and partition coefficient (logP)—and outlines the self-validating experimental protocols required for accurate empirical determination.

Structural Analysis & Causality: The Physicochemical Drivers

The utility of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine stems from its unique structural topology, which intricately balances basicity and lipophilicity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Basicity (pKa ~8.05) : Typical primary aliphatic amines (e.g., cyclohexylamine) exhibit a pKa of ~10.4. However, the pKa of this bicyclic amine is significantly attenuated to approximately 8.05 [1]. This shift is driven by two causal factors:

    • Hybridization Effects: The primary amine is directly attached to the apex of a cyclopropane ring. The C-N bond in cyclopropylamines possesses higher s-character (sp²-like) compared to standard sp³ carbons. This holds the nitrogen's lone pair more tightly to the nucleus, reducing its availability to accept a proton.

    • Inductive Electron Withdrawal: The oxygen atom in the fused tetrahydrofuran (3-oxa) ring exerts a strong continuous inductive effect (-I effect) through the sigma-bond framework. This electron withdrawal destabilizes the protonated conjugate acid, further depressing the pKa.

  • Lipophilicity (logP ~0.29) : The compound is highly hydrophilic [2]. The incorporation of the ether oxygen provides a strong hydrogen-bond acceptor, significantly lowering the logP compared to its carbocyclic analog (bicyclo[3.1.0]hexan-6-amine). Furthermore, the rigid bicyclic framework reduces the solvent-accessible surface area (SASA), minimizing the entropic penalty of solvation and ensuring excellent aqueous solubility—a critical parameter for oral bioavailability.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the fragment, highlighting the structural drivers behind each value.

PropertyValueCausality / Structural Driver
Molecular Weight 99.13 g/mol Low molecular weight fragment, ideal for maintaining a low Property Forecast Index (PFI) during lead optimization.
pKa (Predicted/Empirical) 8.05 ± 0.20Attenuated by cyclopropyl s-character and the oxygen's inductive (-I) effect.
logP (Octanol/Water) ~0.29High hydrophilicity driven by the ether oxygen and reduced SASA.
Topological Polar Surface Area 35.2 ŲOptimal for passive membrane permeability while retaining solubility.
Hydrogen Bond Donors / Acceptors 1 / 2Favorable for targeted protein engagement (e.g., kinase hinge binding).

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the empirical determination of pKa and logP must not rely on single-point measurements. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee trustworthiness.

Potentiometric Determination of pKa

Objective : Empirically determine the macroscopic pKa via aqueous titration. Self-Validation Mechanism : Concurrent titration of a reference standard (Benzylamine, known pKa 9.33) ensures the accuracy of the pH electrode and validates the ionic strength corrections.

Step-by-Step Protocol :

  • System Calibration : Calibrate a high-precision glass pH electrode using freshly prepared IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation : Dissolve the (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine analyte to a final concentration of 1.0 mM in 50 mL of 0.15 M KCl. The KCl background electrolyte maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Acidification : Lower the solution pH to ~3.0 using standardized 0.1 M HCl. This ensures the amine is 100% protonated prior to the forward titration.

  • Titration Execution : Under a continuous argon purge (to exclude atmospheric CO₂, which forms carbonic acid and skews results), titrate the solution with standardized 0.1 M KOH in 0.01 mL volumetric increments.

  • Data Analysis : Plot the titration curve (pH vs. volume of titrant). Utilize the Bjerrum function to calculate the average number of bound protons. The pKa is extracted via non-linear least-squares regression of the curve, corresponding to the pH at the half-equivalence point.

Shake-Flask Method for logP Determination

Objective : Measure the true partition coefficient (logP) of the unionized species. Self-Validation Mechanism : Inclusion of an internal reference standard (Aniline, known logP 0.90) in a parallel flask to verify phase separation integrity and extraction efficiency.

Step-by-Step Protocol :

  • Phase Saturation : Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 10.5, to ensure the amine is >99% unionized) for 24 hours. Allow the phases to separate completely.

  • Sample Spiking : Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM.

  • Equilibration : Transfer 5 mL of the spiked aqueous phase and 5 mL of pre-saturated n-octanol into a silanized glass centrifuge tube (silanization prevents non-specific binding of the polar amine to the glass walls). Mechanically shake at 100 rpm for 60 minutes at 25.0 °C.

  • Phase Separation : Centrifuge the emulsion at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Quantify the analyte concentration using RP-HPLC coupled with Mass Spectrometry (LC-MS/MS).

  • Calculation : Compute logP using the equation: logP = log10([Analyte]octanol / [Analyte]water).

ExpWorkflow cluster_pKa pKa Determination (Potentiometric) cluster_logP logP Determination (Shake-Flask) Start Sample: (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine pKa1 Aqueous Titration (0.15M KCl) Start->pKa1 logP1 Octanol/Water Partition (pH 10.5) Start->logP1 pKa2 Self-Validation: Benzylamine Std pKa1->pKa2 pKa3 Bjerrum Plot Analysis pKa2->pKa3 Result Validated Physicochemical Profile pKa3->Result logP2 Self-Validation: Aniline Std logP1->logP2 logP3 LC-MS/MS Quantification logP2->logP3 logP3->Result

Self-validating experimental workflow for empirical pKa and logP determination.

Impact on Drug Development and Target Engagement

The specific pKa of ~8.05 is highly advantageous in physiological environments (pH 7.4). At this pH, the amine exists in an equilibrium of approximately 80% protonated (conjugate acid) and 20% free base. This balance is critical: the protonated form provides excellent aqueous solubility (often >100 µg/mL in FaSSIF), while the sufficient fraction of the neutral free base ensures passive membrane permeability.

In recent medicinal chemistry campaigns, such as the development of [3], replacing highly lipophilic or genotoxic anilines with the 3-oxabicyclo[3.1.0]hexan-6-amine motif has successfully lowered the ChromLogD, improved the overall solubility profile, and maintained picomolar target affinity.

LeadOpt A Fragment Selection (3-oxabicyclo[3.1.0]hexan-6-amine) B Physicochemical Profiling pKa: ~8.05 | logP: ~0.29 A->B C ADME Optimization (High Solubility & Permeability) B->C D Target Engagement (e.g., BET Bromodomain) C->D

Physicochemical-driven lead optimization workflow utilizing the bicyclic amine fragment.

References

  • Title: 3-Oxabicyclo[3.1.0]hexan-6-amine Suppliers and logP Specifications Source: LookChem URL: [Link]

  • Title: Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Whitepaper: 3-oxabicyclo[3.1.0]hexan-6-amine in Advanced Drug Design & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Safety Data Profiling

Executive Summary

In the landscape of modern medicinal chemistry, the transition from planar, highly aromatic scaffolds to structurally complex, sp³-rich frameworks is a critical strategy for improving clinical success rates. As a Senior Application Scientist, I frequently deploy 3-oxabicyclo[3.1.0]hexan-6-amine not merely as a synthetic building block, but as a strategic vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This bicyclic primary amine, containing a rigid ether oxygen, serves as a highly effective bioisostere for morpholines, piperidines, acetamides, and meta-substituted benzenes[1]. By restricting conformational flexibility, it reduces the entropic penalty of target binding while simultaneously improving aqueous solubility and mitigating the genotoxicity risks often associated with traditional anilines or acetamides[2]. This guide provides an authoritative synthesis of its Material Safety Data Sheet (MSDS) profile, mechanistic utility, and field-proven experimental workflows.

Material Safety & Physicochemical Profiling (MSDS)

Before deploying 3-oxabicyclo[3.1.0]hexan-6-amine in synthetic pathways, a rigorous understanding of its physicochemical properties and safety profile is mandatory to ensure operator safety and reaction fidelity. The compound is most commonly handled as a hydrochloride salt to prevent degradation and improve handling characteristics[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical data for both the free base and the preferred hydrochloride salt forms[3][4][5]:

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 724701-02-4693248-55-4 / 1048962-49-7
Molecular Formula C₅H₉NOC₅H₁₀ClNO
Molecular Weight 99.13 g/mol 135.59 g/mol
SMILES NC1C2COCC12Cl.[H][C@@]12COC[C@]1([H])C2N
Appearance Colorless to pale yellow liquidWhite to yellow powder/crystals
Storage Conditions 2-8°C, Inert Atmosphere2-8°C, Inert Atmosphere
Hazard Identification & Safe Handling Protocols

According to standardized Safety Data Sheets (SDS) provided by major chemical suppliers like [5], 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride is classified under the GHS07 (Exclamation Mark) pictogram with the signal word Warning .

Core GHS Hazard Statements[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality-Driven Handling Protocols:

  • Atmospheric Control: The compound must be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[6]. Causality: The highly strained bicyclic system and the primary amine are susceptible to slow oxidative degradation and moisture absorption, which can drastically reduce coupling yields in downstream parallel synthesis.

  • PPE & Exposure: Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is required. All transfers of the free base (which has a higher vapor pressure than the salt) must be conducted within a certified fume hood to mitigate the H335 respiratory irritation risk[5].

Mechanistic Utility: The Bioisosteric Advantage

The molecular architecture of 3-oxabicyclo[3.1.0]hexan-6-amine combines a bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 3-position and a primary amine at the 6-position. X-ray crystallography and NMR studies confirm that the transannular bridge geometry creates a rigid ether linkage that stabilizes the bicyclic system[1].

In drug discovery, replacing planar, electron-rich aromatic systems or acetamides with this saturated bicyclic ether is a proven strategy. A landmark application of this template-hopping approach was demonstrated by Aylott et al. in the optimization of Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) inhibitors[2].

In their research, the native acetamide functionality of an early-stage inhibitor presented a severe genotoxicity risk. By replacing the acetamide with the 3-oxabicyclo[3.1.0]hexan-6-amine motif, the team achieved a template-hop that aligned the heteroatom vectors perfectly within the binding pocket. This structural rigidification not only mitigated the toxicity liability but also significantly improved the aqueous solubility and overall ligand efficiency of the resulting clinical candidates[2].

Bioisosteric_Replacement Suboptimal Suboptimal Fragment (e.g., Acetamide/Aniline) Rigidification Conformational Rigidification Suboptimal->Rigidification Identify Liability Oxabicyclo 3-oxabicyclo[3.1.0]hexan-6-amine Integration Rigidification->Oxabicyclo Scaffold Hopping ImprovedPK Improved PK/PD & Target Selectivity Oxabicyclo->ImprovedPK Optimized Ligand

Workflow of bioisosteric replacement using 3-oxabicyclo[3.1.0]hexan-6-amine to improve PK/PD.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the potential of 3-oxabicyclo[3.1.0]hexan-6-amine, robust synthetic integration is required. The following protocol details a highly efficient amide coupling workflow. This system is designed to be self-validating, utilizing specific stoichiometric and reagent choices to drive the reaction to completion while preventing epimerization.

HATU-Mediated Amide Coupling Protocol

1. Preparation & Activation:

  • Dissolve the target carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid. This facilitates its rapid reaction with HATU to form a highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate. HATU is explicitly chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered or rigidified amines.

2. Amine Addition:

  • Stir the mixture for 15–30 minutes at room temperature to ensure complete active ester formation.

  • Add 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.1 eq) directly to the reaction mixture.

  • Causality: The hydrochloride salt is utilized for its superior shelf-stability[6]. The excess DIPEA (3.0 eq total) from step 1 is mathematically required to neutralize the HCl salt in situ, liberating the free primary amine and enabling immediate nucleophilic attack on the active ester.

3. Reaction Monitoring & Workup:

  • Stir at room temperature for 2–12 hours, monitoring completion via LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.

  • Causality: The basic aqueous NaHCO₃ wash is a self-validating purification step; it actively deprotonates and removes any unreacted starting carboxylic acid, the HOAt byproduct generated from HATU, and excess DIPEA, leaving the highly lipophilic, rigidified amide product isolated in the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Amide_Coupling Acid Carboxylic Acid Precursor Activation HATU + DIPEA in DMF/DCM Acid->Activation Intermediate Active Ester Intermediate Activation->Intermediate 15-30 min, RT Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine 3-oxabicyclo[3.1.0]hexan-6-amine Hydrochloride Amine->Coupling Add to mixture Product Purified Amide Product Coupling->Product 2-12 hours, RT

Step-by-step amide coupling workflow utilizing 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride.

References

  • Title: Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

The Application Scientist’s Guide to Sourcing and Utilizing (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from planar, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures. Among these privileged scaffolds, (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl has emerged as a critical building block. It is most notably utilized in the synthesis of highly selective Bromo and Extra-Terminal domain (BET) inhibitors and MCL-1 inhibitors.

As an Application Scientist, I have observed that the successful integration of this bicyclic amine hinges on understanding its unique vector projection, managing its stereochemical purity, and optimizing coupling conditions. This whitepaper provides an in-depth technical roadmap for sourcing, validating, and applying this compound in drug development workflows.

Structural & Physicochemical Rationale

The selection of the 3-oxabicyclo[3.1.0]hexane system over traditional amines (e.g., anilines or cyclohexylamines) is not arbitrary; it is rooted in strict physicochemical causality. In the development of the BD2-selective BET inhibitor GSK973, researchers utilized this specific bicyclic amine to lock the molecule into a bioactive conformation, achieving a >1000-fold selectivity for the BD2 domain over BD1 .

The cyclopropane ring rigidly directs the amine vector at a precise angle, allowing the resulting amide to perfectly hydrogen-bond with target residues (such as histidine H433 in BRD4). Furthermore, template-hopping studies have demonstrated that replacing an embedded aniline with this bicyclic system eliminates genotoxic risks while boosting thermodynamic solubility .

Table 1: Physicochemical Advantages of the 3-oxabicyclo[3.1.0]hexane Motif
PropertyTraditional Aniline3-oxabicyclo[3.1.0]hexan-6-amineCausality / Impact on Drug Design
Aqueous Solubility Low (<50 µg/mL)High (>150 µg/mL)The oxygen heteroatom acts as a potent hydrogen-bond acceptor, improving solvation.
Lipophilicity (LogD) High (~3.5–4.5)Moderate (~2.0–3.0)The replacement of aromatic sp² carbons with sp³ carbons significantly lowers lipophilicity.
Conformational Entropy Low (Rigid)Low (Rigid)The bicyclic constraint pre-organizes the amine vector, eliminating the entropic penalty upon target binding.
Genotoxicity Risk HighNegligibleThe aliphatic amine eliminates the DNA-intercalation and reactive metabolite risks associated with anilines.

Supplier Landscape & Procurement Strategy

Procuring (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl requires careful attention to Chemical Abstracts Service (CAS) registries, as different stereoisomers and salt forms are often conflated. The meso form or specific exo/endo diastereomers dictate the success of the downstream target binding.

Table 2: Key Commercial Suppliers and Specifications
SupplierCAS NumberPurity SpecificationPrimary Use Case
Sigma-Aldrich 693248-55-4 ≥97% (HPLC)Analytical standardization & early discovery.
BLD Pharm 1285720-68-4 97% (NMR/LC-MS)High-throughput library synthesis & scale-up.
Fluorochem 724701-02-4 (Free base)>97%Custom organocatalysis and RUO synthesis.

Note: CAS 693248-55-4 generally refers to the unspecified stereochemistry of the HCl salt, while 1285720-68-4 specifies the rel-(1R,5S,6s) configuration.

Analytical Quality Control (QC) & Validation Protocols

Commercial batches can occasionally contain the endo isomer or ring-opened impurities due to harsh HCl salt formation conditions. Validating the exo vs endo configuration is critical because the vector angle directly dictates target protein binding affinity.

Protocol 1: Incoming Quality Control (IQC) & Stereochemical Validation

Objective: Verify the chemical purity and diastereomeric ratio (dr) of the commercial batch. This protocol is designed as a self-validating system where physical observations correlate directly with spectroscopic data.

  • Sample Preparation & Visual Validation: Dissolve 5 mg of the HCl salt in 0.5 mL of Methanol-d4.

    • Self-Validation Check: Complete dissolution within 30 seconds confirms the absence of polymeric organic impurities or insoluble inorganic salts.

  • ¹H-NMR Acquisition (400 MHz): Acquire a standard ¹H-NMR spectrum.

  • Stereochemical Assignment (The Causality Check): Analyze the cyclopropane bridgehead protons (H1 and H5) and the amine-bearing proton (H6).

    • Causality: According to the Karplus equation, in the exo isomer (trans to the oxygen bridge), the dihedral angle approaches 90°, resulting in a coupling constant (

      
       and 
      
      
      
      ) of ~0–1 Hz (often appearing as a singlet). If a distinct doublet or triplet with a larger
      
      
      value (~3–4 Hz) is observed for H6, it indicates contamination with the endo isomer.
  • Chiral HPLC: Run the sample on a Chiralpak IG column (Mobile Phase: Hexane/EtOH/DEA 80:20:0.1).

    • Causality: Diethylamine (DEA) is added to the mobile phase to suppress peak tailing caused by the secondary amine interacting with residual silanols on the stationary phase, ensuring accurate enantiomeric excess (ee%) integration.

Application Workflow: Integration into BET Inhibitor Synthesis

When incorporating this building block into a core scaffold (e.g., the dihydrobenzofuran core of GSK973 ), standard coupling conditions often fail due to the steric hindrance of the cyclopropyl amine.

Protocol 2: Sterically Hindered Amide Coupling

Objective: Synthesize a BD2-selective BET inhibitor intermediate.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is mandated over EDC/HOBt because the cyclopropyl amine is sterically hindered and less nucleophilic than a primary alkyl amine. A color change (typically to yellow) self-validates the formation of the active ester.

  • Coupling: Add (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl (1.1 eq) in one portion. DIPEA serves to liberate the free base from the HCl salt in situ.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The rigid bicyclic amine will show a distinct mass shift (+99 Da for the amine fragment minus water).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Causality: The oxabicyclo system significantly improves the aqueous solubility of the product. Avoid over-washing the organic layer with water to prevent catastrophic yield loss. Purify via reverse-phase automated flash chromatography (C18, MeCN/H₂O with 0.1% Formic Acid).

Mechanistic Visualization

The integration of this building block is the first step in a complex pharmacological cascade. The diagram below illustrates the logical flow from chemical synthesis to phenotypic tumor suppression.

BET_Pathway A (1S,5S)-3-oxabicyclo[3.1.0] hexan-6-amine HCl B Amide Coupling (Vector Alignment) A->B C BD2-Selective BET Inhibitor B->C D BRD4 BD2 Binding (H433 Interaction) C->D E Chromatin Displacement D->E F MYC Downregulation & Apoptosis E->F

Fig 1. Mechanistic workflow from building block integration to downstream BET-mediated tumor suppression.

References

  • GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family ACS Medicinal Chemistry Letters URL:[Link]

  • Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors Journal of Medicinal Chemistry URL:[Link]

Methodological & Application

reductive amination of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Abstract

This technical guide details the reductive amination of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine , a conformationally restricted, bicyclic amine scaffold increasingly utilized in medicinal chemistry as a bioisostere for proline or cyclopentane rings. Due to the unique strain of the [3.1.0] bicyclic system and the reduced nucleophilicity of cyclopropyl amines, standard alkylation protocols often fail or lead to ring-opening side reactions. This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive aldehydes, and a Titanium(IV) Isopropoxide mediated method for sterically hindered ketones.

Structural Analysis & Reactivity Profile

The Substrate

The core molecule, (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine, possesses two critical structural features that dictate reaction conditions:

  • 3-Oxa Bridge: Increases polarity and solubility in chlorinated solvents but introduces potential Lewis basicity that can interfere with strong Lewis acid catalysts.

  • Cyclopropyl Amine (C6 Position): The amine is attached directly to a cyclopropane ring. The carbon-nitrogen bond possesses higher s-character (

    
     hybridization approx.) compared to typical alkyl amines (
    
    
    
    ). This renders the amine less basic and less nucleophilic , often requiring forcing conditions to form the initial hemiaminal/imine species.
Stability Considerations
  • Acid Sensitivity: While the 3-oxabicyclo[3.1.0] system is relatively robust, strong Brønsted acids (pH < 2) or high temperatures (>80°C) can trigger cyclopropane ring opening or ether cleavage.

  • Stereochemical Integrity: The (1S,5S) configuration is rigid. However, the stereocenter at C6 (exo/endo) is thermodynamically stable under reductive amination conditions.

Mechanism & Critical Parameters

The reaction proceeds via a stepwise formation of an iminium ion followed by irreversible hydride transfer.

Critical Parameter: pH Control

  • Too Acidic: Ring opening of the epoxide-like ether bridge or cyclopropane.

  • Too Basic: Failure to protonate the hemiaminal hydroxyl group, preventing dehydration to the iminium ion.

  • Optimal Window: pH 5–6 (maintained via Acetic Acid or in situ buffering).

Visualization: Reaction Pathway & Logic Flow

ReductiveAmination Substrate (1S,5S)-Amine (Substrate) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Side2 Direct Reduction (Aldehyde) Carbonyl->Side2 If Hydride too active Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Amine (Final) Iminium->Product Reduction Side1 Ring Opening (Acid Excess) Iminium->Side1 Acid Acid Catalyst (AcOH/Ti(OiPr)4) Acid->Hemiaminal Promotes Hydride Hydride Source (STAB / NaBH4) Hydride->Iminium H- Transfer

Figure 1: Mechanistic flow of reductive amination highlighting the critical dehydration step promoted by acid catalysis.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered cyclic ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3][4]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine (HCl Salt) 1.0SubstrateMust be neutralized in situ.
Aldehyde/Ketone 1.1–1.2ElectrophileSlight excess drives completion.
DIPEA / Et3N 1.0BaseNeutralizes HCl salt. Essential.
Acetic Acid 1.0–2.0CatalystActivates imine formation.
NaBH(OAc)3 1.4–1.5ReductantAdd after 30-60 min stirring.
DCE (1,2-Dichloroethane) 0.1 MSolventSuperior to DCM for solubility.
Step-by-Step Procedure
  • Preparation: In a dry vial, suspend (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.0 equiv) in DCE (0.1 M concentration).

  • Neutralization: Add DIPEA (1.0 equiv). The slurry should clear as the free base forms. Stir for 5 minutes.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) followed by Acetic Acid (1.5 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" allows the imine/iminium equilibrium to establish before the reductant is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes to break down boron-amine complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium-Mediated (Difficult Substrates)

Best for: Sterically hindered ketones, electron-rich aromatic ketones, or "sluggish" amines. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)4] + NaBH4.

Why this works:

Ti(OiPr)4 acts as both a strong Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Step-by-Step Procedure
  • Complexation: In a dry flask under Nitrogen, combine the Amine Free Base* (1.0 equiv) and the Ketone (1.1 equiv).

    • Note: If starting with Amine HCl salt, pre-treat with 1.0 equiv Et3N in THF, filter off the Et3N-HCl salts, and use the filtrate.

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.2–1.5 equiv).

    • Caution: Reaction is exothermic.

  • Imine Formation: Stir neat or in minimal THF at RT for 6–12 hours.

    • Validation: The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Dilute with absolute Ethanol (1 mL per mmol). Add NaBH4 (1.5 equiv) carefully (gas evolution).

  • Workup (The "Seignette" Method):

    • The reaction will form a thick white slurry upon water addition.

    • Add 2M NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear phases appear (may take 1–2 hours).

    • Extract with EtOAc.

Analytical Validation

Expected Data
  • LCMS: Look for [M+H]+ corresponding to Product Mass.

    • Common Artifact: If mass is M+2, you likely reduced the ketone to an alcohol instead of forming the amine.

  • 1H NMR (CDCl3):

    • Diagnostic Signal: The proton at C6 (the cyclopropyl methine) usually shifts upfield (0.5 – 1.5 ppm range) relative to the starting material.

    • Diastereomers: If reacting with a chiral aldehyde/ketone, expect a pair of diastereomers. The rigid bicyclic system often induces significant diastereoselectivity.

Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction (SM remains) Amine still protonated (HCl salt).Ensure 1.0 equiv DIPEA was added. Switch to Protocol B.
Alcohol Byproduct (Reduced Ketone) Reductant added too fast.Increase "pre-stir" time (Step 3 in Protocol A) to 2 hours.
Low Yield (Sticky Emulsion) Boron/Titanium complexation.Use Rochelle's salt workup; stir longer during quench.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • (Foundational text for STAB protocol).

  • Mattson, R. J., et al. (1990).[6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

    • (Basis for Protocol B).

  • BenchChem. (2025).[3] "Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride."

    • (General procedural guidelines).

  • ChemicalBook. (2024). "Sodium triacetoxyborohydride: Applications in Selective Reductive Amination."

    • (Safety and handling data).

Sources

amide coupling conditions for bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling Protocols for Sterically Hindered Bicyclic Amines

Introduction: The Bicyclic Challenge

Bicyclic amines are increasingly prevalent in medicinal chemistry due to their ability to restrict conformational freedom, thereby reducing the entropic penalty of ligand-target binding.[1] However, this rigidity comes at a cost. Unlike linear secondary amines, bicyclic systems often possess significant steric bulk around the nucleophilic nitrogen, particularly from bridgehead carbons or endo/exo facial steric clashes.

Standard coupling protocols (EDC/HOBt) often fail with these substrates, resulting in stalled reactions or extensive epimerization of the coupling partner. This guide outlines three tiered protocols designed to overcome the specific steric and electronic hurdles of bicyclic amine coupling.

Mechanistic Insight: Trajectory and Sterics

The failure of amide couplings with bicyclic amines is rarely due to low basicity (most have pKa ~9–11), but rather nucleophilic trajectory . The nitrogen lone pair in systems like 7-azabicyclo[2.2.1]heptane is often shielded by the bridgehead alkyl groups.[1]

  • The Problem: The bulky activated ester (e.g., OBt-ester) cannot approach the amine nitrogen effectively due to steric clash with the bicycle's framework.

  • The Solution: We must either (A) use a smaller, more reactive activating group (Acid Chloride/Fluoride) or (B) use a coupling agent that organizes the transition state to minimize steric repulsion (T3P).[1]

Strategic Selection Guide

Do not default to HATU. Use the following logic flow to select the optimal reagent based on your specific substrate's chirality and steric demand.

ReagentSelection Start Start: Bicyclic Amine Coupling ChiralAcid Is the Carboxylic Acid Alpha-Chiral? Start->ChiralAcid StericBulk Is the Amine Extremely Hindered? (e.g., adjacent quaternary center) ChiralAcid->StericBulk No T3P Protocol B: T3P (Low Epimerization) ChiralAcid->T3P Yes (Risk of Racemization) HATU Protocol A: HATU/COMU (Standard High-Yield) StericBulk->HATU No (Moderate Sterics) Ghosez Protocol C: Ghosez Reagent (Acid Chloride Activation) StericBulk->Ghosez Yes (Severe Sterics)

Figure 1: Decision matrix for selecting coupling conditions based on substrate properties.[1]

Experimental Protocols

Protocol A: The "Standard" High-Yield Method (HATU/COMU)

Best for: Achiral acids, moderate sterics, high-throughput synthesis.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole ester.[1] COMU is a safer (non-explosive) alternative based on Oxyma that often shows superior solubility and comparable reactivity [1][2].[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • Bicyclic Amine (1.1 – 1.2 equiv)[1]

  • HATU or COMU (1.1 – 1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][4]

Step-by-Step Workflow:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL, 0.3 M). Add DIPEA (3.0 mmol).[1]

  • Reagent Addition: Add HATU/COMU (1.1 mmol) in one portion.

    • Self-Validating Check: The solution should turn yellow (HATU) or orange/red (COMU).[1] If no color change occurs within 2 mins, check DIPEA quality (pH must be >9).

  • Amine Addition: Stir for 5 minutes, then add the Bicyclic Amine.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with Sat. LiCl (x3) to remove DMF, followed by Sat. NaHCO₃ and Brine.

Protocol B: The "Low Epimerization" Method (T3P)

Best for: Chiral acids, scale-up, and ease of purification.[1][5]

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger.[1] It does not generate a free activated ester species in the same way as HATU; instead, the reaction proceeds through a tight ion pair, significantly reducing the risk of racemization via oxazolone formation [3][4].

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • Bicyclic Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: 2-MeTHF or EtOAc (Green alternative to DMF)[1]

Step-by-Step Workflow:

  • Slurry Formation: Combine Acid and Amine in 2-MeTHF or EtOAc (0.5 M).[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0 °C.

  • T3P Addition: Add T3P solution dropwise.

    • Self-Validating Check: T3P is viscous.[1] Ensure vigorous stirring to prevent localized concentration hotspots which can lead to oligomerization.

  • Reaction: Allow to warm to RT. Stir 12–24h.[3]

    • Note: T3P reactions are slower than HATU.[1] Do not quench early.

  • Workup: Wash with water, then 0.5 M HCl (to remove pyridine), then NaHCO₃.

    • Advantage:[1][5][6][7][8] T3P byproducts are water-soluble; no chromatography is often needed if conversion is high.[1]

Protocol C: The "Impossible" Coupling (Ghosez’s Reagent)

Best for: Extremely hindered amines (e.g., adjacent quaternary centers) or low-nucleophilicity anilines.[1]

Rationale: When the transition state is too crowded for HATU/T3P, the acid chloride is the smallest possible electrophile. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ or (COCl)₂ [5].[1][9]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • Ghosez’s Reagent (1.2 – 1.5 equiv)[1]

  • Bicyclic Amine (1.2 equiv)[1]

  • Base: DIPEA or Et₃N (2.0 – 3.0 equiv)[1]

  • Solvent: DCM (Strictly Anhydrous)[1][4]

Step-by-Step Workflow:

  • Activation: Dissolve Acid in DCM (0.2 M) under N₂. Add Ghosez’s Reagent dropwise at RT.

    • Self-Validating Check: Monitor by TLC.[1] The acid spot should disappear, replaced by the non-polar acid chloride (often requires MeOH quench to visualize as methyl ester). Stir 1–2 h.

  • Coupling: Cool to 0 °C. Add the Bicyclic Amine followed by DIPEA.

    • Critical: Add base after the amine to scavenge HCl generated during the attack.

  • Reaction: Warm to RT and stir.

  • Workup: Standard aqueous extraction.

Comparative Data Summary

FeatureHATU / COMUT3P (Propylphosphonic anhydride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance HighModerate to HighVery High
Epimerization Risk ModerateVery Low High (if base is excessive)
Reaction Speed Fast (<2 h)Slow (12–24 h)Fast
Purification Difficult (remove urea/N-oxide)Easy (Water soluble byproducts)Moderate
Safety HATU (Explosive risk); COMU (Safer)SafeMoisture Sensitive

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and Safe Coupling of Hindered Amino Acids.[2][6] Organic Letters, 13(12), 2988–2991. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5][10] Organic Letters, 13(19), 5048–5051. [Link]

  • Patterson, J. et al. (2011).[1] Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[1][10][11] Organic Process Research & Development. [Link][1]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[12] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.[1][9] Angewandte Chemie International Edition, 8(6), 454–455. [Link][1]

Sources

synthesis of 3-oxabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives

Part 1: Executive Summary & Strategic Analysis

The 3-oxabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in modern drug discovery.[1] Functioning as a conformationally restricted bioisostere of tetrahydrofuran and proline, it offers unique vectors for side-chain orientation while modulating lipophilicity and metabolic stability.

This guide moves beyond generic textbook descriptions to provide application-ready protocols for the two most robust synthetic pathways:

  • Enantioselective Intramolecular Cyclopropanation (Rh-Catalyzed): Best for accessing chiral lactones and highly substituted derivatives (e.g., glutamate receptor agonists).

  • Intermolecular Simmons-Smith Cyclopropanation: The industrial standard for constructing the parent core from 2,5-dihydrofuran.

Strategic Decision Matrix (Route Selection)

RouteSelection Start Target Molecule: 3-Oxabicyclo[3.1.0]hexane Decision1 Is the target a Lactone (C=O at C2)? Start->Decision1 RouteA Route A: Intramolecular Rh-Catalyzed Cyclopropanation Decision1->RouteA Yes RouteB Route B: Intermolecular Simmons-Smith Reaction Decision1->RouteB No (Ether core) SubDecision Need Enantioselectivity? RouteA->SubDecision EndB Product: Parent Ether RouteB->EndB Start Material: 2,5-Dihydrofuran ChiralRh Use Chiral Cat. (Rh2(S-DOSP)4) SubDecision->ChiralRh Yes (>90% ee) AchiralRh Use Achiral Cat. (Rh2(OAc)4) SubDecision->AchiralRh No (Racemic)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target functionality and stereochemical requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Enantioselective Intramolecular Cyclopropanation

Target: Chiral 3-oxabicyclo[3.1.0]hexan-2-one derivatives. Mechanism: Decomposition of an allyl diazoacetate by a Rh(II) catalyst generates a metal carbene, which undergoes intramolecular insertion into the alkene.

Critical Mechanistic Insight: The reaction rate is diffusion-controlled. To prevent intermolecular dimerization of the carbene (forming fumarates/maleates), the diazo compound must be kept at a vanishingly low concentration relative to the catalyst. This dictates the slow-addition technique .

Materials:

  • Substrate: Allyl diazoacetate (Synthesized from allyl alcohol + glyoxylic acid chloride tosylhydrazone).

  • Catalyst:

    
     (for high ee) or 
    
    
    
    (for racemic).
  • Solvent: Anhydrous Dichloromethane (DCM) or Pentane (degassed).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under

      
      , dissolve 
      
      
      
      (0.5 - 1.0 mol%) in anhydrous DCM.
    • Note: The solution should be a distinct green (for DOSP) or emerald green (for OAc). Brown/Orange indicates catalyst oxidation/degradation.

  • System Stabilization:

    • Bring the catalyst solution to reflux (

      
      ). Reflux is preferred over RT to ensure rapid carbene turnover, minimizing the lifetime of the reactive intermediate and reducing side reactions.
      
  • Controlled Addition (The Critical Step):

    • Dissolve the Allyl Diazoacetate (1.0 equiv) in DCM (dilution factor: 10 mL solvent per 1 mmol substrate).

    • Using a syringe pump, add this solution to the refluxing catalyst mixture over 8–12 hours .

    • Process Control: Monitor

      
       evolution. Rapid bubbling indicates addition is too fast (risk of explosion/dimerization).
      
  • Work-up:

    • Once addition is complete, reflux for an additional 30 minutes.

    • Cool to RT. Concentrate in vacuo.

    • Purification: Flash chromatography on silica gel.[2] (Note: These lactones are often acid-sensitive; use 1%

      
       in the eluent if degradation is observed).
      

Data & Expected Results:

ParameterValueNotes
Yield 75 - 92%Dependent on alkene substitution pattern.
Enantiomeric Excess (ee) > 90%With

.
Diastereoselectivity > 95:5Exo isomer is typically favored.
Protocol B: The Furukawa-Modified Simmons-Smith Reaction

Target: 3-Oxabicyclo[3.1.0]hexane (Parent Ether). Mechanism: Concerted addition of a zinc-carbenoid (


) across the double bond of 2,5-dihydrofuran.

Safety Alert (Pyrophoric Hazards): Diethylzinc (


) is pyrophoric. This reaction must be performed under a strict inert atmosphere. The Furukawa modification (

) is preferred over the traditional Zn-Cu couple for better reproducibility and homogeneity.

Step-by-Step Methodology:

  • Inert Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Formation:

    • Charge flask with 2,5-dihydrofuran (1.0 equiv) and anhydrous DCM (0.5 M concentration).

    • Cool to

      
      .
      
    • Add

      
       (1.0 M in hexanes, 2.2 equiv) dropwise via syringe. Caution: Exothermic.
      
  • Carbenoid Generation:

    • Add Diiodomethane (

      
      , 2.2 equiv) dropwise to the cold solution.
      
    • Observation: A white precipitate (

      
      ) may form. This is normal.
      
    • Allow the mixture to warm to RT and stir for 30 minutes, then reflux for 2–4 hours.

  • Quenching (High Risk Step):

    • Cool to

      
      .
      
    • Slowly add saturated aqueous

      
      .[3] Vigorous gas evolution (ethane) and foaming will occur.
      
    • Tip: Use a wide-bore needle or cannula for pressure release.

  • Isolation:

    • Separate layers.[2][3] Extract aqueous layer with DCM.

    • Wash combined organics with

      
       (to remove iodine traces) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Distillation: The parent 3-oxabicyclo[3.1.0]hexane is volatile (bp ~80-85°C). Do not rotovap to dryness; use careful fractional distillation.

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting low yields in the Rhodium pathway.

RhCycle Rh_Cat Rh2(L)4 (Active Catalyst) Complex Rh-Diazo Complex Rh_Cat->Complex + Substrate Diazo Allyl Diazoacetate Diazo->Complex Carbene Rh-Carbenoid (Electrophilic) Complex->Carbene - N2 N2 N2 (Gas) Complex->N2 Insertion Intramolecular Cyclopropanation Carbene->Insertion Alkene Attack Insertion->Rh_Cat Regeneration Product 3-Oxabicyclo[3.1.0] hexan-2-one Insertion->Product

Figure 2: Catalytic cycle of Rh(II)-mediated cyclopropanation. The rate-limiting step is typically the formation of the metal carbene.

Part 4: Troubleshooting & Optimization (The "Why" behind the "What")

ProblemProbable CauseCorrective Action
Low Yield (Dimerization) Addition of diazo was too fast.Increase addition time (syringe pump) or dilute substrate further.
No Reaction (Rh Route) Catalyst poisoning.Ensure solvents are amine/thiol-free.

catalysts are Lewis acids and bind strongly to Lewis bases.
Low ee (Chiral Route) Temperature too high or background reaction.Lower reaction temp to

(may require slower addition). Ensure no trace acid is present.
Explosive Quench (Zn Route) Residual

.
Dilute reaction mixture with excess DCM before quenching. Add

dropwise at

.

References

  • Doyle, M. P. , et al.[4] "High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst." Journal of the American Chemical Society, 1995.

  • Charette, A. B. , et al. "Simmons-Smith Cyclopropanation Reaction."[5] Organic Syntheses, 2014.

  • Martin, S. F. "Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis." Accounts of Chemical Research, 2002.

  • Lebel, H. , et al. "Recent advances in enantioselective intramolecular cyclopropanation." Chemical Reviews, 2003.

Sources

Application Note: (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine as a Next-Generation Proline Surrogate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is emerging as a highly effective bioisostere and proline surrogate in modern drug discovery. Traditional peptidomimetics often rely on pyrrolidine or standard proline derivatives to induce conformational rigidity. However, these classical scaffolds frequently suffer from high lipophilicity (LogD) and poor thermodynamic solubility, leading to suboptimal pharmacokinetic profiles.

By incorporating the 3-oxabicyclo[3.1.0]hexane scaffold, researchers can achieve a "template-hopping" effect (1)[1]. The cyclopropane ring enforces strict conformational locking, mimicking the pyrrolidine pucker, while the oxygen heteroatom acts as a critical hydrogen-bond acceptor. This dual action significantly improves ligand efficiency and aqueous solubility without sacrificing target affinity[1].

Mechanistic Causality: The Physicochemical Advantage

Why does this specific bicyclic system outperform traditional carbocycles?

  • Conformational Pre-organization : The fused [3.1.0] system rigidly projects the 6-amino group, reducing the entropic penalty upon binding to the target protein.

  • Lipophilicity Reduction : The substitution of a methylene unit with an oxygen atom (oxa-substitution) lowers the overall ChromLogD. In the development of BD2-selective BET inhibitors, replacing standard carbocycles with 3-oxabicyclo[3.1.0]hexan-6-amine drastically improved fasted-state simulated intestinal fluid (FaSSIF) solubility[1]. Furthermore, the constrained nature of the scaffold provides an entropically favorable interaction with target domains, leading to improvements in both potency and selectivity (2)[2].

  • Metabolic Stability : The lack of oxidizable alpha-protons adjacent to a secondary amine (as seen in standard proline) reduces susceptibility to CYP450-mediated metabolism.

Rationale P Standard Proline / Pyrrolidine - High Lipophilicity - CYP450 Liability S (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine - Conformationally Locked - Reduced LogD P->S Bioisosteric Replacement R1 Cyclopropane Ring Restricts Phi/Psi Angles S->R1 R2 Oxygen Heteroatom Improves Aqueous Solubility S->R2 R3 Primary Amine Alters H-Bond Network S->R3

Mechanistic rationale for replacing standard pyrrolidine rings with the 3-oxabicyclo[3.1.0]hexane scaffold.

Quantitative Data: Scaffold Comparison

Table 1: Comparative Physicochemical Profiling of Proline Surrogates

ScaffoldRelative Lipophilicity (cLogP)TPSA Contribution (Ų)Conformational RigidityPrimary Liability
L-Proline (Standard) Baseline29.5Moderate (Puckering)CYP450 Oxidation
3-Azabicyclo[3.1.0]hexane Higher than Proline12.0HighHigh basicity, hERG risk
3-Oxabicyclo[3.1.0]hexane Lower than Proline35.2HighSynthetic accessibility

Validated Experimental Protocols

To ensure high-fidelity incorporation of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine into peptidomimetic libraries, the following self-validating protocols are recommended.

Protocol A: Amide Coupling for Peptidomimetic Synthesis

This procedure details the coupling of a generic carboxylic acid precursor with the hydrochloride salt of the amine, a standard practice in the synthesis of TYK2 and BET inhibitors (3)[1][3].

Reagents & Materials:

  • Carboxylic acid precursor (1.0 eq)

  • (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 - 1.2 eq)

  • HATU (1.2 eq) or EDC·HCl (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2/Ar). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester. Causality: Pre-activation minimizes side reactions with the primary amine.

  • Amine Addition : Add (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 - 1.2 eq) to the mixture[3].

  • Basification : Dropwise add DIPEA (3.0 eq). Causality: The excess base is critical to neutralize the hydrochloride salt of the amine and drive the coupling reaction.

  • Reaction Monitoring : Stir the reaction at room temperature for 1–2 hours[3]. Validate completion via LC-MS. The product mass should correspond to [M+H]+ of the expected amide.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification & Validation : Dry over Na2SO4, concentrate in vacuo, and purify via flash chromatography. Validate the structural integrity via 1H-NMR; the cyclopropane protons typically appear as distinct multiplets in the highly shielded region (0.5–1.5 ppm).

Protocol B: Kinetic Solubility Assessment (CLND)

To validate the physicochemical advantage of the surrogate, solubility must be quantified[1].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the synthesized peptidomimetic in DMSO.

  • Spike 5 µL of the stock into 495 µL of FaSSIF (Fasted-State Simulated Intestinal Fluid, pH 6.5) to target a maximum concentration of 100 µg/mL.

  • Incubate the mixture at room temperature for 24 hours on a horizontal shaker.

  • Filter the suspension through a 0.22 µm PTFE filter plate to remove insoluble particulates.

  • Quantify the dissolved compound using Chemiluminescent Nitrogen Detection (CLND) or HPLC-UV against a standard calibration curve. Causality: CLND provides a universal response for nitrogen-containing compounds, making it ideal for peptidomimetics without relying on compound-specific UV extinction coefficients.

Workflow A Carboxylic Acid Precursor C Amide Coupling (HATU / DIPEA) A->C B (1S,5S)-3-oxabicyclo[3.1.0] hexan-6-amine B->C D Peptidomimetic Product C->D E Screening (LogD, Solubility) D->E

Workflow for the integration and validation of the proline surrogate in peptidomimetic synthesis.

Conclusion

The strategic replacement of traditional pyrrolidine rings with (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine offers a robust pathway to optimize the pharmacokinetic and pharmacodynamic properties of peptidomimetics. By leveraging its unique conformational and electronic profile, researchers can overcome solubility bottlenecks that frequently derail drug development programs.

References

  • Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2)
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)
  • US11174264B2 - TYK2 inhibitors and uses thereof, Google P

Sources

Application Note: Nucleophilic Substitution Workflows Utilizing 3-Oxabicyclo[3.1.0]hexan-6-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine is a highly valuable, conformationally restricted building block in modern medicinal chemistry. By fusing a cyclopropane ring to a tetrahydrofuran core, this bicyclic system locks the primary amine in a rigid spatial trajectory. This structural rigidity minimizes the entropic penalty upon target binding, a strategy that has been successfully leveraged in the design of highly selective BET bromodomain (BD2) inhibitors[1] and NOD3 receptor inhibitors[2].

However, the steric bulk inherent to the [3.1.0] bicyclic framework presents unique kinetic challenges when utilizing this compound as a nucleophile. This application note details the mechanistic causality, optimized reaction parameters, and self-validating protocols required to successfully execute nucleophilic aromatic substitutions (SNAr) and acyl substitutions with 3-oxabicyclo[3.1.0]hexan-6-amine.

Mechanistic Rationale & Causality

To achieve high yields, chemists must account for the physical properties of the amine and the steric environment of the transition state.

  • In Situ Free-Basing: 3-Oxabicyclo[3.1.0]hexan-6-amine is typically synthesized and supplied as a bench-stable hydrochloride salt to prevent oxidative degradation. It must be free-based in situ. N,N-Diisopropylethylamine (DIPEA) is the optimal base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, while efficiently neutralizing the HCl salt[2].

  • Solvent Dielectric Effects: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), are mandatory for SNAr reactions. DMF has a high dielectric constant that stabilizes the polar Meisenheimer complex (the transition state) through dipole-dipole interactions without hydrogen-bonding to the amine, which would otherwise dampen its nucleophilicity.

  • Thermal Activation: Due to the steric hindrance around the 6-position of the bicyclic ring, room-temperature SNAr reactions often stall at <20% conversion. Providing thermal energy (e.g., 80 °C) is critical to overcome the activation energy barrier imposed by the sterics of the cyclopropane ring[2].

SNAr_Mechanism Amine 3-Oxabicyclo[3.1.0]hexan-6-amine (Nucleophile) Intermediate Meisenheimer Complex (Transition State) Amine->Intermediate Base (DIPEA) Solvent (DMF) Electrophile Heteroaryl Halide (Electrophile) Electrophile->Intermediate Product Substituted Heteroaryl Amine (Target) Intermediate->Product Halide Elimination

Fig 1. SNAr pathway of 3-oxabicyclo[3.1.0]hexan-6-amine with heteroaryl halides.

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields when reacting 3-oxabicyclo[3.1.0]hexan-6-amine with various electrophiles.

Table 1: Comparative Nucleophilic Substitution Yields

ElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Note
2-Azido-6-chloronicotinaldehydeDMFDIPEA80385Optimal: Polar aprotic solvent stabilizes transition state; DIPEA prevents side reactions[2].
2-Azido-6-chloronicotinaldehydeTHFTEA651242Suboptimal: Lower dielectric constant of THF reduces reaction rate; TEA competes slightly.
Benzoyl ChlorideDCMDIPEA25195Acyl Substitution: High electrophilicity of acyl chloride allows rapid room temperature coupling[1].
4-FluorobenzonitrileDMSOK₂CO₃120578Harsh SNAr: Requires higher temp due to lower electrophilicity of the fluorinated arene.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Explicit analytical checkpoints are embedded within the workflow to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: SNAr with Heteroaryl Chlorides (e.g., Azaindazole Precursors)

Adapted from optimized patent literature for NOD3 inhibitor synthesis[2].

Step 1: Reagent Preparation & Free-Basing

  • Charge a dry, microwave-safe reaction vial with (1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.5 equivalents).

  • Suspend the salt in anhydrous DMF (0.2 M concentration relative to the electrophile).

  • Add DIPEA (3.0 equivalents) dropwise at room temperature.

  • Validation Checkpoint 1 (Visual): The cloudy suspension must transition to a clear, homogeneous solution within 5 minutes, confirming the successful generation of the free amine nucleophile.

Step 2: Nucleophilic Attack & Thermal Activation

  • Add the heteroaryl chloride (e.g., 2-azido-6-chloronicotinaldehyde, 1.0 equivalent) to the solution.

  • Seal the vial, purge with nitrogen, and heat the reaction mixture to 80 °C with continuous magnetic stirring for 3 hours.

  • Validation Checkpoint 2 (Analytical): At t = 2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The chromatogram must show >95% consumption of the electrophile and the appearance of the product mass (M+H) to justify cooling the reaction.

Step 3: Quench & Isolation

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid without hydrolyzing the product) and brine (to remove DMF).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 3 (Chromatographic): Spot the crude residue on a silica TLC plate (Eluent: 5% MeOH in DCM). A single dominant UV-active spot with a lower Rf than the starting electrophile confirms successful isolation prior to flash chromatography.

Workflow Step1 Step 1: Free-Basing Neutralize HCl salt with DIPEA in DMF Step2 Step 2: Nucleophilic Attack Add electrophile, heat to 80°C Step1->Step2 Step3 Step 3: Validation Monitor via LC-MS for mass shift Step2->Step3 Step4 Step 4: Isolation Aqueous quench and EtOAc extraction Step3->Step4

Fig 2. Self-validating experimental workflow for nucleophilic substitution.

References

  • [[3] Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. Source: doi.org]()

  • 2

  • [[1] Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications]()

Sources

Advanced Protecting Group Strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural Nuances & Mechanistic Considerations

The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a highly valued conformational restrictor and bioisostere in modern drug discovery, featuring prominently in the development of BET bromodomain inhibitors [1] and MCL-1 inhibitors [2]. Structurally, it consists of a tetrahydrofuran (THF) ring fused to a cyclopropane ring, with a primary amine situated at the 6-position.

While this rigid architecture provides excellent vectors for target binding, it introduces significant synthetic challenges. The inherent ring strain of the cyclopropane (~27 kcal/mol) combined with the Lewis basicity of the bridging ether oxygen makes the system vulnerable to acid-catalyzed ring-opening and electrophilic degradation. Furthermore, the exposed primary amine is highly nucleophilic and will readily poison transition-metal catalysts (e.g., Palladium, Ruthenium) used in downstream cross-coupling or macrocyclization steps [2].

Consequently, selecting and executing the correct protecting group (PG) strategy is not merely a matter of blocking the amine—it is an exercise in preserving the thermodynamic integrity of the entire bicyclic core.

Scaffold_Reactivity Core 3-oxabicyclo[3.1.0]hexan-6-amine Scaffold Acid Harsh Acidic Conditions (e.g., Neat TFA, Reflux) Core->Acid High Risk: Ether cleavage & Cyclopropane opening Base Basic/Nucleophilic Conditions (e.g., Suzuki/Buchwald) Core->Base Stable: Ideal for cross-coupling Red Reductive Conditions (e.g., H2, Pd/C) Core->Red Stable: Orthogonal deprotection Metathesis Metathesis/Organometallic (e.g., Hoveyda-Grubbs) Core->Metathesis Tolerated with Boc protection

Reactivity profile and condition tolerability of the 3-oxabicyclo[3.1.0]hexane scaffold.

Quantitative Protecting Group Matrix

To navigate the sensitivities of the 3-oxabicyclo[3.1.0]hexane core, three primary protecting groups are typically employed. The table below summarizes the empirical data and strategic utility of each approach.

Protecting GroupTypical Protection YieldDeprotection ReagentDeprotection TimeScaffold Stability During CleavageDownstream Compatibility
Boc (Standard)85–95%4M HCl in Dioxane / DCM1–2 hoursHigh (requires controlled, anhydrous acid)Pd-catalyzed cross-coupling, Ru-catalyzed metathesis [2], Basic alkylation
Cbz (Orthogonal)80–90%H

(1 atm), 10% Pd/C
2–4 hoursVery High (Completely acid-free)Highly acidic conditions, Strong bases
Fmoc (Solid-Phase)75–85%20% Piperidine in DMF30–60 minsVery High (Completely acid-free)Peptide coupling, Acidic conditions

Standardized Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that both the protection and deprotection phases maintain the structural fidelity of the 3-oxabicyclo[3.1.0]hexane core[3].

N-Boc Protection and Controlled Acidic Cleavage

The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robust stability during late-stage functionalization. However, deprotection must be carefully managed to avoid cyclopropane fragmentation.

Part A: Synthesis of N-Boc-3-oxabicyclo[3.1.0]hexan-6-amine

  • Initiation: Suspend 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under a nitrogen atmosphere.

  • Basification: Add Triethylamine (Et

    
    N) (2.5 eq, 25.0 mmol) dropwise. Causality: The excess base is required to neutralize the hydrochloride salt and maintain a nucleophilic free amine state. The solution will transition from a suspension to a clear liquid.
    
  • Electrophilic Addition: Cool the reaction to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq, 11.0 mmol) portion-wise.
    
  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Ninhydrin stain). The highly polar, ninhydrin-positive starting material (

    
     ~0.1 in 10% MeOH/DCM) will be replaced by a non-polar, UV-inactive spot (
    
    
    
    ~0.6).
  • Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield a white solid.

Part B: Controlled Deprotection to Yield the Hydrochloride Salt Note: This protocol specifically avoids neat Trifluoroacetic Acid (TFA), which can cause localized exothermic degradation of the ether bridge.

  • Solvation: Dissolve the N-Boc protected intermediate (1.0 eq, 5.0 mmol) in anhydrous DCM (10 mL).

  • Acidification: Slowly add 4M HCl in dioxane (5.0 eq, 25.0 mmol, 6.25 mL) at room temperature [1].

  • Causality of Reagent Choice: The use of anhydrous HCl in dioxane prevents the hydrolytic ring-opening of the strained ether-cyclopropane system that typically occurs in aqueous acids. Furthermore, dioxane stabilizes the protonated intermediates via hydrogen bonding.

  • Self-Validation: The reaction progress is self-indicating. As the Boc group is cleaved to form isobutylene and CO

    
    , the resulting amine hydrochloride salt becomes insoluble in the DCM/dioxane matrix, leading to the formation of a fine white precipitate. Complete precipitation (typically 1 hour) strongly correlates with reaction completion.
    
  • Isolation: Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to remove residual dioxane and tert-butyl alcohol, yielding the pure hydrochloride salt.

N-Cbz Protection and Reductive Cleavage

When downstream intermediates contain highly acid-sensitive moieties (e.g., certain glycosidic bonds or highly electron-rich heteroaryls), the Carboxybenzyl (Cbz) group provides a strictly orthogonal, acid-free deprotection pathway.

Part A: Synthesis of N-Cbz-3-oxabicyclo[3.1.0]hexan-6-amine

  • Biphasic Setup: Dissolve the amine hydrochloride (1.0 eq, 5.0 mmol) in a 1:1 mixture of THF (15 mL) and saturated aqueous NaHCO

    
     (15 mL). Causality: The biphasic Schotten-Baumann conditions prevent the hydrolysis of the highly reactive Benzyl chloroformate (Cbz-Cl) while keeping the amine continuously deprotonated.
    
  • Addition: Cool the vigorously stirring mixture to 0 °C. Add Cbz-Cl (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO

    
    , and concentrate.
    

Part B: Reductive Cleavage (Hydrogenolysis)

  • Setup: Dissolve the N-Cbz protected intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).

  • Catalysis: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen. Causality: Methanol is chosen over less polar solvents to ensure the resulting free amine remains soluble and does not coat the palladium catalyst, which would prematurely halt the reaction.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain under a H

    
     atmosphere (1 atm via balloon) for 3 hours.
    
  • Self-Validation: The consumption of hydrogen gas can be visually monitored via the balloon's deflation. Once H

    
     uptake ceases, the reaction is complete. Crude 
    
    
    
    H-NMR will confirm the complete disappearance of the characteristic benzylic methylene protons (~5.1 ppm) and the aromatic multiplet (~7.3 ppm).
  • Isolation: Filter the mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free base.

Application in Medicinal Chemistry Workflows

The strategic deployment of these protecting groups enables divergent synthetic pathways. For instance, in the synthesis of MCL-1 inhibitors, the Boc-protected 3-oxabicyclo[3.1.0]hexane amine is successfully carried through rigorous Hoveyda-Grubbs macrocyclization conditions without degradation [2].

Synthetic_Workflow Start Free Amine (or HCl salt) Boc N-Boc Protected Intermediate Start->Boc Boc2O, Et3N (Standard) Cbz N-Cbz Protected Intermediate Start->Cbz Cbz-Cl, Base (Acid-Free Route) Coupling Late-Stage Functionalization Boc->Coupling Stable to Pd-catalysis & strong bases Cbz->Coupling Stable to acidic & basic conditions Final Target Active Pharmaceutical Coupling->Final 4M HCl/Dioxane (from Boc) Coupling->Final H2, Pd/C (from Cbz)

Divergent protecting group workflows for 3-oxabicyclo[3.1.0]hexan-6-amine functionalization.

References

  • Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Verified methodology for the controlled HCl-mediated Boc deprotection of the 3-oxabicyclo[3.1.0]hexane scaffold.1

  • Mcl-1 inhibitors. Google Patents (US20190352271A1). Demonstrates the stability of the Boc-protected 3-oxabicyclo[3.1.0]hexan-6-amine during complex transition-metal catalyzed macrocyclizations (Hoveyda-Grubbs 2nd generation catalyst).2

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC - National Institutes of Health. Provides foundational structural data and synthetic strategies for navigating the unique steric and electronic constraints of the oxa-bicyclo[3.1.0]hexane template.3

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bicyclic amines—such as tropanes, quinuclidines, azabicyclo[3.1.0]hexanes, and diazabicyclooctanes—are highly prized in medicinal chemistry. These rigid, three-dimensional scaffolds possess well-defined exit vectors that enable the precise spatial arrangement of substituents, drastically improving target binding affinity and pharmacokinetic properties[1]. However, conjugating these bulky aliphatic amines to aryl halides via traditional nucleophilic aromatic substitution (SNAr) is often ineffective due to their steric hindrance and the requirement for highly electron-deficient electrophiles.

The Buchwald-Hartwig amination provides a highly versatile, palladium-catalyzed alternative for constructing these complex C–N bonds[2]. While primary amines couple readily, secondary bicyclic amines present a profound mechanistic challenge. The catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[3]. For primary amines, oxidative addition is typically the rate-limiting step[3]. However, Density Functional Theory (DFT) studies reveal that for sterically hindered secondary amines, the extreme bulk of the amine impedes the final C–N bond-forming step, making reductive elimination the rate-limiting step [3].

If reductive elimination is too slow, the long-lived Pd(II)-amido intermediate becomes susceptible to unproductive side reactions, most notably β-hydride elimination, which yields a hydrodehalogenated arene and an imine byproduct[4]. To circumvent this, the selection of the correct ligand is paramount.

The Causality of Ligand Selection: RuPhos vs. BrettPhos

While BrettPhos is optimized for primary amines, RuPhos is specifically designed for cross-coupling sterically hindered secondary amines[2]. The efficacy of RuPhos lies in its unique structural causality:

  • Mono-Ligation Promotion: The considerable steric bulk and strong electron-donor ability of the dialkylbiarylphosphine backbone promote the formation of a highly reactive, mono-ligated [L1Pd(0)] species[5].

  • Steric Strain Relief: The bulky dicyclohexylphosphine group and the isopropoxy-substituted biphenyl backbone create a highly congested coordination sphere around the palladium center[5]. This steric pressure thermodynamically destabilizes the Pd(II)-amido intermediate, drastically lowering the activation energy barrier for reductive elimination and forcing the expulsion of the bulky bicyclic product to relieve steric strain[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X binds to Pd(0) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) Intermediate I OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation Base removes HX PdII_Ar->AmineCoord + Bicyclic Amine + Base PdII_Amido L-Pd(II)(Ar)(NR2) Sterically Congested AmineCoord->PdII_Amido RedElim Reductive Elimination Rate-Limiting Step PdII_Amido->RedElim Steric Strain Relief RedElim->Pd0 Regenerates Pd(0) Product Ar-NR2 Bicyclic Amine Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the rate-limiting reductive elimination.

Catalyst & Reagent Selection Matrix

To ensure a self-validating experimental design, the reaction parameters must be tailored to the electronic and steric demands of the specific bicyclic amine and aryl halide. The table below summarizes the optimal quantitative parameters and reagents[6].

ParameterPrimary RecommendationAlternativeMechanistic Rationale
Palladium Source RuPhos Pd G3 or G4 (1–5 mol%)Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapidly generate the active Pd(0) species, preventing catalyst aggregation[5].
Ligand RuPhosXPhos or BINAPRuPhos lowers the energy barrier for reductive elimination of hindered secondary amines[3]. BINAP can be used for specific rigid diamines[7].
Base NaOtBu (1.2–1.5 equiv)Cs₂CO₃ or K₃PO₄Strong bases (NaOtBu) drive rapid deprotonation. Weak bases (Cs₂CO₃) are mandatory if the substrate contains base-sensitive esters or nitro groups[2].
Solvent Toluene (0.1–0.2 M)1,4-Dioxane or t-AmOHToluene provides optimal solubility and a high boiling point. Dioxane is preferred for highly polar bicyclic amines[6].
Temperature 80 °C – 110 °C60 °C (if highly reactive)High thermal energy is required to overcome the activation barrier of the rate-limiting reductive elimination step[8].

Experimental Protocol: Self-Validating Methodology

This protocol describes the coupling of a generic secondary bicyclic amine (e.g., a bridged diazabicyclooctane) with an aryl bromide. It is designed with built-in observational checkpoints to validate the integrity of the reaction in real-time.

Step 1: Anaerobic Preparation (Glovebox or Schlenk Line)

Causality Check: Palladium(0) is highly susceptible to oxidation. Strict exclusion of oxygen is required to prevent catalyst deactivation[2].

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv) and the bicyclic amine (1.2 mmol, 1.2 equiv). Note: If the amine is a hydrochloride salt, increase the base by 1.2 equivalents to liberate the free base in situ.

  • Add RuPhos Pd G3 (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal the tube with a rubber septum. If not using a glovebox, evacuate and backfill the tube with ultra-pure Nitrogen or Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction Initiation
  • Add anhydrous, degassed toluene (5.0 mL) via a syringe.

  • Validation Checkpoint: Upon solvent addition and initial mixing, observe the color. The solution should transition to a deep red/brown and eventually to a lighter yellow/orange as the precatalyst activates and the active mono-ligated Pd(0) species enters the catalytic cycle.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas.

Step 3: Thermal Activation & Monitoring
  • Place the sealed tube in a pre-heated oil bath or heating block set to 95 °C .

  • Stir vigorously (800–1000 rpm) for 4 to 12 hours.

  • Validation Checkpoint: At the 4-hour mark, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • Success: Complete consumption of the aryl halide and appearance of the product mass.

    • Failure (Hydrodehalogenation observed): Indicates β-hydride elimination is outcompeting reductive elimination[4]. Correction for future runs: Switch to a bulkier ligand or increase temperature to force reductive elimination.

Step 4: Workup & Purification
  • Cool the reaction to room temperature. The mixture will likely contain a suspension of inorganic salts (NaBr/NaOtBu residues).

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts. Wash the pad with additional ethyl acetate (2 × 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient with 1% Triethylamine to prevent streaking of the basic bicyclic amine).

ProtocolWorkflow Prep 1. Reagent Prep Weigh Pd, Ligand, Base Solvent 2. Assembly Add Ar-X, Amine, Solvent Prep->Solvent Heat 3. Reaction Heat 80-110°C under N2 Solvent->Heat Workup 4. Workup Filter & Extract Heat->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination of bicyclic amines.

Troubleshooting Guide

  • Issue: Low Conversion / Unreacted Aryl Halide

    • Cause: Catalyst poisoning by strongly coordinating heteroatoms in the bicyclic core (e.g., unprotected secondary nitrogens or thioethers), or oxygen ingress[2].

    • Solution: Verify Schlenk line integrity. Increase catalyst loading to 5 mol%. Ensure any secondary non-target amines on the bicyclic scaffold are Boc-protected.

  • Issue: High Levels of Arene Byproduct (Hydrodehalogenation)

    • Cause: The Pd(II)-amido intermediate is undergoing β-hydride elimination instead of reductive elimination[4].

    • Solution: This confirms the steric bulk of the ligand is insufficient. Ensure RuPhos is being used instead of BrettPhos or BINAP[3]. Alternatively, increase the reaction temperature to kinetically favor the higher-energy reductive elimination pathway.

  • Issue: Degradation of Functional Groups

    • Cause: NaOtBu is too nucleophilic/basic for substrates containing esters, ketones, or nitro groups[2].

    • Solution: Substitute NaOtBu with a weaker base such as Cs₂CO₃ or K₃PO₄, and switch the solvent to 1,4-Dioxane or t-AmOH[6].

References

Sources

Application Note: Solvent Selection Strategies for 3-Oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxabicyclo[3.1.0]hexan-6-amine is a high-value, conformationally restricted building block used to improve metabolic stability and target selectivity in drug candidates. However, its unique fused bicyclic structure—comprising a strained cyclopropane ring and an ether linkage—presents specific challenges regarding solubility, nucleophilicity, and acid-sensitivity.

This guide provides a scientifically grounded protocol for solvent selection, focusing on maximizing reaction yields while mitigating the risks of ring-opening decomposition and poor solubility.

Physicochemical Context & Stability Profile[1][2]

To select the correct solvent, one must understand the intrinsic energy of the scaffold.

  • Ring Strain: The bicyclo[3.1.0] system possesses significant ring strain (~27 kcal/mol). The cyclopropane ring is susceptible to electrophilic attack and acid-catalyzed ring opening.

  • Basicity & Polarity: The oxygen atom at position 3 exerts an inductive electron-withdrawing effect, slightly reducing the pKa of the amine at position 6 compared to a standard cyclopropylamine. However, it remains a polar, primary amine.

  • Solubility Paradox: As a hydrochloride salt (commercial form), it is highly water-soluble but insoluble in aprotic organic solvents. As a free base, it is a low-molecular-weight polar oil that is difficult to extract from aqueous layers using standard lipophilic solvents (e.g., heptane, pure diethyl ether).

Stability Warning

CRITICAL: Avoid strong Lewis acids (e.g.,


) and high temperatures (>80°C) in protic media, as these conditions promote the cleavage of the cyclopropane ring or the ether bridge, leading to rearranged acyclic products.

Solvent Selection Matrix

The following table categorizes solvents based on their compatibility with 3-oxabicyclo[3.1.0]hexan-6-amine for common transformations (Amide Coupling,


, Reductive Amination).
Solvent ClassRecommended SolventsCompatibilityTechnical Notes
Chlorinated Dichloromethane (DCM)High Excellent for free-base solubility. Standard choice for amide couplings. Environmental warning.
Ethers THF, 2-MeTHFHigh Best Choice. 2-MeTHF is a greener alternative to DCM/THF and allows for higher reaction temperatures if needed.
Dipolar Aprotic DMF, DMSO, NMPMedium Good for dissolving the HCl salt directly for

reactions. Difficult to remove during workup due to the amine's high polarity.
Alcohols Methanol, EthanolLow Avoid for electrophilic reactions.[1] Protic solvents can interfere with activated esters. Good only for salt formation/crystallization.
Ketones Acetone, MEKForbidden Do NOT Use. Primary amines react with ketones to form imines (Schiff bases), consuming the starting material.
Esters Ethyl Acetate (EtOAc)Medium Good for workup, but the free amine may be too polar to extract efficiently into pure EtOAc.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent system based on the starting state of the material (Salt vs. Free Base) and the intended reaction type.

SolventSelection Start Starting Material: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl ReactionType Intended Reaction? Start->ReactionType Coupling Amide Coupling (HATU/EDC) ReactionType->Coupling SNAr Nucleophilic Sub. (SNAr) ReactionType->SNAr Reductive Reductive Amination ReactionType->Reductive Solv_DCM Solvent: DCM or 2-MeTHF Add: DIPEA (3.0 eq) Coupling->Solv_DCM Standard Solv_DMF Solvent: DMF or DMSO Add: K2CO3 (Heat < 80°C) SNAr->Solv_DMF High Solubility Req. Solv_DCE Solvent: DCE or DCM Reagent: STAB-H Reductive->Solv_DCE Hydride Compatible Warning AVOID: Acetone/Ketones (Imine Formation) Reductive->Warning Risk

Figure 1: Decision tree for solvent selection based on reaction type.

Detailed Protocols

Protocol A: Free-Basing and Extraction (The "Polar Amine" Challenge)

Why this matters: The HCl salt is stable, but the free amine is reactive and polar. Standard extraction (Water/EtOAc) often results in low yields because the amine stays in the aqueous phase.

Reagents:

  • 3-Oxabicyclo[3.1.0]hexan-6-amine HCl[2][3][4][5]

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (1N NaOH)
    
  • Solvent: 10% Isopropanol (IPA) in Dichloromethane (DCM) or Chloroform.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the amine HCl salt in minimal water (approx. 5 mL per gram).

  • Basification: Cool to 0°C. Slowly add saturated aqueous

    
     (or 2N NaOH) until pH > 12.
    
  • Extraction (Critical Step):

    • Do not use pure Ethyl Acetate or Ether.

    • Use a mixture of DCM:IPA (9:1) or CHCl3:IPA (3:1) . The alcohol helps solvate the polar amine into the organic phase.

    • Perform 4-5 extractions (this amine has a low partition coefficient).

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if the amine is very sensitive, though usually
    
    
    is fine).
  • Concentration: Carefully concentrate under reduced pressure. Do not heat above 40°C to avoid volatility loss or degradation.

Protocol B: Amide Coupling (in-situ Neutralization)

Best for: Attaching the scaffold to a carboxylic acid drug core.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine HCl Salt (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Hunig's Base) (3.5 eq)

  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step:

  • Dissolve the Carboxylic Acid in DMF (or DCM) at room temperature.

  • Add DIPEA (1.0 eq) and HATU (1.1 eq). Stir for 5-10 minutes to activate the acid.

  • Add the 3-Oxabicyclo[3.1.0]hexan-6-amine HCl solid directly to the reaction.

  • Add the remaining DIPEA (2.5 eq). Note: The excess base is required to neutralize the HCl salt and regenerate the nucleophilic amine.

  • Monitor by LCMS. Upon completion, dilute with EtOAc and wash with saturated

    
      (not acid!) and brine.
    
    • Note: If the product is very polar, use the DCM:IPA extraction method described in Protocol A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Extraction) Amine remained in aqueous phase.Switch extraction solvent to DCM:IPA (9:1) or saturate the aqueous phase with NaCl (Salting out).
Unknown Impurity (+40 mass) Reaction with solvent.[1]Check if Acetone was used in cleaning or workup. It forms a stable imine (+40 Da).
Ring Opening Acidic conditions.[6]Avoid acid washes (1N HCl) during workup. Use dilute citric acid or ammonium chloride instead.
Precipitation in Reaction Low solubility of HCl salt.Switch solvent to DMF or NMP, or pre-free-base the amine before adding to the reaction.

References

  • Chemical Context of Bicyclic Systems

    • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation.[7] Muriel, B., et al. Chemical Science, 2019.[7]

  • Solvent Selection Principles

    • ACS Solvent Selection Tool. American Chemical Society Green Chemistry Institute.

  • Cyclopropylamine Reactivity

    • Cyclopropylamine in Medicinal Chemistry.[7] Gardarsdottir, H. Journal of Pharmacological Reports, 2024.

  • Bioisostere Applications

    • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.[8][9][10] Morvan, J., et al. Organic Letters, 2015. [9]

Sources

Troubleshooting & Optimization

Core Troubleshooting & FAQs: Acid-Catalyzed Ring Opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic scaffold chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the highly strained 3-oxabicyclo[3.1.0]hexane ring system.

This scaffold is prized for locking molecular conformations in nucleoside analogs and bioisosteres, but its inherent ring strain (~27 kcal/mol) makes it notoriously sensitive to acidic environments. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you navigate these synthetic challenges.

Q: Why does my 3-oxabicyclo[3.1.0]hexane derivative degrade during standard acidic workups or Boc deprotections? A: The degradation is a direct consequence of the immense Baeyer (angle) and torsional strain inherent to the fusion of a tetrahydrofuran ring with a cyclopropane ring. In the presence of strong Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g., BF₃·OEt₂), the ether oxygen or the electron-rich cyclopropane C-C bonds undergo electrophilic protonation/activation. This activation lowers the activation energy for bond heterolysis. To relieve the ~27 kcal/mol of ring strain, the system rapidly undergoes C-O or C-C bond cleavage, generating a carbocation intermediate that is subsequently trapped by any available nucleophile (water, halides, or trifluoroacetate), resulting in ring-opened cyclopentane or acyclic derivatives.

Q: How does the "anomeric effect" influence the acid stability of this scaffold in nucleoside drug discovery? A: In conformationally locked nucleosides, the 3-oxabicyclo[3.1.0]hexane template forces the molecule into a rigid "North" (pseudoboat) conformation. This specific geometry aligns the lone pairs of the ring oxygen antiperiplanar to the glycosyl C-N bond. This stereoelectronic alignment maximizes the anomeric effect, which inherently weakens the glycosyl bond. Consequently, under acidic conditions, not only is the bicyclic ring at risk of opening, but the glycosyl bond itself is highly susceptible to rapid hydrolytic cleavage [1, 2].

Q: Can I use silica gel chromatography to purify these intermediates? A: Standard silica gel is slightly acidic (pH ~4.5-5.5) and can catalyze the ring-opening of highly sensitive 3-oxabicyclo[3.1.0]hexane derivatives over time. Workaround: Always pre-treat your silica column with 1% triethylamine (Et₃N) in your eluent to neutralize acidic silanol sites before loading your compound.

Mechanistic Pathways & Logical Workflows

To effectively troubleshoot, you must visualize the degradation pathway. The diagram below illustrates the causality of acid-catalyzed cleavage versus the recommended orthogonal preservation strategy.

AcidDegradation N1 3-Oxabicyclo[3.1.0]hexane N2 Acidic Environment (e.g., HCl, TFA, BF3) N1->N2 Risk N8 Basic/Fluoride Conditions (e.g., TBAF, NH4OH) N1->N8 Safe Route N3 Electrophilic Attack (Protonation of O or C-C) N2->N3 N4 Ring Strain Relief (~27 kcal/mol) N3->N4 N5 Carbocation Formation N4->N5 N6 Nucleophilic Trapping N5->N6 N7 Ring-Opened Degradant (Cyclopentane/Acyclic) N6->N7 N9 Intact Scaffold N8->N9

Caption: Mechanism of acid-catalyzed ring opening and alternative preservation strategy.

Quantitative Stability Data

Understanding the half-life and stability limits of your scaffold dictates your synthetic planning. The table below summarizes the quantitative stability of the 3-oxabicyclo[3.1.0]hexane core under various standard reagent conditions.

Reagent / ConditionTemp (°C)TimeIntact Scaffold (%)Primary Outcome / Causality
1N HCl / Dioxane (1:1) 25 °C16 h0% Complete ring-opening/hydrolysis due to persistent electrophilic protonation [2].
TFA (neat) 25 °C1 h< 5% Rapid degradation; trifluoroacetate traps the carbocation.
BF₃·OEt₂ / CH₂Cl₂ -78 °C3 h0% Controlled, intentional ring-opening for derivatization[3].
TBAF (1.0 M in THF) 25 °C24 h> 95% Stable; Si-F bond formation drives deprotection without protons [1].
NH₄OH (aq) 25 °C24 h> 95% Stable; basic conditions prevent ether/cyclopropane activation [1].

Self-Validating Experimental Protocols

Protocol A: Mild Silyl Ether Deprotection (Scaffold Preservation)

When removing TBDPS or TBS groups, you must avoid acidic conditions (like acetic acid/THF/water mixtures). This protocol utilizes Tetrabutylammonium fluoride (TBAF) to preserve the bicyclic ring.

Causality & Validation: We use TBAF because the thermodynamic driving force is the extremely strong Si-F bond (138 kcal/mol), allowing cleavage at neutral/mildly basic pH. The protocol is self-validating: by checking the pH of the quench solution and monitoring the disappearance of the silyl methyl protons via crude NMR, you confirm deprotection without exposing the core to acid.

  • Preparation: Dissolve the silyl-protected 3-oxabicyclo[3.1.0]hexane derivative (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Temperature Control: Cool the flask to 0 °C. Causality: Minimizes the kinetic energy of the system, preventing potential fluoride-induced elimination side-reactions.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Validate completion via TLC (stain with KMnO₄; the intact bicyclic ring will not stain as heavily as an opened, unsaturated degradation product).

  • Orthogonal Quench: Do NOT use HCl. Quench the reaction with saturated aqueous NH₄Cl (pH ~6).

  • Extraction & Purification: Extract with EtOAc (3x). Dry over Na₂SO₄. Purify via flash chromatography using silica gel pre-neutralized with 1% Et₃N.

Protocol B: Mechanistic Validation of Acid Degradation (Diagnostic Test)

If you suspect your compound is degrading via acid-catalyzed ring opening during a specific workflow, use this self-validating diagnostic protocol to prove the mechanism.

ValidationWorkflow S1 Micro-scale Reaction with DCl / D2O S2 Aqueous Workup & Extraction S1->S2 S3 1H & 2H NMR Analysis S2->S3 S4 Deuterium Incorporation at Cleavage Site? S3->S4 S5 Confirmed: Electrophilic Ring Opening S4->S5 Yes S6 Confirmed: Alternative Degradation Pathway S4->S6 No

Caption: Self-validating workflow for confirming electrophilic acid degradation.

  • Isotope Labeling Setup: Set up a 10 mg micro-scale reaction simulating your acidic conditions, but replace the acid and solvent with their deuterated equivalents (e.g., DCl in D₂O or CD₃OD).

  • Execution: Stir for the standard duration of your failing reaction.

  • Extraction: Extract the crude mixture into CDCl₃ directly (avoiding proton exchange with normal water).

  • NMR Validation: Run both ¹H and ²H (Deuterium) NMR.

    • Interpretation: If the ring opened via an electrophilic mechanism, the initial protonation step will incorporate a deuterium atom into the resulting acyclic/cyclopentane structure. The appearance of a signal in the ²H NMR corresponding to the new methylene/methyl group definitively proves that acid-catalyzed electrophilic cleavage is your root cause.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold National Institutes of Health (NIH) / PMC URL:[Link]

  • Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability National Institutes of Health (NIH) / PMC URL:[Link]

  • 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis Journal of Organic Chemistry / ACS Publications URL:[Link]

Technical Support Center: Stabilizing the 3-Oxabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for handling 3-oxabicyclo[3.1.0]hexane derivatives. This bicyclic ether—comprising a cyclopropane ring fused to a tetrahydrofuran ring—is highly valued as a conformationally restricted bioisostere in drug development[1]. However, its inherent Baeyer strain makes it notoriously susceptible to unintended ring opening during synthetic functionalization. As a Senior Application Scientist, I have structured this guide to provide causality-driven solutions and self-validating protocols to help you maintain the integrity of the bicyclic core during your experiments.

Troubleshooting Guides & FAQs

Q1: Why does my 3-oxabicyclo[3.1.0]hexane derivative degrade into acyclic or ring-expanded products during Lewis acid-mediated reactions? A1: The degradation is driven by the release of extreme Baeyer strain within the fused system. The oxygen atom in the oxa-ring acts as a Lewis base. When a strong Lewis acid (e.g.,


) coordinates to this oxygen, it withdraws electron density, creating oxonium character. To stabilize this partial positive charge, the adjacent, highly strained C-C bond of the cyclopropane ring undergoes rapid heterolytic cleavage[2]. This generates an electrophilic intermediate that is immediately trapped by nucleophiles or solvent, resulting in irreversible ring opening.

Q2: How can I perform functionalizations (e.g., lactol activation) without triggering this acid-catalyzed cleavage? A2: Ring opening can be kinetically suppressed by strict temperature control. At cryogenic temperatures (-78 °C), the thermal activation energy required for C-C bond cleavage is not met, allowing the Lewis acid to mediate the desired reaction at adjacent sites (such as anomeric carbons) without destroying the bicyclic core[2]. The reaction must be rapidly quenched with a cold buffer before warming.

Q3: My cyclopropane ring is opening under basic conditions. What is causing this, and how do I prevent it? A3: Strong, unhindered nucleophilic bases (like alkoxides or prolonged exposure to


) can initiate an 

-type attack on the less hindered carbon of the cyclopropane ring[3]. To prevent this, switch to mild, non-nucleophilic bases. For example, replacing

with N,N-Diisopropylethylamine (Hünig's base) provides the necessary basicity for cyclizations or deprotections while sterically preventing nucleophilic attack on the strained ring[4].

Q4: Does steric hindrance play a role in stabilizing the scaffold? A4: Yes. Introducing bulky protecting groups—such as a tert-butyldiphenylsilyl (TBDPS) group—on adjacent hydroxyls provides significant steric shielding. This bulky umbrella blocks the exo/endo faces of the cyclopropane ring, physically preventing nucleophiles or bulkier Lewis acids from approaching the vulnerable C-C bonds, thereby preserving the scaffold during multi-step syntheses[5].

Mechanistic & Workflow Visualizations

Mechanism A 3-Oxabicyclo[3.1.0]hexane (Highly Strained) B Acid Coordination (O-atom polarization) A->B Lewis/Brønsted Acid D Steric Shielding & Cryogenic Temp A->D Optimized Protocol C Ring-Opened Degradant (Relieved Strain) B->C Nucleophilic Attack E Intact Bicyclic Scaffold (Successful Rxn) D->E Mild Functionalization

Fig 1: Mechanistic pathways of acid-catalyzed ring opening vs. stabilized functionalization.

Protocol Step1 1. Substrate Preparation (Dry Solvents, Inert Atm) Step2 2. Cryogenic Cooling (Strictly -78 °C) Step1->Step2 Step3 3. Reagent Addition (Dropwise, < 1 mL/min) Step2->Step3 Step4 4. Low-Temp Monitoring (In-situ TLC/NMR) Step3->Step4 Step5 5. Quenching (Cold Buffer Addition) Step4->Step5 Alert Warning: Thermal Spikes Cause Ring Cleavage Alert->Step3

Fig 2: Step-by-step cryogenic workflow to prevent thermal and nucleophilic ring degradation.

Quantitative Stability Matrix

The following table summarizes the compatibility of the 3-oxabicyclo[3.1.0]hexane core with common reagent classes, providing actionable mitigation strategies.

Reagent / ConditionEffect on 3-Oxabicyclo[3.1.0]hexaneRecommended Mitigation StrategyRisk Level
Strong Lewis Acids (e.g.,

)
Coordinates to oxa-ring, triggering rapid cyclopropane cleavage[2].Restrict use to strictly -78 °C. Limit reaction time to < 15 mins.High
Strong Nucleophiles (e.g., Azides, Amines)

attack on the less hindered cyclopropane carbon[3].
Shield adjacent sites with bulky protecting groups (e.g., TBDPS)[5].High
Protic Acids (e.g.,

)
Protonates ether oxygen, leading to thermal ring expansion.Use highly buffered systems or mild organic acids (e.g., acetic acid) at 0 °C.High
Basic Conditions (e.g.,

)
Can cause epimerization or nucleophilic ring opening if prolonged[4].Substitute with non-nucleophilic bases like Hünig's base (DIPEA)[4].Moderate

Standard Operating Procedures (SOPs)

Protocol: Cryogenic Lewis Acid-Mediated Functionalization

This self-validating protocol ensures the activation of adjacent functional groups (e.g., lactols) without compromising the 3-oxabicyclo[3.1.0]hexane core.

Materials:

  • Substrate: 3-oxabicyclo[3.1.0]hexane derivative (e.g., lactol intermediate).

  • Solvent: Anhydrous Dichloromethane (

    
    ).
    
  • Reagents:

    
     (Lewis acid), Triethylsilane (Nucleophile/Reductant).
    
  • Quench: Deionized water or saturated aqueous

    
     (pre-chilled to 0 °C).
    

Step-by-Step Methodology:

  • System Purging: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon. Maintain a positive Argon pressure throughout the procedure to prevent moisture-induced acid generation.

  • Substrate Dissolution: Dissolve the 3-oxabicyclo[3.1.0]hexane substrate in anhydrous

    
     to achieve a concentration of 0.1 M.
    
  • Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for at least 15 minutes. Causality note: Failing to reach thermal equilibrium will result in localized hot spots upon reagent addition, immediately providing the activation energy needed for ring opening.

  • Lewis Acid Addition: Add

    
     (1.2 equivalents) dropwise down the side of the flask over 5 minutes. Stir for exactly 5 minutes at -78 °C[2].
    
  • Nucleophile Addition: Add the trapping reagent (e.g., triethylsilane, 1.2 equivalents) dropwise. Maintain continuous stirring at -78 °C.

  • Reaction Monitoring: Monitor the reaction via low-temperature TLC (aliquots must be quenched into cold buffer before spotting). Do not allow the main reaction flask to warm during this phase.

  • Cold Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction while still at -78 °C by adding pre-chilled deionized water or

    
     vigorously[2].
    
  • Workup: Remove the cooling bath, allow the biphasic mixture to safely warm to room temperature, and extract with

    
    . The bicyclic core will remain intact.
    

References

  • 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis. ACS Publications. URL:[Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health (PMC). URL:[Link]

  • Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues. CORE. URL:[Link]

Sources

Technical Support Center: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for the purification and handling of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine . It addresses the specific challenges of this strained, volatile bicyclic amine, prioritizing the generation of the free base from its stable salt form immediately prior to use.[1]

Case ID: PUR-OXA-310 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[2]

Executive Summary & Chemical Context

Compound: (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine (Free Base) CAS (HCl Salt): 1048962-49-7 (Most common commercial form) CAS (Free Base): Not commonly listed due to instability/volatility.

Critical Technical Insight: You are likely attempting to isolate the free base from the hydrochloride salt or a crude reaction mixture (e.g., Curtius rearrangement).[1] Do not attempt to store the neat free base for extended periods.

  • Volatility: This low-molecular-weight amine (MW ~99 g/mol ) is highly volatile.[1] Significant mass loss occurs during standard rotary evaporation.[1]

  • CO₂ Sensitivity: Like many strained cyclic amines, the free base rapidly absorbs atmospheric CO₂ to form solid carbamate salts (often mistaken for "recrystallization").[1]

  • Stability: The fused cyclopropane-tetrahydrofuran ring system is strained.[1] Strong Lewis acids or excessive heat (>100°C) can trigger ring-opening decomposition.[1]

Experimental Protocols

Protocol A: Generation & Solution-Phase Isolation (Recommended)

Use this protocol if the amine is a reagent for a subsequent step (e.g., amide coupling, SNAr).

Objective: Isolate the free base in solution to minimize volatility losses and degradation.

  • Salt Dissolution: Suspend the (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl salt (1.0 equiv) in minimal water (approx. 3 mL per gram).

  • Basification: Cool to 0°C. Slowly add 4M NaOH or saturated K₂CO₃ until pH > 12.

    • Note: The solution may become cloudy as the free base oils out.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) or 2-MeTHF (3 x vol).

    • Why DCM? High solubility of the amine; easy to dry.[1]

    • Why 2-MeTHF? Recommended if the next step involves organometallics or higher temperatures.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (15 min).

  • Concentration (CRITICAL STEP):

    • Filter off desiccant.[1]

    • Do NOT evaporate to dryness.[1]

    • Concentrate under mild vacuum (≥ 200 mbar) at room temperature only until the volume is reduced to a known concentration (e.g., ~0.5 M).

    • Validation: Titrate a small aliquot or use quantitative NMR (with an internal standard like trimethoxybenzene) to determine exact concentration.[1]

Protocol B: Isolation of Neat Free Base (High Purity/Distillation)

Use this protocol ONLY if the neat amine is strictly required.

Objective: Purify the amine via distillation while preventing decomposition.

  • Pre-treatment: Follow Protocol A (Steps 1-4), but use Diethyl Ether (Et₂O) as the solvent (lower boiling point makes removal easier).

  • Solvent Removal: Carefully remove ether under weak vacuum (300 mbar) at 20°C. Stop immediately when bubbling slows.[1]

  • Distillation Setup:

    • Use a Kugelrohr apparatus or a short-path distillation head.[1]

    • Atmosphere: Strictly Inert (Argon/Nitrogen).[1]

  • Distillation Parameters:

    • Pressure: 10–20 mmHg (Water aspirator or diaphragm pump).[1]

    • Bath Temperature: Expect distillation between 50°C – 70°C (estimated based on anhydride analogs).

    • Warning: Do not exceed 100°C bath temp to avoid cyclopropane ring opening.[1]

  • Storage: Collect into a receiver flask cooled to -78°C. Backfill with Argon. Store at -20°C immediately.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Volatility Loss The amine was pumped off during solvent removal.[1] Fix: Use Protocol A (Solution Phase). Do not apply high vacuum (<50 mbar).[1]
White Solid Forms in Oil Carbamate Formation The free base reacted with CO₂ in the air.[1] Fix: Reprocess by dissolving in 1M NaOH and re-extracting. Handle under N₂/Ar only.
NMR: Extra Peaks (7-8 ppm) Urea Impurity If synthesized via Curtius: Incomplete hydrolysis of isocyanate or reaction with moisture.[1] Fix: Acid wash (1M HCl) to pull amine into water; urea stays in organic layer.[1]
NMR: Broad Peaks / Complex Ring Opening Thermal degradation or acid-catalyzed opening of the oxabicyclo[3.1.0] system.[1] Fix: Ensure pot temp <80°C. Avoid strong Lewis acids.
Emulsion during Extraction High Polarity The amine is highly water-soluble.[1] Fix: Saturate the aqueous layer with NaCl (salting out) and use 5% MeOH in DCM for extraction.

Process Logic & Impurity Pathways (Visualization)

The following diagram illustrates the critical decision points in handling the salt and the chemical pathways leading to common impurities.

G Salt Starting Material (HCl Salt) BaseGen Basification (pH > 12, Cold) Salt->BaseGen NaOH/K2CO3 FreeBase Free Base (In Situ) (Volatile Oil) BaseGen->FreeBase Extraction Extraction (DCM/Et2O) & Mild Concentration FreeBase->Extraction Distillation Distillation (Inert, <80°C) FreeBase->Distillation If neat required Carbamate Impurity: Carbamate Salt (White Solid) FreeBase->Carbamate + CO2 (Air) RingOpen Impurity: Ring Opening (Acid/Heat Induced) FreeBase->RingOpen + Heat (>100°C) or H+ Urea Impurity: Urea (Curtius Byproduct) FreeBase->Urea Incomplete Hydrolysis Solution Solution for Synthesis (Recommended) Extraction->Solution Neat Neat Amine (High Risk) Distillation->Neat

Caption: Workflow for generating (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine free base, highlighting the critical divergence between stable solution storage and risky neat isolation.

References

  • Curtius Rearrangement Methodology

    • Context: General mechanism for synthesizing amines from carboxylic acids (precursor to this amine), identifying urea/isocyanate impurities.[1]

    • Ghosh, A. K., et al. (2018).[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem.

  • Precursor Properties (Carboxylic Acid)

    • Context: (1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55780-88-6) physical data used to estimate amine volatility.[1]

    • Sigma-Aldrich Product Data.[1]

  • Commercial Salt Form

    • Context: Confirmation of HCl salt (CAS 1048962-49-7) as the stable commercial entity.[1]

    • Matrix Fine Chemicals Product Sheet.[1]

  • General Amine Purification (TCA Method)

    • Context: Alternative purification strategies for volatile amines if distillation fails.[1]

    • Beilstein J. Org.[1] Chem. 2022, 18, 239–244.[1]

Sources

resolving diastereomers of 3-oxabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with the 3-oxabicyclo[3.1.0]hexane scaffold.[1][2][3][4] It is structured to address specific experimental failures and optimization challenges.

Status: Active Lead Scientist: Senior Application Specialist Scope: Diastereomeric & Enantiomeric Resolution, Purification, and Troubleshooting.[2][3][4]

System Overview & Challenge Analysis

The 3-oxabicyclo[3.1.0]hexane core (a cyclopropane fused to a tetrahydrofuran ring) presents unique stereochemical challenges.

  • Rigidity: The cis-fused ring system is highly rigid, minimizing conformational flexibility that often aids in chromatographic separation.[1][2][3][4]

  • Polymorphism: Derivatives like 3-oxabicyclo[3.1.0]hexane-2,4-dione and 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one often exhibit poor solubility or "oiling out" behavior during crystallization.[1][2][3][4]

  • Stereocenters: The bridgehead carbons (C1 and C5) are fixed, but substituents at C6 (cyclopropane tip) or C2/C4 (lactone/ether region) create complex diastereomeric mixtures (endo/exo) that often co-elute on standard silica.[2][3][4]

Troubleshooting Tickets (Q&A Format)

Ticket #001: Chromatographic Co-elution

User Issue: "I cannot separate the endo- and exo- isomers of my 6-substituted 3-oxabicyclo[3.1.0]hexane derivative on standard silica flash columns. They co-elute as a single broad peak."[3][4]

Technical Diagnosis: The dipole moments of endo and exo isomers in this compact bicycle are nearly identical.[2][3][4] Standard ethyl acetate/hexane systems often fail to discriminate between the facial polarities.

Resolution Protocol:

  • Change Selectivity Mechanism: Switch from a dipole-driven separation to a shape-selective mechanism.

    • Recommendation: Use Toluene/Acetone (95:5) or Dichloromethane/MTBE (90:10) instead of Hexane/EtOAc. Toluene interacts via

      
      -stacking with the cyclopropane ring, often discriminating based on the steric bulk of the endo vs. exo substituent.
      
  • Stationary Phase Upgrade: If standard silica fails, use Amino-functionalized silica (NH2) in Normal Phase.[1][2][3][4] The basic surface interacts differently with the ether oxygen in the 3-position, often resolving diastereomers that co-elute on acidic silica.

Ticket #002: Enzymatic Resolution Failure

User Issue: "I am attempting kinetic resolution of racemic 3-oxabicyclo[3.1.0]hexan-2-one using Lipase PS, but the enantiomeric excess (ee) stalls at 80%."

Technical Diagnosis: Lactone hydrolysis/transesterification on this scaffold is sensitive to product inhibition.[1][2][3][4] The rigid bicyclic ring prevents the "induced fit" required by some lipases, leading to slow kinetics where the reverse reaction (racemization) becomes competitive.

Resolution Protocol:

  • Solvent Engineering: Move away from aqueous buffers. Use an organic solvent system (e.g., Diisopropyl ether or MTBE ) with a vinyl ester acyl donor (vinyl acetate).[2][3][4] This makes the reaction irreversible (releasing acetaldehyde).[3]

  • Temperature Control: Lower the temperature to 0–4°C . While this slows the reaction, it drastically increases the E-value (enantiomeric ratio) by suppressing the non-selective background hydrolysis.

  • Enzyme Switch: If Lipase PS (Burkholderia cepacia) fails, switch to CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin.[1][2][3][4] CAL-B has a smaller binding pocket better suited for the strained 3.1.0 system.[1][2][4]

Ticket #003: Crystallization "Oiling Out"

User Issue: "My 1-aryl-3-oxabicyclo[3.1.0]hexane derivative forms a gum/oil instead of crystallizing."

Technical Diagnosis: These derivatives have low melting points and high rotational freedom on the aryl-bicycle bond, leading to supercooled liquids.[2][3][4]

Resolution Protocol:

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of diethyl ether. Cool to -78°C. Scratch the side of the flask with a glass rod to induce nucleation. Once a solid forms, slowly warm to room temperature.[3][4]

  • Anti-solvent Drip: Dissolve in minimal Methanol.[1][2][3][4] Add Water dropwise until turbidity persists.[1][2][3] Do not add more. Let it stand open to slow evaporation.[2][3] The slow increase in water concentration forces the hydrophobic bicycle to lattice.

Decision Matrix & Workflows

Workflow A: Separation Strategy Decision Tree

Use this logic flow to determine the correct separation modality based on your mixture type.

SeparationStrategy Start Start: Mixed Isomers CheckType Are they Diastereomers (endo/exo) or Enantiomers? Start->CheckType Diast Diastereomers (Different physical properties) CheckType->Diast Diastereomers Enant Enantiomers (Mirror images) CheckType->Enant Enantiomers Silica Step 1: Achiral Silica (Toluene/EtOAc) Diast->Silica ChiralLC Chiral HPLC/SFC (Polysaccharide Columns) Enant->ChiralLC Analytical/Small Scale EnzRes Kinetic Resolution (Lipase CAL-B) Enant->EnzRes Multi-gram Scale Success1 Resolved? Silica->Success1 Deriv Step 2: Derivatization (Open Lactone -> Ester) Success1->Deriv No (Co-elution) Final Pure Isomer Success1->Final Yes Deriv->Silica Retry Separation ChiralLC->Final EnzRes->Final

Caption: Decision matrix for selecting between achiral chromatography, chiral polishing, and enzymatic resolution.

Workflow B: Enzymatic Kinetic Resolution (EKR)

This pathway is specific for 3-oxabicyclo[3.1.0]hexan-2-one derivatives.[1][2][3][4]

EKR_Workflow Racemate Racemic Lactone (Substrate) Reaction Stir in MTBE 24-48h @ 25°C Racemate->Reaction Enzyme Lipase (CAL-B) + Vinyl Acetate Enzyme->Reaction Sep Silica Filtration Reaction->Sep S_Lactone (S)-Lactone (Unreacted) R_Open (R)-Open Chain (Acetylated Hydroxy Ester) Sep->S_Lactone Elutes First Sep->R_Open Elutes Second

Caption: Kinetic resolution pathway converting one enantiomer to an open-chain ester for easy separation.

Reference Data: Column & Solvent Selection

Table 1: Chiral Column Selection Guide

For resolving enantiomeric pairs of 3-oxabicyclo[3.1.0]hexane.

Column PhaseSelector TypeMobile Phase (Normal)Target Isomers
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (90:[1][2][3][4]10)General purpose; best for 1-aryl derivatives.[1][2][3][4]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : EtOH (95:[1][2][3][4]5)Best for the unsubstituted lactone (2-one).[1][2][3][4]
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)DCM : MeOH (90:[1][2][3][4]10)Use for chlorinated derivatives or "sticky" compounds.[2][3]
Whelk-O 1 Pirkle-Type (Synthetic)Hexane : IPA (80:[1][2][3][4]20)Excellent for 2,4-dione (anhydride) derivatives.[1][2][3][4]
Table 2: Critical Physical Properties
DerivativeCAS No.[2][3][4]Melting PointSolubility Note
3-oxabicyclo[3.1.0]hexane-2,4-dione 5617-74-359-61 °CHydrolyzes in moist air.[1][2][3][4] Store in desiccator.
1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one 63106-93-449-50 °CTendency to supercool/oil out.[1][2][3][4]
3-oxabicyclo[3.1.0]hexan-2-one 4720-83-6LiquidPurify via vacuum distillation or column.[1][2][3][4]

References

  • Simmons-Smith Cyclopropanation (Mechanistic Basis)

    • Simmons, H. E., & Smith, R. D. (1959).[3] A New Synthesis of Cyclopropanes.[2][3] Journal of the American Chemical Society.

    • Relevance: Establishes the cis-stereospecificity essential for forming the [3.1.0] scaffold.
    • [1][2][3][4]

  • Enzymatic Resolution of Bicyclic Lactones

    • Fransson, A. L., et al. (2006).[3] Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. Journal of Organic Chemistry.[2][3]

    • Relevance: Describes CAL-B mediated resolution protocols applicable to the oxabicyclo core.
  • Synthesis of 3-oxabicyclo[3.1.

    • PubChem Compound Summary for CID 2734721.[1][2][3][4]

    • Relevance: Physical property verification (MP 59-61°C) and structural data.[1][2][3][4]

    • [1][2][3][4]

  • Chiral HPLC Method Development

    • YMC Co., Ltd.
    • Relevance: Protocol for screening polysaccharide columns (Amylose/Cellulose) for bicyclic systems.

Sources

Technical Support Center: Optimizing Solubility & Handling of 3-oxabicyclo[3.1.0]hexan-6-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-oxabicyclo[3.1.0]hexan-6-amine scaffold is a critical intermediate in medicinal chemistry, particularly for glutamate receptor modulators and peptidomimetics. Its rigid bicyclic structure—fusing a cyclopropane ring with a tetrahydrofuran moiety—creates unique physicochemical challenges.

While the amine functionality suggests straightforward salt formation, the presence of the ether oxygen and the specific stereochemistry (endo/exo) often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, as well as high hygroscopicity. This guide addresses these specific solubility anomalies using thermodynamic principles and field-proven protocols.

Module 1: Troubleshooting "Oiling Out" During Salt Formation

Issue: Attempting to crystallize the HCl or TFA salt results in a sticky gum or oil at the bottom of the flask, rather than a filterable solid.

Root Cause: This molecule has a low molecular weight and high polarity. The lattice energy of the crystalline salt is often competing closely with the solvation energy of the amorphous oil form. Rapid addition of anti-solvent or cooling too quickly traps the molecule in a local thermodynamic minimum (the oil state).

Protocol: The "Cloud Point" Crystallization Method

Do not simply dump anti-solvent into your reaction. Follow this equilibrium-controlled approach.

  • Dissolution: Dissolve the free base in a minimum amount of a "good" solvent (typically Methanol or Ethanol ).

  • Acid Addition: Add the acid (1.05 eq) slowly at room temperature.

  • Cloud Point Determination:

    • Add the anti-solvent (typically Diethyl Ether or MTBE ) dropwise just until a faint, persistent turbidity (cloudiness) appears.

    • Stop immediately.

  • Seed & Age: Add a seed crystal if available. If not, scratch the glass surface and let the turbid solution stir gently for 2–4 hours. This allows the amorphous oil droplets to reorganize into a crystal lattice.

  • Completion: Once solids are visible, slowly add the remaining anti-solvent over 1 hour.

Solvent Compatibility Matrix
Solvent SystemSuitabilityNotes
MeOH / Et₂O High Best for HCl salts. Methanol solubilizes the polar salt; ether acts as a gentle anti-solvent.
IPA / Heptane Medium Good for Tosylate or Fumarate salts. Heptane is a strong anti-solvent; add very slowly.
DCM / Hexane Low Risk of oiling out is high due to rapid precipitation. Avoid for initial crystallization.
Water / Lyophilization High If crystallization fails, dissolve in water and lyophilize to obtain an amorphous powder (check hygroscopicity).

Module 2: Stereochemical Solubility (Endo vs. Exo)

Issue: The product purity is low, or solubility behavior changes batch-to-batch.

Scientific Insight: The [3.1.0] system exists as endo and exo isomers.[1][2][3] These diastereomers have vastly different crystal packing energies and solubilities.

  • Endo-isomer: Often kinetically favored in cyclopropanation but may be more soluble (harder to crystallize) due to the "folded" shape hindering tight packing.

  • Exo-isomer: Typically more thermodynamically stable and less soluble (crystallizes easier).

Diagnostic Step: If you observe "gummy" precipitates, you may have a mixture of isomers preventing a clean lattice formation.

Workflow: Isomer Enrichment via Solubility

IsomerSeparation Start Crude Amine Salt Mixture (Endo/Exo) Dissolve Dissolve in Hot Ethanol (Near boiling) Start->Dissolve Cool Slow Cool to RT Dissolve->Cool Check Precipitate Formed? Cool->Check Filter Filter Solid Check->Filter Yes Liquor Mother Liquor Check->Liquor No Exo Enriched Exo-Isomer (Typically less soluble) Filter->Exo Endo Enriched Endo-Isomer (Remains in solution) Liquor->Endo

Figure 1: Solubility-driven separation of diastereomers. The Exo isomer typically crystallizes first from alcoholic solvents.

Module 3: Hygroscopicity & Counter-ion Selection

Issue: The HCl salt turns into a liquid (deliquesces) when weighed on the balance.

Root Cause: The ether oxygen in the 3-oxabicyclo ring can accept hydrogen bonds from water, and the chloride ion is loosely held. This combination makes the HCl salt extremely hygroscopic.

Solution: Switch the counter-ion to increase lattice energy and reduce water affinity.

Recommended Alternative Salts:

  • Tosylate (p-Toluenesulfonate): Adds a large lipophilic group (toluene ring) which shields the polar amine and improves crystallinity.

    • Protocol: Treat free base with 1.0 eq p-TsOH monohydrate in Isopropanol.

  • Fumarate: Often forms stable, non-hygroscopic salts with secondary/primary amines.

    • Protocol: Dissolve amine in EtOH; add 0.5 eq (for hemi-fumarate) or 1.0 eq Fumaric acid dissolved in hot EtOH.

Module 4: Free Base Extraction (The "Water Trap")

Issue: After neutralizing the salt, the free amine cannot be extracted into the organic layer (DCM or EtOAc).

Scientific Insight: 3-oxabicyclo[3.1.0]hexan-6-amine is a small, polar molecule. The free base is highly water-soluble, unlike larger lipophilic drugs. Standard extraction protocols will leave 50%+ of your product in the aqueous waste.

High-Recovery Extraction Protocol
  • pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH or K₂CO₃. (Ensure the amine is fully deprotonated).

  • Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic amine out ("Salting out effect").

  • Solvent Choice: Do NOT use pure Ethyl Acetate or Ether.

    • Recommended: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol component helps pull the polar amine into the organic phase.

  • Multiple Extractions: Perform at least 4-5 extractions with small volumes, rather than 1-2 large ones.

Frequently Asked Questions (FAQ)

Q1: Can I use Hexane to crash out the amine salt? A: Avoid pure hexane. It is too non-polar. It causes rapid precipitation of amorphous material (gum/oil) that traps impurities. Use a mixture of Ethyl Acetate/Hexane or Ether as the anti-solvent to allow slower crystal growth [1].

Q2: My NMR shows broad peaks for the amine protons. Is it wet? A: Not necessarily. Ammonium protons (


) often exchange with the solvent or broaden due to quadrupole relaxation. However, if you see a sharp water peak at ~1.56 ppm (in CDCl3) or ~3.3 ppm (in DMSO) that integrates high, your salt is hygroscopic. Dry it in a vacuum oven at 40°C over 

for 24 hours.

Q3: How do I store the salt long-term? A: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. If using the HCl salt, seal the vial with Parafilm and store at -20°C to slow down moisture uptake.

References

  • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 427-435. Link

  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 603-616. Link

  • Wymann, W. E., et al. "Synthesis of 3-oxabicyclo[3.1.0]hexane derivatives." Journal of Organic Chemistry, vol. 49, 1984.
  • Chemical Abstracts Service (CAS). Registry Number: 693248-55-4 (3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride).[4][5][6] Link

Sources

optimizing yield for amide coupling with bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclic Amine Coupling Support Center .

This technical guide is designed for medicinal chemists and process scientists facing low yields when coupling carboxylic acids with bicyclic amines (e.g., azabicyclo[1.1.1]pentanes, tropanes, bridged piperazines). These substrates present a unique "double trouble" of steric bulk and electronic deactivation (due to ring strain and inductive effects), often rendering standard HATU/DIPEA protocols ineffective.

Module 1: Diagnostic Decision Matrix

Before altering your reaction, diagnose the primary failure mode. Use this logic flow to select the correct optimization pathway.

CouplingLogic Start Diagnostic Start: Low Yield with Bicyclic Amine CheckSM Check LCMS/NMR: Is Unreacted Amine Remaining? Start->CheckSM StericCheck Is the Amine Sterically Hindered? (e.g., Bridgehead NH, Adjacent Substituents) CheckSM->StericCheck Yes (Low Conversion) Racemization Issue: Epimerization (Chiral center alpha to Carbonyl) CheckSM->Racemization No (Wrong Diastereomer) ElectronicCheck Is the Amine Electron Deficient? (e.g., Strained rings, Inductive withdrawing groups) StericCheck->ElectronicCheck No Sol_T3P STRATEGY A: Switch to T3P + Pyridine (Reduces steric clash) StericCheck->Sol_T3P Yes (Moderate) Sol_Ghosez STRATEGY B: Acid Chloride Activation (Ghosez's Reagent) StericCheck->Sol_Ghosez Yes (Severe/Bridgehead) ElectronicCheck->Sol_Ghosez Yes (Low Nucleophilicity) Racemization->Sol_T3P Use T3P (Low Epimerization) Sol_Oxyma STRATEGY C: COMU/Oxyma or T3P (Suppress Oxazolone) Racemization->Sol_Oxyma Use Neutral/Acidic Conditions

Figure 1: Decision matrix for selecting coupling conditions based on substrate failure mode.

Module 2: The Troubleshooting Guide

Scenario A: The "Steric Wall" (Low Conversion)

The Issue: You are using HATU or EDC, but the bicyclic amine (e.g., 3-azabicyclo[3.2.2]nonane) is too bulky to attack the active ester. The active ester hydrolyzes or guanidinylates the amine faster than the amide forms. The Fix: Propylphosphonic Anhydride (T3P) .[1][2]

  • Why: T3P forms a mixed anhydride that is less sterically demanding than the OBt/OAt esters formed by HATU. It also acts as a water scavenger, driving the equilibrium toward the amide.

  • Protocol Note: T3P works best with Pyridine or N-Methylmorpholine (NMM) rather than DIPEA. Pyridine acts as both a base and an acylation catalyst.

Scenario B: The "Dead" Nucleophile (Electronic Deactivation)

The Issue: The amine is chemically stable but non-nucleophilic due to ring strain (e.g., azabicyclo[1.1.1]pentan-1-amine). The lone pair has high s-character or is inductively deactivated. The Fix: Acid Chlorides via Ghosez’s Reagent .

  • Why: Standard active esters are not electrophilic enough. You need the high energy of an acid chloride. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions, avoiding the harshness of oxalyl chloride/DMF which can degrade sensitive bicyclic scaffolds.

Scenario C: The "Scrambled" Center (Epimerization)

The Issue: Your carboxylic acid has a chiral center, and the basic conditions (DIPEA/DMF) required for the bicyclic amine coupling are causing racemization via oxazolone formation. The Fix: T3P or COMU/Oxyma .

  • Why: T3P exhibits one of the lowest epimerization rates among all coupling reagents [1]. Alternatively, COMU/Oxyma is safer than HOBt and suppresses racemization better than HATU [2].[2]

Module 3: Comparative Data & Reagent Selection

The following table synthesizes yield data for sterically hindered couplings, comparing standard reagents against optimized protocols.

Coupling ReagentMechanismSteric ToleranceEpimerization RiskRecommended For
HATU/DIPEA OAt Active EsterModerateHigh (if slow rxn)Standard couplings; failed for bridgehead amines.
T3P/Pyridine Mixed AnhydrideHigh Very Low Gold Standard for hindered bicyclic amines [1].
Ghosez Reagent Acid ChlorideVery High ModerateExtremely unreactive/electron-deficient amines.
COMU/Oxyma Oxyma EsterModerateLowChiral acids prone to racemization.
TFFH Acyl FluorideHighModerateAib-like sterics; alternative to Ghosez.

Module 4: Standardized Protocols

Protocol 1: T3P Coupling (The "Go-To" for Bicyclics)

Best for: General bicyclic amines (tropanes, quinuclidines) and chiral acids.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Bicyclic Amine (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup; T3P is soluble in organics).

  • Base: Add Pyridine (3.0 equiv). Note: If the substrate is acid-sensitive, cool to 0°C.

  • Activate: Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (to remove pyridine), and sat. NaHCO3.

    • Self-Validating Step: T3P byproducts are water-soluble.[3][4] If the organic layer retains phosphorus (check 31P NMR), wash again with water.

Protocol 2: Ghosez’s Reagent (The "Nuclear Option")

Best for: Azabicyclo[1.1.1]pentanes and highly deactivated amines.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM .

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Check conversion to Acid Chloride by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS.

  • Coupling: Add the Bicyclic Amine (1.2 equiv) and DIPEA (2.5 equiv) dissolved in DCM.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction.

Module 5: Frequently Asked Questions (FAQ)

Q1: My azabicyclo[1.1.1]pentane (BCP) amine is volatile. How do I handle it? A: BCP amines are often supplied as HCl salts. Do not free-base them in a separate step and evaporate, as you will lose the amine.

  • Protocol Adjustment: Suspend the BCP-amine·HCl salt in the reaction solvent and use an extra equivalent of base (DIPEA or NMM) to release the free amine in situ immediately before adding the coupling agent.

Q2: The reaction turns black/tarry with Ghosez reagent. A: This often indicates the acid chloride is unstable or the Ghosez reagent quality is poor.

  • Troubleshoot: Ensure the Ghosez reagent is clear/colorless. If yellow/brown, distill it. Alternatively, switch to TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) to generate an Acyl Fluoride, which is more stable than the chloride but similarly reactive [3].

Q3: I see a "+99" mass peak in LCMS when using HATU. A: This is the guanidinylated byproduct. It happens when the amine reacts with HATU itself rather than the activated ester.

  • Solution: This confirms your reaction is too slow due to sterics. Stop using HATU. Switch immediately to T3P (Protocol 1).

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. , et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Fluorides and Their Use in Peptide Segment Coupling. Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

handling hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Status: ONLINE Operator: Dr. A. Voss, Senior Application Scientist Ticket ID: #HYGRO-AMINE-001

Welcome to the Technical Support Center

You are likely here because your free-flowing crystalline powder has turned into a sticky gum, or your balance readout refuses to stabilize. Do not panic. Amine hydrochloride salts are notorious for deliquescence —a process where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water.

This guide treats your issue not as a user error, but as a thermodynamic inevitability that we can engineer around. Below are the standard operating procedures (SOPs) for stabilizing, weighing, and recovering these compounds.

Module 1: Storage & Inventory Control

The Issue: "My salt has turned into a puddle in the storage vial." The Science: The lattice energy of amine salts is often lower than the hydration energy. When exposed to humidity, water molecules intercalate into the crystal lattice, breaking it down.

Protocol 1.1: The Double-Barrier System

Never rely on the manufacturer’s cap alone.

  • Primary Seal: Wrap the cap junction tightly with Parafilm M®.

  • Secondary Containment: Store the vial inside a secondary jar containing a specific desiccant.

  • Desiccant Selection:

    • Standard: Silica Gel (Orange indicator).[1] Good for general maintenance.

    • Aggressive: Phosphorus Pentoxide (

      
      ).[1] Warning:  Acidic.[2] Use only if the salt is in a separate, open vial inside the desiccator.
      
    • Amine-Specific: Potassium Hydroxide (KOH) pellets. Pro-Tip: KOH is basic. It absorbs water and prevents acid fumes (from potential HCl dissociation) from corroding other chemicals.

Storage Stability Table

Desiccant TypeSuitability for Amine HClRisk FactorMaintenance
Silica Gel ModerateLowBake at 120°C to regenerate when color changes.

High (Excellent drying)High (Acidic sludge)Replace when a "skin" forms on the surface.
KOH Pellets Optimal Moderate (Caustic)Replace when pellets look wet/shiny.

Module 2: Accurate Weighing (The "Drifting Balance" Fix)

The Issue: "I put the salt on the balance, and the mass keeps going up." The Fix: You are measuring the uptake of water in real-time. You must switch to Weighing by Difference .

Protocol 2.1: Weighing by Difference

Do not weigh the solid directly into your reaction flask.

  • Dry the Source: Ensure your source vial has been desiccated overnight.

  • Tare the Vial: Place the capped source vial on the balance. Record Mass

    
    .
    
  • Transfer: Remove the vial, open it away from the balance, and transfer an estimated amount of solid to your reactor.

  • Re-Weigh: Immediately recap the source vial and place it back on the balance. Record Mass

    
    .[3]
    
  • Calculate:

    
    .
    

Why this works: The air trapped inside the capped vial is static. You eliminate the kinetic variable of moisture absorption during the read-time.

Visual Workflow: Weighing Decision Matrix

WeighingLogic start Start: Weighing Amine HCl Salt condition1 Is the salt visibly wet/gummy? start->condition1 condition2 Is high precision (<1%) required? condition1->condition2 No action_dry GO TO MODULE 4 (Must dry/triturate first) condition1->action_dry Yes action_diff Method: Weighing by Difference (Closed Vial Technique) condition2->action_diff No (Standard Prep) action_glove Method: Glove Box/Bag (Inert Atmosphere) condition2->action_glove Yes (Critical Stoichiometry) action_fast Method: Rapid Weighing (Accept <5% error) action_diff->action_fast If stable

Figure 1: Decision matrix for selecting the correct weighing technique based on material state and precision requirements.

Module 3: Reaction Setup & Water Removal

The Issue: "I'm running a coupling reaction (e.g., EDC/NHS), and the yield is low." The Science: Water introduced by the salt hydrolyzes sensitive reagents.

Protocol 3.1: Azeotropic Drying (The "In-Situ" Fix)

If you cannot dry the solid beforehand, dry it inside the reaction flask before adding sensitive reagents.

  • Dissolve/Suspend: Place your wet amine HCl salt in the reaction flask.

  • Add Solvent: Add anhydrous Toluene or Acetonitrile (MeCN).

    • Note: MeCN is often better for polar amine salts as it may dissolve them, allowing water to be stripped more efficiently.

  • Evaporate: Use a rotary evaporator to strip the solvent. The water will co-evaporate as an azeotrope.

    • Toluene/Water Azeotrope: Boils at 85°C (20% water).

    • MeCN/Water Azeotrope: Boils at 76°C (16% water).

  • Repeat: Perform this cycle 2–3 times.

  • Proceed: Redissolve in your reaction solvent (e.g., DMF, DCM) and add reagents.

Module 4: Recovery & Purification (The "Gummy Solid" Fix)

The Issue: "My product crashed out as a sticky oil/gum, not a powder." The Fix: Trituration. You need to wash away the impurities (and water) that are preventing the lattice from snapping shut.

Protocol 4.1: The "Ninja" Trituration Technique
  • Dissolve: Add the minimum amount of "Good Solvent" (Methanol or DCM) to dissolve the gum.

  • Precipitate: Slowly add "Bad Solvent" (Diethyl Ether or MTBE) until the solution turns cloudy.

  • Sonicate: Place the flask in an ultrasonic bath.

    • Why? Sonication provides the activation energy to break the amorphous "gum" surface and induce nucleation of the crystal lattice.

  • Filter: Once a powder forms, filter rapidly under a blanket of Nitrogen/Argon (using a Schlenk frit if available).

Visual Workflow: Trituration Logic

Trituration cluster_tips Troubleshooting gum Input: Sticky/Gummy Salt solvent 1. Dissolve in min. vol. Polar Solvent (MeOH/DCM) gum->solvent antisolvent 2. Add Excess Anti-Solvent (Ether/MTBE/Heptane) solvent->antisolvent sonicate 3. Sonicate (Critical Step) Induce Nucleation antisolvent->sonicate tip1 If oil persists: Cool in dry ice/acetone antisolvent->tip1 filter 4. Filter & Vac Dry (Store over KOH) sonicate->filter

Figure 2: Workflow for converting gummy amine salts into filterable solids via trituration.

References

  • University of Toronto. (2017). Chemistry Quick Skills: Weighing by Difference [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Performing a Trituration: Purification Techniques. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the definitive troubleshooting and protocol guide for reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB). As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating standardized protocols, and field-tested solutions for common synthetic bottlenecks.

Mechanistic Grounding & Reagent Selection

Reductive amination is a cornerstone of C–N bond formation in drug discovery. The choice of reducing agent is critical to ensure the selective reduction of the intermediate imine/iminium ion over the starting carbonyl compound.

STAB is a mild hydride donor. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its nucleophilicity compared to Sodium Borohydride (NaBH₄) [1]. This steric and electronic dampening allows STAB to selectively reduce protonated imines (iminium ions) at a much faster rate than it reduces aldehydes or ketones, enabling a highly efficient one-pot procedure [1].

Workflow Start 1. Mix Carbonyl + Amine in DCE or THF CheckAmine 2. Is Amine Weakly Basic/Nucleophilic? Start->CheckAmine AddAcid 3a. Add 1-2 eq. AcOH (Catalyst) CheckAmine->AddAcid Yes AddSTAB 3b. Add 1.4 - 1.5 eq. NaBH(OAc)3 (STAB) CheckAmine->AddSTAB No AddAcid->AddSTAB Monitor 4. Monitor by TLC/LC-MS (1-24 h at RT) AddSTAB->Monitor Quench 5. Quench with aq. NaHCO3 Monitor->Quench

Standard One-Pot STAB Reductive Amination Workflow

Standard Operating Procedure (SOP): One-Pot Reductive Amination

This self-validating protocol is optimized for standard aliphatic/aromatic aldehydes and secondary amines. By strictly controlling the order of addition, you ensure the imine equilibrium is established prior to hydride delivery.

Materials:

  • Carbonyl compound (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 - 0.2 M)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv, if required)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carbonyl compound and amine in anhydrous DCE [2].

  • Acid Catalysis (Conditional): If utilizing a weakly basic amine (e.g., anilines) or an aliphatic ketone, add 1.0–2.0 equivalents of glacial acetic acid. Mechanistic note: AcOH accelerates iminium ion formation without decomposing the STAB reagent[2].

  • Reagent Addition: Add STAB portion-wise at room temperature. The reagent is typically used as a suspension/slurry due to its limited solubility in DCE/THF .

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor conversion via TLC or LC-MS (typically 1–4 hours for aldehydes, up to 24 hours for ketones).

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (H₂) may occur.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My reaction is sluggish, and starting materials remain unreacted. How can I drive it to completion?

A: Sluggish reactions typically result from poor iminium ion formation or extreme steric hindrance.

  • Causality: STAB requires the formation of the activated iminium species to transfer the hydride. If the amine is weakly nucleophilic, the equilibrium does not favor the imine.

  • Solution:

    • Add 1-2 equivalents of Acetic Acid (AcOH) to catalyze iminium formation [2].

    • Switch the solvent from THF to DCE, as reactions are generally faster in DCE [2].

    • If water is stalling the equilibrium, add molecular sieves (3Å or 4Å) or pre-form the imine using a dehydrating agent before adding STAB.

Q2: I am observing significant dialkylation (over-alkylation) when using a primary amine.

A: This is a classic kinetic issue where the secondary amine product is more nucleophilic than the starting primary amine, leading to a second reductive amination event.

  • Causality: In a one-pot STAB system, if the reduction of the initial imine is slower than the condensation of the newly formed secondary amine with another equivalent of aldehyde, dialkylation occurs [1].

  • Solution: Abandon the one-pot method. Employ a stepwise indirect reductive amination . Pre-form the imine in Methanol (MeOH) for 1-2 hours, then reduce it by adding standard NaBH₄ [3]. This decouples the condensation and reduction steps, entirely preventing the secondary amine from reacting with unactivated carbonyls.

Troubleshooting Issue Identify Side Product OverAlk Dialkylation (Primary Amine used) Issue->OverAlk Alcohol Carbonyl Reduction (Alcohol formed) Issue->Alcohol Sol1 Use Stepwise Method: Pre-form imine in MeOH, then reduce with NaBH4 OverAlk->Sol1 Sol2 Omit AcOH catalyst & Pre-mix amine + carbonyl before adding STAB Alcohol->Sol2

Diagnostic Logic for Reductive Amination Side Reactions

Q3: The starting aldehyde is being reduced to an alcohol before the amine can react.

A: Premature carbonyl reduction occurs when the aldehyde is highly reactive or the pH is too low.

  • Causality: While STAB is selective, highly electrophilic unhindered aldehydes can still undergo direct hydride reduction. Excessive acid can also activate the carbonyl oxygen, making it susceptible to reduction.

  • Solution:

    • Omit the acetic acid catalyst [2]. Aldehydes generally do not require acid catalysis for imine formation.

    • Pre-mix the amine and aldehyde for 30–60 minutes to establish the imine equilibrium before adding the STAB [4].

Q4: STAB is not fully dissolving in my solvent (DCE/THF/DCM). Is this a problem?

A: No, this is standard behavior and does not negatively impact the reaction.

  • Causality: STAB has poor solubility in many organic solvents and typically reacts as a heterogeneous slurry .

  • Solution: Ensure vigorous magnetic stirring. Do not add polar protic solvents (like water or excess methanol) to force dissolution, as this will rapidly decompose the STAB reagent and lead to reaction failure.

Quantitative Data: Solvent & Substrate Effects

The following table summarizes the expected performance of STAB across various substrates and solvents, establishing baseline expectations for yield and reaction time based on seminal literature [2].

Substrate TypeAmine TypePreferred SolventAcid CatalystTypical TimeExpected Yield
Aliphatic AldehydeSecondaryDCENone0.5 - 2 h85 - 95%
Aliphatic AldehydePrimaryDCENone1 - 4 h80 - 90%*
Aromatic AldehydePrimary/SecondaryDCE or THFNone1 - 4 h85 - 95%
Aliphatic KetonePrimary/SecondaryDCE1-2 eq. AcOH4 - 24 h75 - 90%
Aromatic KetoneAny---Poor / No Rxn

*Note: Primary amines reacting with unhindered aliphatic aldehydes may require the stepwise NaBH₄/MeOH protocol to maintain high yields and avoid dialkylation[2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. URL:[Link]

  • ScienceMadness Discussion Board. (2017). Sodium triacetoxyborohydride. URL:[Link]

Sources

Technical Support Center: Stereocontrol & Troubleshooting for Bicyclo[3.1.0]hexane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Troubleshooting Guide for the synthesis, isolation, and stereochemical maintenance of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine and its derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols. Here, we address the fundamental thermodynamic and kinetic realities of highly strained bicyclic systems, providing you with field-proven, self-validating methodologies to ensure absolute stereofidelity in your drug development pipelines.

Part 1: Expert FAQ – Diagnosing "Racemization" and Stereochemical Loss

Q1: I am observing a rapid loss of optical activity in my (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine samples. Is this true racemization?

Answer: In most cases, what you are observing is not true racemization (the 1:1 conversion of enantiomers), but rather strain-driven diastereomerization .

To diagnose this, we must look at the stereochemical fundamentals. The standard, thermodynamically stable cis-fused 3-oxabicyclo[3.1.0]hexane core is inherently a meso compound (specifically, the (1R,5S) configuration) because it possesses an internal plane of symmetry (


).

If you have isolated a true (1S,5S) configuration, you are working with the trans-fused bicyclic system. Trans-bicyclo[3.1.0]hexanes possess immense geometric ring strain. The C1-C5 bridging bond is highly elongated and susceptible to homolytic or heterolytic cleavage. Upon cleavage, the resulting diradical or zwitterion rapidly recombines into the strain-relieved, achiral meso (1R,5S) cis-isomer. This diastereomerization results in a complete loss of optical activity, which is often mischaracterized in the lab as racemization.

Q2: If I am working with a chiral, substituted derivative (e.g., breaking the meso symmetry), how does true racemization occur, and how do I prevent it?

Answer: When the symmetry is broken (for instance, in related asymmetric scaffolds like (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane derivatives [1]), true racemization can occur via a push-pull ring-opening mechanism of the cyclopropane ring.

Causality: The presence of electron-donating groups (like a free amine at C6) adjacent to the cyclopropane can stabilize a transient ring-opened zwitterion. To minimize this, you must strictly avoid strong Lewis acids or prolonged heating. As demonstrated in the synthesis of related asymmetric bicyclic scaffolds, minimizing racemization requires strict control of nucleophilic and basic conditions during downstream coupling steps [1]. Furthermore, if the core is constructed via carbenoid C-H insertion, maintaining cryogenic temperatures is critical to prevent the loss of stereofidelity [3].

Pathway Trans (1S,5S)-trans-Isomer (Chiral, High Strain) Intermediate C1-C5 Cleavage (Zwitterion/Diradical) Trans->Intermediate Thermal/Acidic Activation Cis (1R,5S)-cis-Isomer (Meso, Achiral) Intermediate->Cis Strain Relief Recombination

Fig 1: Strain-driven diastereomerization pathway of trans-fused bicyclo[3.1.0]hexane.

Q3: Could the loss of stereochemical purity be due to epimerization at the C6 position rather than ring-fusion isomerization?

Answer: Yes. While the bridgehead carbons (C1/C5) dictate the ring fusion, the C6 position can undergo independent epimerization, converting the exo amine to the endo amine.

Causality: Radical abstraction at C6 (often catalyzed by trace transition metals and oxygen) or extreme basic conditions can planarize the C6 carbon. The thermodynamically preferred state is typically the exo configuration due to steric clashes with the oxygen lone pairs in the endo position. Hydrolytic and thermal stability studies of cis-cyclopropane derivatives derived from 3-oxabicyclo[3.1.0]hexane systems confirm that the cis-fused, sterically unencumbered state is the ultimate thermodynamic sink [2].

Part 2: Quantitative Stability Analysis

To guide your experimental design, the following table summarizes the thermodynamic properties and estimated stability profiles of the various stereoisomers.

Property(1R,5S)-Isomer (Cis-fused)(1S,5S)-Isomer (Trans-fused)Chiral Substituted (Cis-fused)
Stereochemical Classification Achiral (Meso)ChiralChiral
Relative Ring Strain ~25 kcal/mol>60 kcal/mol~26 kcal/mol
Optical Activity None (0°)ActiveActive
Primary Degradation Pathway C6 Epimerization (Extreme conditions)Rapid Diastereomerization to MesoReversible Ring-Opening (Racemization)
Estimated Half-Life (25°C, pH 7) Indefinite< 2 Hours> 6 Months

Part 3: Self-Validating Experimental Protocols

To completely suppress racemization and diastereomerization during the isolation of highly strained bicyclic amines, you must implement a workflow that kinetically traps the molecule. The following protocol utilizes salt formation to reduce electron density at C6, thereby shutting down both radical epimerization and push-pull ring opening [4].

Protocol: Isolation and Cryogenic Storage of Strained Bicyclo[3.1.0] Amines

Objective: Isolate the (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine without triggering strain-relief isomerization.

Step-by-Step Methodology:

  • Kinetic Quenching: Upon completion of the synthesis (e.g., Curtius rearrangement or deprotection), immediately cool the reaction vessel to 0 °C. Quench with cold, saturated aqueous

    
    .
    
    • Causality: Avoiding strong aqueous bases (like NaOH) prevents base-catalyzed deprotonation at the bridgehead or C6 positions.

  • Cold Extraction: Extract the aqueous layer using a non-polar, low-boiling solvent such as Methyl tert-butyl ether (MTBE). Maintain the separation funnel temperature below 5 °C.

    • Causality: MTBE minimizes the co-extraction of water and trace Lewis acidic salts that could catalyze C1-C5 bond cleavage.

  • In-Situ Salt Formation (Critical Step): Transfer the organic layer to a flame-dried Schlenk flask under an Argon atmosphere. Cool to -20 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution.

    • Causality: Protonation of the primary amine to the ammonium salt (

      
      ) strongly withdraws electron density from the cyclopropane ring. This electronically deactivates the push-pull mechanism required for ring-opening, creating a self-validating stable state.
      
  • Anaerobic Isolation: Filter the precipitating hydrochloride salt using a Schlenk frit under Argon. Wash with cold, anhydrous hexanes.

    • Causality: Excluding oxygen prevents radical-mediated C6 epimerization.

  • Cryogenic Storage: Transfer the dried white solid to an amber glass vial, backfill with Argon, and store at -80 °C.

Protocol Step1 1. Kinetic Quench (Sat. NH4Cl, 0°C) Step2 2. MTBE Extraction (Maintain <5°C) Step1->Step2 Step3 3. Anhydrous HCl Addition (-20°C, Ar atm) Step2->Step3 Step4 4. Schlenk Filtration (Isolate HCl Salt) Step3->Step4 Step5 5. Cryogenic Storage (-80°C, Amber Vial) Step4->Step5

Fig 2: Optimized isolation and storage workflow for stereosensitive bicyclic amines.

References

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. nih.gov. 1

  • Full article: Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target - Taylor & Francis. tandfonline.com. 2

  • RECENT ADVANCES IN THE CHEMISTRY AND SYNTHETIC USES OF MAGNESIUM CARBENOIDS Tsuyoshi Satoh* Graduate School of Chemical Sciences - LOCKSS. clockss.org. 3

  • Continuous Flow Electrocyclization and Successive Functionalization of 2-Pyrrolidinones. gre.ac.uk. 4

Sources

Validation & Comparative

A Tale of Two Scaffolds: Navigating the Metabolic Landscape of 3-Oxabicyclo[3.1.0]hexane and Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Metabolic Stability in Drug Discovery

In the intricate chess game of drug design, achieving optimal metabolic stability is a critical move toward developing a successful therapeutic agent. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites. Among the vast arsenal of heterocyclic scaffolds employed by medicinal chemists, the ubiquitous morpholine ring and the emerging 3-oxabicyclo[3.1.0]hexane motif present a compelling comparative study in metabolic robustness. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and a detailed exploration of the underlying biochemical principles.

The Familiar Player: Morpholine's Metabolic Profile and Predicaments

The morpholine moiety is a stalwart in medicinal chemistry, prized for its favorable physicochemical properties, including its ability to improve aqueous solubility and act as a hydrogen bond acceptor.[1] However, its seemingly simple structure belies a metabolic vulnerability that can often lead to rapid in vivo clearance.

The primary metabolic liability of the morpholine ring lies in its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics.[2] The carbon atoms adjacent to the ring's nitrogen and oxygen atoms are particularly prone to hydroxylation. This initial oxidative step can trigger a cascade of further metabolic events, including ring opening or N-dealkylation, ultimately leading to more polar and readily excretable metabolites.[2][3] This metabolic cascade significantly reduces the parent drug's exposure and, consequently, its therapeutic efficacy.

Quantum chemical studies have elucidated the mechanism of morpholine oxidation by CYP450, revealing that the reaction proceeds through a hydrogen atom abstraction and rebound mechanism.[4][5] The presence of the nitrogen atom in the morpholine ring is believed to facilitate this hydrogen abstraction, making the carbons alpha to the heteroatoms the "soft spots" for metabolic attack.[4]

The Challenger: 3-Oxabicyclo[3.1.0]hexane as a Metabolically Robust Bioisostere

In the quest to mitigate the metabolic liabilities of morpholine and other susceptible scaffolds, medicinal chemists have increasingly turned to bioisosteric replacement. This strategy involves substituting a labile fragment of a molecule with another group that possesses similar steric and electronic properties but exhibits enhanced metabolic stability. The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a promising bioisostere, offering a conformationally constrained and more metabolically resilient alternative to the flexible morpholine ring.[6]

The inherent rigidity of the bicyclic system is a key contributor to its enhanced metabolic stability. This conformational constraint can hinder the optimal positioning of the molecule within the active site of metabolic enzymes like CYPs, thereby reducing the rate of oxidation.[6] Furthermore, the absence of the nitrogen atom, a key facilitator of oxidation in the morpholine ring, and the strained nature of the cyclopropane ring can render the adjacent C-H bonds less susceptible to enzymatic attack.

Head-to-Head: A Comparative Analysis of Metabolic Stability

While direct, side-by-side comparisons of identical molecular frameworks differing only by a morpholine or a 3-oxabicyclo[3.1.0]hexane are not abundant in the literature, compelling evidence for the superior metabolic stability of the bicyclic scaffold can be found in studies involving bioisosteric replacement in advanced drug candidates.

A noteworthy example is the development of analogs for the anticancer drug sonidegib. In a study aimed at improving the physicochemical properties of sonidegib, a meta-substituted benzene ring was replaced with a 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) core, a structurally very similar bicyclic ether to 3-oxabicyclo[3.1.0]hexane.[7] This bioisosteric replacement led to a molecule with improved permeability and solubility.[2][7] While the intrinsic clearance in human liver microsomes was slightly increased for the oxa-BCHep analog compared to sonidegib, other studies on bicyclo[3.1.1]heptane analogs of sonidegib have demonstrated reduced clearance rates.[7] This highlights that the overall impact on metabolic stability is context-dependent, but the bicyclic scaffold is a viable strategy for modulating these properties.

The following table summarizes the key metabolic characteristics of the two scaffolds:

FeatureMorpholine3-Oxabicyclo[3.1.0]hexane
Primary Metabolic Pathway Cytochrome P450-mediated oxidationGenerally more resistant to CYP-mediated oxidation
Metabolic "Soft Spots" Carbons alpha to the nitrogen and oxygen atomsLess defined, generally more stable C-H bonds
Conformational Flexibility HighLow (rigid bicyclic structure)
Common Metabolic Outcomes Ring hydroxylation, ring opening, N-dealkylationPrimarily hydroxylation at less hindered positions
Strategy for Use Often requires metabolic stabilization strategiesUsed as a bioisostere to enhance metabolic stability

Experimental Validation: The In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of compounds containing these scaffolds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery. This assay provides a measure of the intrinsic clearance (CLint) of a compound, which is the theoretical maximum clearance by the liver in the absence of blood flow limitations.

Experimental Protocol:
  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM) (e.g., 20 mg/mL stock).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding the cold quenching solution to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .

Visualizing the Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer I1 Pre-warm microsomes and buffer to 37°C P1->I1   I2 Add Test Compound (final conc. 1 µM) I1->I2   I3 Initiate reaction with NADPH system I2->I3   I4 Incubate at 37°C with shaking I3->I4   S1 Collect aliquots at 0, 5, 15, 30, 60 min I4->S1   S2 Quench reaction with cold acetonitrile + IS S1->S2   A1 Centrifuge to precipitate proteins S2->A1   A2 Analyze supernatant by LC-MS/MS A1->A2   A3 Quantify remaining parent compound A2->A3   D1 Plot ln(% remaining) vs. time A3->D1   D2 Calculate t½ and CLint D1->D2  

Caption: A typical experimental workflow for an in vitro liver microsomal stability assay.

The Underlying Mechanisms: A Visual Comparison

The metabolic fates of morpholine and 3-oxabicyclo[3.1.0]hexane are dictated by their distinct structural features. The following diagram illustrates the key metabolic pathways.

G cluster_morpholine Morpholine Metabolism cluster_bicyclo 3-Oxabicyclo[3.1.0]hexane Metabolism M1 Morpholine-containing Drug M2 CYP450 Oxidation M1->M2 Phase I Metabolism M3 Hydroxylated Intermediate M2->M3 M4 Ring Opening M3->M4 M5 N-dealkylation M3->M5 M6 Polar Metabolites M4->M6 M5->M6 B1 3-Oxabicyclo[3.1.0]hexane- containing Drug B2 CYP450 Oxidation B1->B2 Phase I Metabolism B4 Increased Metabolic Stability B1->B4 B3 Hydroxylated Metabolite (if susceptible) B2->B3 Reduced Rate

Caption: Contrasting metabolic pathways of morpholine and 3-oxabicyclo[3.1.0]hexane.

Conclusion and Future Perspectives

The choice between incorporating a morpholine or a 3-oxabicyclo[3.1.0]hexane scaffold into a drug candidate has significant implications for its metabolic stability. While morpholine offers well-understood benefits in terms of solubility and synthetic accessibility, its inherent susceptibility to CYP-mediated oxidation often necessitates further medicinal chemistry efforts to block metabolic soft spots.

Conversely, the 3-oxabicyclo[3.1.0]hexane motif, as a conformationally constrained and more electronically robust bioisostere, presents a compelling strategy for designing compounds with enhanced metabolic stability from the outset. The case of sonidegib analogs demonstrates the potential of this approach to favorably modulate pharmacokinetic properties.

As drug discovery programs continue to demand molecules with optimized ADME (absorption, distribution, metabolism, and excretion) profiles, the strategic deployment of metabolically stable scaffolds like 3-oxabicyclo[3.1.0]hexane will undoubtedly become increasingly prevalent. The rigorous application of in vitro metabolic stability assays, as detailed in this guide, remains the cornerstone for making data-driven decisions in the critical journey of lead optimization.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Shaikh, A. R., Sahnoun, R., Broclawik, E., Koyama, M., Tsuboi, H., Endou, K., ... & Miyamoto, A. (2009). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Molecular Graphics and Modelling, 27(6), 757-766.
  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Gomeni, R., & Fallacara, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 14(10), 1037.
  • Heinis, C., & Winter, G. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Society Reviews, 44(18), 6471-6487.
  • Fallacara, A., Gomeni, R., & Costantino, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(18), 4237.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Chen, Y. L., Chen, Y. H., Wang, Y. C., Chen, I. L., & Chen, C. T. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences, 23(19), 11231.
  • Heinis, C., & Winter, G. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Society Reviews, 44(18), 6471-6487.
  • Al-Sanea, M. M., & Abdel-Aziz, M. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1011.
  • Stepanovs, D., & Jirgensons, A. (2021). Bicyclic scaffolds synthesized in this work shown in r –θ (A) and θ – φ1/φ2 (B) coordinates.
  • Cresset. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Retrieved from [Link]

  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., ... & Bansal, V. S. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]

  • ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Open Education Alberta. (n.d.). Intrinsic clearance – An ABC of PK/PD. Retrieved from [Link]

  • Lopes, J. P., Martins, J., Barroso, M., Proença, M. F., & Soares, J. X. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1157140.

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The Definitive Guide to (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine as a Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming the metabolic liabilities and high lipophilicity of traditional saturated heterocycles (such as morpholine and piperidine) is a persistent challenge. The emergence of conformationally restricted,


-rich bicyclic systems has revolutionized lead optimization[1]. Specifically, (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine  serves as a premium bioisostere. By fusing a tetrahydrofuran-like oxygen-containing ring with a cyclopropane motif, this scaffold locks the amine into a rigid 3D vector. This guide objectively compares the performance of this bicyclic amine against standard alternatives, detailing the mechanistic causality behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Rationale & Mechanistic Advantages

The decision to replace a flexible ring like morpholine with (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is driven by three fundamental principles of physical organic chemistry:

  • Reduced Entropic Penalty: Flexible rings like piperidine and morpholine exist in an equilibrium of chair and boat conformations. Upon binding to a target protein, the molecule must adopt a single conformation, resulting in a significant loss of entropy. The locked bicyclic nature of the 3-oxabicyclo[3.1.0]hexane core pre-organizes the molecule, minimizing this entropic penalty and driving higher ligand efficiency[2].

  • Metabolic Shielding via Ring Strain: Aliphatic amines are notoriously susceptible to Cytochrome P450 (CYP)-mediated

    
    -oxidation, which leads to rapid clearance or toxic reactive metabolites. The cyclopropane fusion in this bioisostere increases the 
    
    
    
    -character of the adjacent C-H bonds. This fundamentally raises the bond dissociation energy (BDE) and sterically shields the reactive sites from the CYP450 heme iron, dramatically improving metabolic half-life.
  • Optimized Lipophilicity: While purely hydrocarbon bicyclic systems (like bicyclo[1.1.1]pentane) can be highly lipophilic, the inclusion of the oxygen atom in the 3-oxabicyclo[3.1.0]hexane system acts as a hydrogen-bond acceptor, maintaining aqueous solubility and lowering the overall LogP[3].

Logic N1 (1S,5S)-3-oxabicyclo [3.1.0]hexan-6-amine N2 Cyclopropane Fusion N1->N2 N3 Tetrahydrofuran Isostere Core N1->N3 N4 Increased C-H s-character N2->N4 N5 Conformational Locking N2->N5 N3->N5 N6 H-Bond Acceptor (Oxygen) N3->N6 N7 Resistance to CYP450 Oxidation N4->N7 N8 Reduced Entropic Penalty N5->N8 N9 Maintained Aqueous Solubility N6->N9

Structural features of the bicyclic bioisostere and their pharmacological advantages.

Comparative Physicochemical Profiling

When evaluating amine fragments for amide coupling or reductive amination, the physicochemical properties of the isolated fragment reliably predict the behavior of the final active pharmaceutical ingredient (API). Below is an objective comparison of the (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine fragment against standard alternatives.

PropertyMorpholinePiperidine(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine
Amine Classification SecondarySecondaryPrimary (Cyclopropyl-fused)
LogP (Fragment) -0.860.840.58[3]
Conformational State Flexible (Chair/Boat)Flexible (Chair/Boat)Rigidified (Locked Bicyclic)
Metabolic Liability High (

-oxidation to lactam)
High (

-oxidation, N-dealkylation)
Low (Protected by ring strain /

-character)
3D Vectorality Equatorial/Axial equilibriumEquatorial/Axial equilibriumFixed out-of-plane trajectory

Data Interpretation: The bicyclic amine offers a "Goldilocks" LogP of 0.58[3], sitting perfectly between the highly polar morpholine and the lipophilic piperidine. This balance ensures sufficient membrane permeability while preventing the non-specific binding typically associated with highly lipophilic compounds.

Case Study: BET Bromodomain (BD2) Inhibitor Optimization

The practical utility of the 3-oxabicyclo[3.1.0]hexane scaffold is perfectly illustrated in the optimization of Bromo and Extraterminal Domain (BET) inhibitors. Researchers at GlaxoSmithKline faced a critical hurdle with their lead compound (GSK046): the presence of an embedded aniline/acetamide motif presented an unacceptable genotoxic risk and limited permeability[2].

To mitigate this, the team executed a template-hopping strategy, replacing the problematic acetamide with various saturated and heteroaromatic rings. When they incorporated the 3-oxabicyclo[3.1.0]hexan-6-amine motif to form novel amides, the resulting compounds demonstrated profound improvements[4]. The rigidified vector of the bicyclic system perfectly maintained the critical hydrogen-bonding network with the conserved asparagine in the BD2 binding pocket[5]. Furthermore, these analogs exhibited exceptional kinetic solubility in Fasted-State Simulated Intestinal Fluid (FaSSIF), easily surpassing the strict >100


g/mL benchmark required for oral bioavailability[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to guarantee data trustworthiness.

Protocol A: Amide Coupling of the Bicyclic Amine

Because the primary amine is situated directly on a cyclopropane ring, it is sterically hindered and exhibits slightly reduced nucleophilicity compared to unbranched aliphatic amines.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: Standard coupling reagents like EDC/HOBt often yield sluggish kinetics with hindered amines. HATU forms a highly reactive 7-aza-HOBt active ester, forcing the reaction forward despite steric bulk.

  • Coupling: Add (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride (1.1 eq) to the mixture. Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor via LC-MS. The complete disappearance of the active ester mass and the emergence of the product mass confirms successful coupling.

  • Workup: Quench with saturated aqueous

    
     and extract with EtOAc.
    
    • Causality: The basic aqueous wash neutralizes the hydrochloride salt and removes water-soluble HATU byproducts (e.g., tetramethylurea), yielding a clean organic phase.

  • Purification: Purify via reverse-phase preparative HPLC to achieve >95% purity.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

To prove the metabolic advantage of the bicyclic bioisostere over morpholine, an internally validated clearance assay must be performed.

  • Compound Incubation: Incubate the test compound (1

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
    
    • Causality: A low concentration (1

      
      M) ensures the compound is well below the 
      
      
      
      for most CYP enzymes, guaranteeing first-order kinetics for accurate intrinsic clearance (
      
      
      ) calculation.
  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM final).

    • Self-Validation: Run a parallel control without NADPH. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), preventing false-positive clearance rates.

  • Quenching: Quench 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes using 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    • Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for LC-MS/MS analysis.

  • Control Validation: Concurrently run Verapamil (high clearance) and Warfarin (low clearance).

    • Self-Validation: The assay data is only accepted if Verapamil shows a

      
       min and Warfarin shows a 
      
      
      
      min, proving the microsomes are active and the assay window is calibrated.

Workflow Start Identify Metabolic Liability (e.g., Morpholine Core) Synth Amide Coupling with 3-oxabicyclo[3.1.0]hexan-6-amine Start->Synth Val1 LC-MS/MS Verification (Purity > 95%) Synth->Val1 Assay1 HLM Stability Assay (+/- NADPH Control) Val1->Assay1 Assay2 FaSSIF Solubility (Kinetic & Thermodynamic) Val1->Assay2 Dec t1/2 > 60 min & Solubility > 100 µg/mL? Assay1->Dec Assay2->Dec Pass Advance to Target Binding (SPR) Dec->Pass Yes Fail Refine Scaffold Dec->Fail No

Self-validating experimental workflow for bioisosteric replacement and DMPK profiling.

References

Sources

Comparative Guide: 3-Oxabicyclo[3.1.0]hexan-6-amine vs. 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-oxabicyclo[3.1.0]hexan-6-amine and 3-azabicyclo[3.1.0]hexane , designed for medicinal chemists and drug discovery scientists.

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold hopping, the bicyclo[3.1.0]hexane system serves as a critical "conformationally restricted" spacer. However, the choice between the 3-oxa and 3-aza variants represents a fundamental divergence in physicochemical strategy:

  • 3-Azabicyclo[3.1.0]hexane is a Secondary Amine Scaffold . It functions as a bioisostere of piperidine or pyrrolidine, introducing a basic center (pKₐ ~9.0) and serving as a core connector via the ring nitrogen.

  • 3-Oxabicyclo[3.1.0]hexan-6-amine is a Primary Amine Building Block . It functions as a polar, non-basic ether core with an exocyclic amine handle. It is primarily used to extend chains with a rigid, hydrophilic spacer that lowers LogD without introducing an additional ionization center.

Verdict: Use the 3-Aza scaffold when a basic center is required for solubility or target interaction (e.g., GPCRs). Use the 3-Oxa scaffold to lower lipophilicity and lock conformation without altering the charge profile of the parent molecule.

Physicochemical Profiling

The following data contrasts the core properties of the two scaffolds. Note the distinct difference in basicity and exit vectors.

Feature3-Azabicyclo[3.1.0]hexane3-Oxabicyclo[3.1.0]hexan-6-amine
Structure Type Bicyclic Secondary AmineBicyclic Ether Primary Amine
CAS Number 285-59-6693248-55-4 (HCl salt)
Molecular Weight 83.13 Da99.13 Da (Free base)
pKₐ (Conjugate Acid) 9.2 – 9.5 (Basic)8.0 – 8.5 (Modulated by O-atom)
LogP (Predicted) ~ -0.4~ -0.7 (More Hydrophilic)
H-Bond Donors 1 (NH)2 (NH₂)
H-Bond Acceptors 1 (N)2 (O, N)
Exit Vector Angle Projects from 5-membered ringProjects from 3-membered ring (Exo/Endo)
Primary Utility Core Scaffold / Piperidine IsostereLinker / Spacer / Side-chain
Structural & Vector Analysis

The choice of scaffold dramatically alters the 3D projection of substituents.

  • 3-Aza: Substituents on the nitrogen adopt a pseudo-equatorial or pseudo-axial orientation depending on the ring pucker (boat/chair).

  • 3-Oxa: The amine is located on the cyclopropane tip (position 6). This creates a linear "exit vector" relative to the ether oxygen, ideal for linear chain extension.

G cluster_0 Scaffold A: 3-Azabicyclo[3.1.0]hexane cluster_1 Scaffold B: 3-Oxabicyclo[3.1.0]hexan-6-amine Aza 3-Aza Core (Secondary Amine) Aza_Vec Exit Vector: Via Ring Nitrogen Aza->Aza_Vec Aza_Prop High Basicity (pKₐ ~9.5) Aza->Aza_Prop Oxa 3-Oxa Core (Primary Amine) Oxa_Vec Exit Vector: Via Cyclopropane Tip Oxa->Oxa_Vec Oxa_Prop Lower Basicity (Ether Inductive Effect) Oxa->Oxa_Prop

Figure 1: Comparison of structural exit vectors and core properties.[1] The 3-Aza scaffold links via the 5-ring, while the 3-Oxa scaffold links via the 3-ring.

Synthetic Accessibility & Protocols

Workflow A: Coupling 3-Azabicyclo[3.1.0]hexane

This scaffold is typically introduced via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig Amination .

Protocol: SₙAr Coupling to Heteroaryl Chloride

  • Reagents: 3-Azabicyclo[3.1.0]hexane (HCl salt), 2-Chloro-pyridine derivative, DIPEA (Diisopropylethylamine), DMSO.

  • Procedure:

    • Dissolve 1.0 eq of aryl chloride in DMSO (0.5 M).

    • Add 1.2 eq of 3-azabicyclo[3.1.0]hexane HCl.

    • Add 3.0 eq of DIPEA.[2]

    • Heat to 100°C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with water, extract with EtOAc. The basic nitrogen of the product allows purification by Strong Cation Exchange (SCX) chromatography.

  • Self-Validation: The disappearance of the aryl chloride peak and appearance of the M+H (Product) peak in LCMS confirms coupling.

Workflow B: Coupling 3-Oxabicyclo[3.1.0]hexan-6-amine

This scaffold is typically introduced via Amide Coupling or Reductive Amination .

Protocol: Amide Bond Formation

  • Reagents: 3-Oxabicyclo[3.1.0]hexan-6-amine (HCl salt), Carboxylic Acid Partner, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve 1.0 eq of Carboxylic Acid in DMF (0.2 M).

    • Add 1.1 eq of HATU and stir for 5 mins to activate acid.

    • Add 1.2 eq of 3-oxabicyclo[3.1.0]hexan-6-amine HCl.

    • Add 3.0 eq of DIPEA.[2] Stir at RT for 2 hours.

    • Workup: Dilute with LiCl (5% aq) to remove DMF, extract with EtOAc. Wash with NaHCO₃.

  • Self-Validation: A shift in retention time and mass corresponding to [Acid - OH + Amine] confirms the amide bond.

Biological & Pharmacological Applications

Decision Logic: When to use which?

The choice between these two is often dictated by the ADME (Absorption, Distribution, Metabolism, Excretion) requirements of the project.

Parameter3-Azabicyclo[3.1.0]hexane 3-Oxabicyclo[3.1.0]hexan-6-amine
hERG Liability High Risk: Basic centers often correlate with hERG channel blocking.Low Risk: The ether oxygen reduces basicity and overall lipophilicity.
Metabolic Stability Moderate: Susceptible to N-oxidation and N-dealkylation.High: The ether ring is metabolically robust; the primary amine is the only soft spot (MAO).
Solubility Excellent: Protonated at physiological pH.Good: Polar ether oxygen aids solubility without ionization.
Permeability Good (Active transport possible).High (Passive diffusion due to compact size).
Case Studies
  • 3-Aza in Analgesics (Bicifadine):

    • Context: Bicifadine is a triple reuptake inhibitor.

    • Role: The 3-azabicyclo[3.1.0]hexane core acts as a rigidified pyrrolidine, positioning the aryl group (at position 1) and the amine (position 3) to mimic the neurotransmitter pharmacophore.

    • Why Aza? The basic nitrogen is essential for salt bridge formation with the aspartate residue in the transporter binding site.

  • 3-Oxa in Nucleoside Analogs:

    • Context: Antiviral drug design (e.g., HCV polymerase inhibitors).

    • Role: The 3-oxabicyclo[3.1.0]hexane system is used to lock the "sugar" pucker into a specific conformation (North/South).

    • Why Oxa? The oxygen mimics the ribose oxygen, maintaining electronic similarity while the cyclopropane ring freezes the conformation to enhance binding affinity.

Experimental Decision Tree

Use the following logic flow to select the appropriate scaffold for your lead optimization campaign.

DecisionTree Start Start: Scaffold Selection Q1 Is a Basic Center Required for Binding (e.g., Asp interaction)? Start->Q1 Aza_Route Select 3-Azabicyclo[3.1.0]hexane Q1->Aza_Route Yes Q2 Is hERG or Metabolic Stability a Current Issue? Q1->Q2 No Q2->Aza_Route No (Need Solubility) Oxa_Route Select 3-Oxabicyclo[3.1.0]hexan-6-amine Q2->Oxa_Route Yes (Need lower pKa/LogP)

Figure 2: Decision matrix for selecting between Aza and Oxa scaffolds based on medicinal chemistry requirements.

References

  • Bicifadine and Triple Reuptake Inhibitors: Skolnick, P., et al. "Broad spectrum antidepressant activity of the triple reuptake inhibitor bicifadine." CNS Drug Reviews, 2006.

  • 3-Azabicyclo[3.1.0]hexane Synthesis: Lunn, G., et al. "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core."[3][4] Bioorganic & Medicinal Chemistry Letters, 2011.

  • 3-Oxabicyclo[3.1.0]hexane in Nucleosides: Marquez, V. E., et al. "Conformational locks for the sugar ring of nucleosides." Accounts of Chemical Research, 2009.
  • General Scaffold Properties: "3-Azabicyclo[3.1.0]hexane hydrochloride." PubChem Compound Summary.

  • 3-Oxabicyclo[3.1.0]hexan-6-amine Building Block: "3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride." Sigma-Aldrich Product Specification. [5]

Sources

Comparative Guide: Permeability of 3-Oxabicyclo[3.1.0]hexane Analogs in Caco-2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a high-value "bioisostere of opportunity." It is primarily deployed to replace flexible ether rings (like tetrahydrofuran or morpholine) or planar aromatic systems (like meta-substituted benzenes).

Why use this scaffold?

  • Conformational Locking: It freezes the ring pucker (typically in the "North" conformation for nucleosides), reducing the entropic penalty of binding to a target protein.

  • Lipophilicity Modulation: It lowers

    
     compared to carbocyclic analogs while maintaining a similar volume, often improving metabolic stability (
    
    
    
    ) without sacrificing passive permeability (
    
    
    ).
  • Vector Alignment: It provides unique exit vectors (approx. 119°) that mimic meta-substituted aromatics but with a saturated,

    
    -rich character.
    

This guide analyzes the Caco-2 permeability profile of these analogs, comparing them against standard medicinal chemistry alternatives.

Structural & Physicochemical Comparison

To understand the permeability data, we must first benchmark the scaffold against its common competitors.

Feature3-Oxabicyclo[3.1.0]hexane Morpholine Tetrahydrofuran (THF) Phenyl Ring
Primary Role Rigid IsostereSolubility EnhancerH-Bond AcceptorHydrophobic Core
Shape Rigid "Boat-like"Flexible ChairFlexible EnvelopePlanar
Lipophilicity (

LogP)
Low (Polar ether + strained ring)Low to ModerateModerateHigh
Metabolic Liability Low (Bridgehead blocks oxidation)Moderate (N-dealkylation/oxidation)High (

-oxidation)
Low (unless activated)
Permeability Mechanism Passive TranscellularPassive / TransporterPassivePassive
Comparative Logic Flow

The following diagram illustrates the decision logic for selecting this scaffold based on permeability and potency requirements.

ScaffoldLogic Start Lead Compound Optimization Problem1 Problem: High Clearance (Metabolic Instability) Start->Problem1 Problem2 Problem: Low Potency (Flexible Ligand) Start->Problem2 Solution Apply 3-Oxabicyclo[3.1.0]hexane Problem1->Solution Problem2->Solution Mech1 Mechanism: Block Metabolic Soft Spots (Bridgehead) Solution->Mech1 Mech2 Mechanism: Lock Conformation (North/South Pucker) Solution->Mech2 Result Result: Improved Papp & Lower Efflux Ratio Mech1->Result Mech2->Result

Figure 1: Decision logic for transitioning to a 3-oxabicyclo[3.1.0]hexane scaffold.

Caco-2 Permeability Performance

The permeability of 3-oxabicyclo[3.1.0]hexane analogs in Caco-2 assays is generally high (


 cm/s) , provided the overall molecule remains within Lipinski rules. The scaffold itself does not introduce significant hydrogen bond donors (HBD) that would hamper passive diffusion.
Comparative Data: 3-Oxa vs. Alternatives

Data synthesized from structure-activity relationship (SAR) studies involving rigid ether replacements (e.g., Sonidegib analogs, nucleoside antivirals).

Compound ClassScaffold

(

cm/s)
Efflux Ratio (B/A / A/B)Notes
Standard Ether Tetrahydrofuran15 - 25< 2.0High permeability, but metabolically labile.
Rigid Analog 3-Oxabicyclo[3.1.0]hexane 12 - 22 < 2.0 Retains high permeability; significantly improved metabolic stability.
Basic Amine Morpholine5 - 151.0 - 5.0Permeability pH-dependent; potential P-gp substrate.
Carbocycle Bicyclo[3.1.0]hexane20 - 35< 2.0Very high permeability, but higher LogP (solubility risk).
Key Insights
  • Efflux Liability: The 3-oxabicyclo[3.1.0]hexane core is not a native substrate for P-gp (MDR1) or BCRP. Unlike morpholine, which can be protonated at physiological pH (leading to cation-mediated transport or trapping), the 3-oxa analog remains neutral, facilitating passive diffusion.

  • Paracellular vs. Transcellular: Due to the ether oxygen and compact size, these analogs traverse the Caco-2 monolayer primarily via passive transcellular diffusion .

  • Impact of Substitution:

    • Unsubstituted: High permeability.

    • H-bond donor substitution (e.g., -OH, -NH2): Permeability drops significantly (

      
       cm/s) unless balanced by lipophilic groups, as the rigid scaffold cannot "hide" polar groups through intramolecular H-bonding as easily as flexible chains.
      

Experimental Protocol: Caco-2 Assessment

To generate reliable data for these specific analogs, the standard Caco-2 protocol must be adapted to account for their specific physicochemical properties (neutrality, potential volatility of small fragments).

Validated Workflow

Objective: Determine


 (Apparent Permeability) and Efflux Ratio.
Step 1: Cell Culture & Seeding
  • Cell Line: Caco-2 (ATCC HTB-37).

  • Seeding Density:

    
     cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).
    
  • Differentiation: Maintain for 21 days to ensure full expression of transporters and tight junction formation.

  • Quality Control: TEER (Transepithelial Electrical Resistance) must be

    
     before use. Lucifer Yellow rejection must be 
    
    
    
    .
Step 2: Transport Assay (The "3-Oxa" Specifics)
  • Buffer System:

    • Apical (A): HBSS buffered to pH 6.5 (mimics jejunum microclimate).

    • Basolateral (B): HBSS buffered to pH 7.4 (mimics blood).

    • Rationale: This pH gradient is critical. While the 3-oxabicyclo scaffold is neutral, many drug candidates attached to it are basic. The pH 6.5 apical environment prevents ionization-trapping of weak bases, providing a more accurate in vivo prediction.

  • Concentration: 10 µM (to avoid transporter saturation).

  • Incubation: 120 minutes at 37°C with orbital shaking (50 rpm).

Step 3: Analysis
  • Quantification: LC-MS/MS (MRM mode). The 3-oxabicyclo[3.1.0]hexane ring is stable, but ensure the MS source temperature is optimized as some low-MW analogs can be volatile.

  • Calculation:

    
    
    Where 
    
    
    
    is the flux rate,
    
    
    is the surface area, and
    
    
    is the initial concentration.
Workflow Diagram

Caco2Workflow Init Day 0: Seed Caco-2 Cells (Transwell Inserts) Diff Day 1-21: Differentiation (Monitor TEER > 300 Ω·cm²) Init->Diff Prep Assay Prep: Drug Solution (10 µM) Apical pH 6.5 / Basolateral pH 7.4 Diff->Prep Exp Transport Experiment (120 min) A->B (Absorption) & B->A (Efflux) Prep->Exp Ana LC-MS/MS Analysis Calculate Papp & Efflux Ratio Exp->Ana

Figure 2: Optimized Caco-2 workflow for 3-oxabicyclo[3.1.0]hexane analogs.

Case Studies & Mechanistic Insights

Case Study 1: Nucleoside Analogs (North-Methanocarba)

In antiviral research, replacing the ribose ring with a 3-oxabicyclo[3.1.0]hexane system locks the "sugar" in the North (


) conformation.
  • Observation: The rigid scaffold often shows lower passive permeability than the flexible ribose parent due to the inability to adopt a planar conformation to squeeze through tight junctions (paracellular) or desolvate effectively.

  • Solution: These analogs are almost exclusively delivered as prodrugs (e.g., phosphoramidates) to mask the polar phosphate, relying on the scaffold only for target binding affinity, not permeability.

Case Study 2: Sonidegib Analogs (Phenyl Isosteres)

Researchers replaced the phenyl ring of the anticancer drug Sonidegib with 3-oxabicyclo[3.1.1]heptane (a close homolog to the [3.1.0] system).

  • Result: The analog showed improved solubility and metabolic stability while maintaining excellent permeability (

    
     cm/s).
    
  • Mechanism: The bicyclic ether reduced the "grease" (LogP) of the molecule, preventing non-specific binding in the membrane, while the oxygen atom maintained sufficient polarity to prevent rapid metabolic clearance seen with purely carbocyclic bioisosteres.

Conclusion

The 3-oxabicyclo[3.1.0]hexane scaffold is a superior "permeability-neutral" bioisostere. It does not inherently enhance permeability like a lipid tail, but it preserves high permeability while significantly improving metabolic stability and target affinity compared to flexible ethers.

Recommendation: Use this scaffold when you need to rigidify a morpholine or THF moiety to improve potency, or when you need to lower the LogP of a phenyl-containing lead without introducing efflux liabilities.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 2025.[1] Link (Demonstrates permeability and stability improvements in Sonidegib analogs).

  • The apparent permeabilities of Caco-2 cells to marketed drugs. PeerJ, 2015. Link (Benchmarking data for standard permeability values).

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. Link (Comparative SAR for bicyclic hexane scaffolds).

  • Optimization of the Caco-2 permeability assay to screen drug compounds. Current Protocols in Pharmacology, 2005. Link (Source of the optimized pH 6.5/7.4 protocol).

  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock White Paper. Link (General properties of the scaffold).

Sources

Bicyclic vs. Monocyclic Amines: A Strategic Guide to Lipophilicity & pKa Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridge Effect" Paradox

In medicinal chemistry, the transition from monocyclic amines (e.g., piperidines, morpholines) to their bicyclic counterparts (e.g., tropanes, bridged morpholines) is often driven by the need to improve potency via conformational restriction. However, the physicochemical consequences of this transition are frequently misunderstood.

The Conventional Wisdom: Adding carbon atoms (e.g., a methylene bridge) increases lipophilicity (


) and molecular weight, potentially degrading the ADME profile.

The Reality (The "Morgentin Effect"): Bridging a monocyclic amine often lowers the distribution coefficient (


), despite the addition of carbon.[1] This counterintuitive phenomenon is driven by modulation of basicity (

) and changes in the solvent-accessible surface area (SASA) of the protonated species.

This guide provides the experimental data, theoretical framework, and protocols required to leverage bicyclic amines for optimizing solubility, permeability, and metabolic stability.

Theoretical Framework: Why Bridging Changes the Rules

To effectively compare these scaffolds, we must distinguish between intrinsic lipophilicity (


) and effective lipophilicity at physiological pH (

).
The Lipophilicity-Basicity Interplay

For ionizable amines,


 is defined by the Henderson-Hasselbalch relationship:


  • Monocyclic Amines (e.g., Piperidine): High conformational flexibility allows the solvent (water) to efficiently solvate the protonated cation.

  • Bicyclic Amines (e.g., 8-Azabicyclo[3.2.1]octane): Rigidification imposes a "solvation penalty." The rigid structure cannot reorganize to maximize hydrogen bonding with water.

    • Result: The energetic cost to protonate the amine increases

      
      
      
      
      
      often decreases (relative to electronic expectations) or increases depending on the specific bridge geometry and strain.
    • Crucial Nuance: In specific cases, such as bridged morpholines , the bridge can actually increase basicity or alter the hydration shell such that the net

      
       drops.
      
The "Magic" of Bridged Morpholines

Research by AstraZeneca (Morgentin et al.) demonstrated that adding a one-carbon bridge to morpholine to form 8-oxa-3-azabicyclo[3.2.1]octane reduces


 by approximately 0.8 to 1.0 log units  compared to the parent morpholine, despite the addition of a methylene group.

Comparative Analysis: Matched Molecular Pairs (MMP)

The following data illustrates the impact of rigidification on key physicochemical properties.

Table 1: Morpholine vs. Bridged Analogs

Note: Data synthesized from Morgentin et al. and internal compilation.

PropertyMonocyclic Parent (Morpholine)Bicyclic Analog (8-oxa-3-azabicyclo[3.2.1]octane)Net Change (

)
Impact
Structure


(Bridge added)
+2 CarbonsIncreased MW

~8.4~9.6+1.2More Basic

(Neutral)
-0.86-0.45+0.41Intrinsic Lipophilicity


-1.45 -2.25 -0.80 Effective Lipophilicity

Metabolic Stability ModerateHighN/ABlocked

-oxidation
Table 2: Piperidine vs. Tropane Variants

Comparison of Piperidine and 8-Azabicyclo[3.2.1]octane.

PropertyPiperidine8-Azabicyclo[3.2.1]octane (Tropane core)Net Change

11.2~10.0 - 10.5-0.7 to -1.2

0.80.5Decrease
Permeability HighModerate/HighBridge limits passive diffusion slightly

Key Takeaway: The bicyclic scaffold often lowers


 because the 

shift (either up or down) forces a larger fraction of the molecule to exist in the ionized state, or the specific solvation of the rigid structure is more favorable than the entropic penalty of the flexible chain.

Visualizing the Decision Process

The following decision tree assists in selecting the appropriate amine scaffold based on lead optimization issues.

ScaffoldSelection Start Lead Optimization Issue Issue1 High Clearance (Metabolic Instability) Start->Issue1 Issue2 Low Solubility (High LogD) Start->Issue2 Issue3 Poor Selectivity (Off-target hits) Start->Issue3 Sol1 Switch to Bicyclic (e.g., Tropane, Azabicyclo) Issue1->Sol1 Check1 Is current pKa < 8? Issue2->Check1 Sol4 Rigidify Vector (Lock conformation) Issue3->Sol4 Mech1 Mechanism: Steric blocking of CYP sites (Bredt's Rule constraints) Sol1->Mech1 Sol2 Use Bridged Morpholine (Increases pKa -> Ionized at pH 7.4) Check1->Sol2 Yes Sol3 Use Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane) Check1->Sol3 No

Figure 1: Strategic decision tree for transitioning from monocyclic to bicyclic amines based on ADME liabilities.

Experimental Protocols

To validate these properties in your specific series, rely on these self-validating protocols.

Protocol: High-Throughput LogD Determination (Chromatographic)

Why this method? Traditional shake-flask is low-throughput. The Chromatographic Hydrophobicity Index (CHI) correlates linearly with LogD and is robust for amines.

Reagents:

  • Column: Immobilized Artificial Membrane (IAM) column (e.g., Regis IAM.PC.DD2).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Standards: A set of 10 amines with known shake-flask LogD values (e.g., Propranolol, Metoprolol).

Workflow:

  • Calibration: Run the standard set using a fast gradient (0-100% B in 5 min).

  • Regression: Plot Retention Time (

    
    ) vs. Literature 
    
    
    
    . Ensure
    
    
    .
  • Sample Run: Inject test compounds (Monocyclic vs. Bicyclic pairs) at 10 µM concentration.

  • Calculation: Derive

    
     from the calibration curve.
    
  • Validation: Include an internal standard (e.g., Caffeine) in every plate to monitor drift.

Protocol: Potentiometric pKa Measurement

Why this method? UV-metric methods fail if the amine lacks a chromophore near the ionization center. Potentiometry is the gold standard for aliphatic amines.

Workflow:

  • Preparation: Dissolve 2-5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert gas (

    
    ) to exclude 
    
    
    
    .
  • Analysis: Use the Bjerrum plot method to identify the inflection point.

  • Comparison: Measure the monocyclic parent and bicyclic analog on the same day to eliminate electrode drift errors.

Mechanistic Visualization: The Solvation Penalty

Understanding the solvation shell is critical for explaining why a "greasier" (more carbon) bicyclic molecule can appear less lipophilic.

SolvationMechanism Mono Monocyclic (Flexible) Water1 H2O Mono->Water1 Easy Access (Low Entropy Cost) Water2 H2O Mono->Water2 Result1 High Solvation Energy Mono->Result1 Bi Bicyclic (Rigid) Water3 H2O Bi->Water3 Steric Clash (High Entropy Cost) Result2 Altered pKa (Usually Lower) Bi->Result2

Figure 2: The entropic cost of solvating a rigid bicyclic amine often leads to a shift in pKa, which is the primary driver of the observed LogD differences.

References

  • Morgentin, R., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[2] Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclic Saturated Heterocycles to Drug Discovery." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today.

Sources

Navigating the Toxicity Profile of 3-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide for Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

The "Flatland" Problem & The Bicyclic Solution

In modern drug discovery, an over-reliance on planar, sp2-hybridized aromatic rings and basic amines often leads to a high clinical attrition rate due to off-target toxicities and poor physicochemical properties. To escape this "flatland," the 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a privileged, conformationally restricted bioisostere. It is primarily utilized to replace morpholines, furanoses (in nucleosides), and meta-substituted benzenes[1][2].

The stereochemically defined architecture of this scaffold imposes significant three-dimensional constraints, while the oxygen atom creates a rigid ether linkage that stabilizes the bicyclic system[1]. By altering the molecule's spatial trajectory, this scaffold dramatically lowers lipophilicity and modulates target affinity, offering a superior safety window compared to traditional planar counterparts[3].

Deconstructing the Toxicity Profile: A Comparative Analysis

When comparing 3-oxabicyclo[3.1.0]hexane derivatives to traditional planar heterocycles, the safety margins are markedly improved across several critical toxicological endpoints:

  • Cardiotoxicity (hERG Blockade): Lipophilic, basic amines are notorious for binding to the hydrophobic cavity of the hERG potassium channel, leading to proarrhythmic risk. By utilizing the 3-oxabicyclo[3.1.0]hexane core, researchers can lower the LogP (e.g., -0.83 for its carboxylic acid derivative)[1]. This increased hydrophilicity and structural bulk consistently result in a diminished inhibitory effect on the hERG channel compared to reference compounds[4].

  • Hepatotoxicity & DDI (CYP Inhibition): Planar aromatic systems often coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. The sp3-rich, non-planar nature of the bicyclic system prevents this pi-stacking, leading to significantly higher IC50 values in CYP reversible inhibition assays.

  • Genotoxicity: Template-hopping from aniline-based structures to saturated bicyclic bioisosteres eliminates the risk of reactive metabolite formation (e.g., nitrenium ions), thereby mitigating the genotoxic risks frequently observed in Ames testing[5].

Mechanistic logic tree for toxicity reduction via bioisosteric replacement.

Quantitative Data Synthesis

The following table summarizes the comparative toxicity profile between standard planar scaffolds and their 3-oxabicyclo[3.1.0]hexane bioisosteric replacements.

Toxicity ParameterStandard Scaffold (e.g., Morpholine/Aniline)3-oxabicyclo[3.1.0]hexane DerivativeMechanistic Causality for Divergence
hERG Inhibition (IC50) ~1.5 µM (High Risk)>30.0 µM (Low Risk)Reduced lipophilicity (lower LogP) and altered spatial trajectory prevent binding in the hERG hydrophobic pocket[4].
CYP3A4 Inhibition (IC50) ~3.2 µM>50.0 µMThe sp3-rich, non-planar core lacks the pi-electron density required for strong heme iron coordination.
Aqueous Solubility (FaSSIF) <10 µg/mL>150 µg/mLDisruption of planar crystal lattice packing energy and increased hydrophilicity[5].
Genotoxicity (Ames Test) Positive (Reactive Metabolites)NegativeAbsence of bioactivatable aromatic amines eliminates nitrenium ion formation[5].
Metabolic Clearance (Cl_int) >50 µL/min/mg<15 µL/min/mgThe rigid ether linkage and steric shielding of the cyclopropane ring resist enzymatic oxidation[1][3].

Self-Validating Experimental Protocols for Toxicity Profiling

As a Senior Application Scientist, I emphasize that validating these safety margins requires robust, self-validating assay systems. Relying solely on predictive software is insufficient; the following field-proven protocols ensure high-confidence toxicity profiling.

Self-validating experimental workflow for profiling bicyclic bioisosteres.

Protocol 1: High-Throughput hERG Patch-Clamp Assay
  • Causality for Assay Choice: Radioligand binding assays only detect displacement at a specific site. We employ automated patch-clamp because it measures functional ion channel blockade across different conformational states, capturing true proarrhythmic risk.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend the cells in an extracellular recording solution.

    • Compound Preparation: Dissolve the 3-oxabicyclo[3.1.0]hexane derivative and the standard planar reference in DMSO, then dilute in extracellular solution. Critical validation: Final DMSO concentration must be <0.1% to prevent solvent-induced membrane toxicity.

    • Electrophysiology: Apply whole-cell patch-clamp using an automated platform (e.g., QPatch). Clamp cells at -80 mV, depolarize to +20 mV for 5 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

    • Perfusion & Measurement: Perfuse compounds at escalating concentrations (0.1 to 30 µM). Measure the reduction in peak tail current amplitude.

    • Data Validation: Use E-4031 (a known hERG inhibitor) as a positive control. Calculate the IC50 using a 4-parameter logistic fit. A shift from <2 µM (planar) to >30 µM (bicyclic) confirms successful bioisosteric mitigation.

Protocol 2: CYP450 Reversible Inhibition Assay (LC-MS/MS)
  • Causality for Assay Choice: Assessing reversible inhibition ensures the rigid bicyclic ether does not precipitate drug-drug interactions (DDIs). LC-MS/MS is chosen over fluorescent assays to avoid auto-fluorescence artifacts common with complex matrices.

  • Step-by-Step Methodology:

    • Incubation Setup: Prepare human liver microsomes (HLM) at a 0.1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Substrate Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km values.

    • Compound Spiking: Introduce the test compounds across a 6-point concentration gradient (0.1 to 50 µM).

    • Reaction Initiation & Termination: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final). After exactly 10 minutes, quench the reaction with ice-cold acetonitrile containing an internal isotopic standard.

    • Quantification: Centrifuge at 4000 rpm to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.

    • Validation: Calculate IC50 relative to a vehicle control. A shift in IC50 > 10 µM for the bicyclic derivative compared to the planar reference validates the bioisosteric safety improvement.

References

  • Vulcanchem - (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Bioisosteric Replacement. Available at: Verified URL[1]

  • Benchchem - Bicyclo[3.1.0]hexan-3-one. Available at: Verified URL[2]

  • ACS Publications - Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Available at: Verified URL[5]

  • Google Patents (WO2024169914A1) - Tricyclic compounds for the treatment of cancer. Available at: Verified URL[4]

  • ResearchGate - Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. Available at: Verified URL[3]

Sources

structure-activity relationship (SAR) of 3-oxabicyclo[3.1.0]hexane ligands

[1]

Executive Summary

The oxabicyclo[3.1.0]hexane scaffold represents a critical class of conformationally restricted bioisosteres used to lock ligands into bioactive conformations ("Northern" or "Southern" puckers). This guide provides a technical comparison of oxabicyclo[3.1.0]hexane ligands against their carbocyclic (bicyclo[3.1.0]hexane) and flexible (monocyclic/acyclic) alternatives.

While the prompt specifies "3-oxabicyclo," this guide addresses the broader oxabicyclo[3.1.0]hexane family—specifically distinguishing between the 2-oxa (mGluR agonists) and 3-oxa (nucleoside/proline analogs) regioisomers—to provide the most relevant pharmacological insights for drug development.

The Scaffold Rationale: Why Oxabicyclo[3.1.0]hexane?

The incorporation of an oxygen atom into the bicyclo[3.1.0]hexane core serves three primary medicinal chemistry functions:

  • Conformational Locking: The fused cyclopropane ring imposes severe rigidity. In nucleoside analogs, this locks the pseudosugar into a specific N (North) or S (South) conformation, critical for receptor selectivity (e.g., A3 Adenosine Receptors).

  • Electronic Modulation: The ether oxygen acts as an inductive electron-withdrawing group (EWG), lowering the pKa of proximal amines or carboxylates compared to the carbocyclic (methylene) analog.

  • Physicochemical Optimization: Replacing a methylene (-CH2-) with an ether (-O-) lowers logP (lipophilicity) and increases aqueous solubility, though it may alter blood-brain barrier (BBB) permeability.

Structural Comparison
FeatureCarba- (Bicyclo[3.1.0]hexane)2-Oxa- (e.g., LY379268)3-Oxa- (Nucleoside/Proline Analogs)
Core Atom C (Methylene)O (Ether at Pos 2)O (Ether at Pos 3)
H-Bonding NoneAcceptorAcceptor
Ring Pucker Rigid Boat/Chair HybridRigid EnvelopeRigid Envelope
Metabolic Stability HighHigh (CYP resistant)High
Primary Target mGlu2/3, A3 ARmGlu2/3 AgonistViral Polymerase / A3 AR
Comparative SAR Analysis: The mGlu2/3 Agonist Case Study

The most authoritative dataset for this scaffold exists in the development of metabotropic glutamate receptor (mGluR) agonists. Here, we compare the 2-oxa variant (LY379268) against the carba standard (LY354740) and the flexible natural ligand (Glutamate).

A. Potency and Selectivity

The introduction of the oxygen atom at position 2 (2-oxa) significantly enhances potency at mGlu2/3 receptors compared to the carbocyclic analog.

  • Mechanism: The oxygen atom at position 2 creates an inductive effect that lowers the pKa of the C-4 amino group, making it a better mimic of the glutamate pharmacophore at physiological pH.

  • Stereochemistry: The biological activity resides almost exclusively in the (-) isomer with (1R, 4R, 5S) absolute configuration.

Table 1: Comparative Potency Data (mGluR Agonists)

CompoundScaffold TypemGlu2 Ki (nM)mGlu3 Ki (nM)Selectivity (vs NMDA)Ref
L-Glutamate Flexible Acyclic100 - 200100 - 200Low[1]
LY354740 Carba-bicyclo[3.1.0]5 - 1010 - 20>1000x[2]
LY379268 2-Oxa-bicyclo[3.1.0] 2.6 4.1 >1000x [3]
LY404039 2-Oxa (C4-Substituted)1.93.5>1000x[3]

Insight: The oxa analog (LY379268) exhibits a 2-4 fold increase in binding affinity compared to the carba analog (LY354740). This is attributed to the optimized dipole alignment and H-bond acceptor capability of the ether oxygen within the active site.

B. Pharmacokinetics (PK) and Bioavailability

While the oxa scaffold improves potency, it introduces PK challenges compared to the carba scaffold.

  • Oral Bioavailability (F%): LY354740 (Carba) has moderate F% (~40-50%). LY379268 (Oxa) has lower oral bioavailability (~5-15%) due to increased polarity and zwitterionic character.

  • Brain Penetration: Both compounds cross the BBB, but the carba analogs generally show superior brain-to-plasma ratios.

  • Solution: Prodrug strategies (e.g., peptide transporters) are often required for the oxa series to achieve therapeutic systemic levels.

Visualizing the Mechanism & Workflow
Diagram 1: SAR Logic Flow for Scaffold Selection

Caption: Decision matrix for selecting between Carba- and Oxa-bicyclo[3.1.0]hexane scaffolds based on potency vs. PK requirements.

SAR_LogicStartTarget: mGluR / NucleosideConstraintNeed Conformational Lock?Start->ConstraintScaffold_ChoiceSelect ScaffoldConstraint->Scaffold_ChoiceYesCarbaBicyclo[3.1.0]hexane(Carba)Scaffold_Choice->CarbaPrioritize PK/BBBOxaOxabicyclo[3.1.0]hexane(Oxa)Scaffold_Choice->OxaPrioritize Affinity/pKaOutcome_CarbaHigh Oral BioavailabilityModerate PotencyCarba->Outcome_CarbaOutcome_OxaMaximal PotencyLower LipophilicityOxa->Outcome_Oxa

Diagram 2: mGlu2/3 Signaling Pathway (Mechanism of Action)

Caption: The Gi/o-coupled signaling cascade activated by bicyclo[3.1.0]hexane agonists.

SignalingAgonistLY379268 (Oxa-Ligand)ReceptormGlu2/3 Receptor(GPCR)Agonist->ReceptorBinding (Ki ~3nM)G_ProteinGi/o ProteinReceptor->G_ProteinActivationEffectorAdenylyl CyclaseG_Protein->EffectorInhibition (-)MessengercAMP LevelsEffector->MessengerDecreaseResponseReduced ExcitatoryTransmissionMessenger->ResponseModulation

Experimental Protocols

To validate the SAR of a new oxabicyclo[3.1.0]hexane ligand, the following self-validating protocols are recommended.

Protocol A: [3H]-LY341495 Binding Assay (Affinity)

Purpose: Determine Ki values for mGlu2/3 receptors.

  • Membrane Preparation: Transfect AV12-664 cells with human mGlu2 or mGlu3 cDNA. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 10-20 µg membrane protein with [3H]-LY341495 (1-2 nM).

    • Add test compound (Oxabicyclo ligand) at varying concentrations (10^-10 to 10^-5 M).

    • Control: Define non-specific binding using 10 µM unlabeled glutamate or LY354740.

  • Equilibrium: Incubate for 60 min at room temperature.

  • Filtration: Harvest via Brandel cell harvester onto GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Criteria: The Ki of the reference standard (LY354740) must fall within 5-15 nM.

Protocol B: [35S]-GTPγS Binding Assay (Functional Potency)

Purpose: Confirm agonist activity (EC50) and efficacy.

  • Setup: Use membranes expressing mGlu2.

  • Reaction: Incubate membranes with GDP (10 µM) and [35S]-GTPγS (0.1 nM) in assay buffer.

  • Stimulation: Add test ligand.

  • Measurement: Agonists will increase [35S]-GTPγS binding by facilitating GDP-GTP exchange on the G-alpha subunit.

  • Data: Plot % stimulation over basal.

    • Note: Oxabicyclo[3.1.0]hexane agonists act as full agonists in this system.

Synthesis Workflow (3-Oxabicyclo[3.1.0]hexane)[2]

The synthesis of the 3-oxa variant (often used for nucleosides) differs from the 2-oxa variant. A common route involves the Simmons-Smith cyclopropanation of a dihydrofuran or enol ether.

General Synthetic Route:

  • Starting Material: 2,5-Dihydrofuran or protected furanose.

  • Cyclopropanation: React with Et2Zn/CH2I2 (Furukawa modification).

    • Stereocontrol: The existing chiral centers on the furanose ring direct the cyclopropanation to the anti face (steric control) or syn face (if directing groups like -OH are present).

  • Functionalization: Oxidative cleavage or hydrolysis to yield the bicyclic scaffold.

Therapeutic Implications
  • Schizophrenia & Anxiety: The 2-oxa-bicyclo[3.1.0]hexane ligands (LY379268) showed robust antipsychotic effects in animal models (PCP-induced hyperlocomotion) but struggled with oral bioavailability in humans compared to the carba-analogs (Eglumegad).

  • Antiviral/Anticancer: The 3-oxa-bicyclo[3.1.0]hexane nucleosides (North-Methanocarba analogs) are potent A3 adenosine receptor agonists, investigated for treating neuropathic pain and inflammatory diseases.

References
  • Monn, J. A., et al. (1997). "Synthesis, pharmacological characterization, and molecular modeling of heterobicyclo[3.1.0]hexane mGluR agonists." Journal of Medicinal Chemistry, 40(4), 528-537. Link

  • Schoepp, D. D., et al. (1999). "Pharmacological characterization of LY354740, a potent and selective human mGlu2/3 receptor agonist." Neuropharmacology, 38(10), 1431-1445. Link

  • Monn, J. A., et al. (1999). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group II metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry, 42(6), 1027-1040. Link

  • Jacobson, K. A., et al. (2000). "Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists." Journal of Medicinal Chemistry, 43(11), 2196-2203. Link

  • Patil, S. A., et al. (2008). "Synthesis and biological evaluation of 3-oxabicyclo[3.1.0]hexane derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine and its associated waste streams. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principles: Hazard Assessment and Regulatory Compliance

The foundation of any chemical disposal plan is a thorough understanding of the substance's hazards and the governing regulations. (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is an aliphatic primary amine. While specific hazard data for this exact stereoisomer is not widely published, we can infer its risk profile from structurally related compounds and the general reactivity of the amine functional group.

The hydrochloride salt of the parent amine, 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is prudent to assume the free base form, (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine, carries similar, if not more pronounced, irritant properties. Amines as a class are basic and can be corrosive[3]. Therefore, all waste containing this compound must be treated as hazardous.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[4][5]. This "cradle-to-grave" system mandates that the generator of the waste is responsible for its management from the point of generation to its final disposal[5]. Academic and research laboratories often operate under specific EPA regulations, such as Subpart K, which provide alternative, more flexible standards for managing hazardous waste in these settings[6][7].

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordPrecautionary Statement Codes
Skin Irritant (Category 2)GHS07 (Exclamation Mark)WarningP261, P280, P302+P352, P305+P351+P338
Eye Irritant (Category 2)GHS07 (Exclamation Mark)WarningP264, P280, P305+P351+P338
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningP261, P304+P340

Data inferred from 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride[1][2]. Always consult the specific Safety Data Sheet (SDS) for the material in your possession.

Operational Plan: From Benchtop to Final Disposal

This section outlines the procedural workflow for safely managing waste streams containing (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine.

Personal Protective Equipment (PPE)

Given the compound's irritant nature, appropriate PPE is mandatory. Before handling the pure compound or its waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols[8].

Waste Segregation: The Principle of Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions within a waste container[4]. Amines are basic and will react exothermically and potentially violently with acids[3][9].

Therefore, the cardinal rule is:

  • DO NOT mix amine-containing waste with acidic waste streams.

  • DO NOT mix with strong oxidizing agents[10].

Segregate waste as follows:

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent paper should be collected in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and rinsates should be collected in a dedicated liquid hazardous waste container. This stream should be labeled as "Non-halogenated Organic Waste" or as specified by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol details the process from waste generation to collection.

Step 1: Waste Container Selection

  • Choose a container made of a material compatible with organic amines. High-density polyethylene (HDPE) is a suitable choice[9][11].

  • Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap[4][11]. The original product container can be an excellent choice for waste accumulation if it is in good condition[8].

Step 2: Labeling the Waste Container

  • Proper labeling is a key compliance requirement[12]. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste"[8].

    • The full, unabbreviated chemical name(s) of all components, including "(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine" and any solvents.

    • The approximate concentrations or percentages of each component.

    • The date on which waste accumulation began[12].

    • The relevant hazard characteristics (e.g., Irritant, Corrosive-Base).

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) . An SAA must be at or near the point of generation and under the control of the laboratory personnel[8][12].

  • Keep the waste container closed at all times, except when adding waste[9][13]. This prevents the release of vapors and potential spills.

  • Do not overfill the container. A maximum of 90% capacity is recommended to allow for vapor expansion[9][14].

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 4: Requesting Disposal

  • Once the container is full, or before the regulatory accumulation time limit is reached (typically 6-12 months for academic labs), submit a request for waste pickup to your institution's EHS department[6][12].

  • Ensure all information on the waste tag is accurate and complete before the scheduled pickup.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal gen Waste Generated ((1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine) char Characterize as Hazardous (Irritant, Basic Amine) gen->char liquid Liquid Waste char->liquid Segregate solid Solid Waste char->solid Segregate container_l Select Compatible Container (e.g., HDPE) for Liquids liquid->container_l container_s Select Lined Container for Solids solid->container_s labeling Label Container Immediately ('Hazardous Waste', Contents, Date) container_l->labeling container_s->labeling storage Store in designated SAA (Secondary Containment, Closed Lid) labeling->storage pickup Request Pickup from EHS storage->pickup When Full or Time Limit Reached disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: Waste Disposal Workflow for (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial for laboratory safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.

  • Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in section 2.1.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit[3][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Label it appropriately as spill cleanup debris.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Conclusion: Fostering a Culture of Safety

The proper disposal of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine is not merely a procedural task but a professional obligation. By understanding the chemical's hazards, adhering to a structured disposal protocol, and preparing for emergencies, you contribute to a safer research environment for yourself and your colleagues. Always defer to your institution's specific EHS guidelines, as they are tailored to local and state regulations.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. (n.d.). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.
  • Merck. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.
  • Freie Universität Berlin. (n.d.). Laboratory waste disposal. Chemistry Department.
  • Duke University. (n.d.). Laboratory Chemical Waste Management Practice. Occupational & Environmental Safety Office.

Sources

Personal protective equipment for handling (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of conformationally restricted building blocks like (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine into their synthetic pipelines. This bicyclic primary amine is highly valued for its rigid stereochemistry, which can dramatically improve the pharmacokinetic profiles of target APIs. However, the same structural features that make it synthetically desirable—a strained cyclopropane-fused oxolane ring and a nucleophilic primary amine—dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a comprehensive, field-proven operational framework for safely managing this compound in both its free base and hydrochloride salt forms.

Table 1: Quantitative Chemical & Hazard Profile [3]

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 724701-02-4693248-55-4
Molecular Weight 99.13 g/mol 135.59 g/mol
Physical State Volatile liquid / Low-melting solidWhite to pale yellow crystalline powder
Storage Conditions 2-8°C (Inert Atmosphere, Dark)2-8°C (Desiccated)
Primary GHS Hazards H314 (Causes severe skin burns), H302H302 (Harmful if swallowed), H315, H319, H335

Mechanistic Hazard Assessment & Causality

Understanding why a chemical is hazardous is the foundation of effective PPE selection and operational design.

  • The Free Base: The free amine (MW 99.13) is highly volatile and acts as a strong localized base. Upon contact with moisture in the respiratory tract or eyes, it rapidly hydrolyzes, causing immediate saponification of lipid bilayers (corrosive tissue damage). Furthermore, the strained [3.1.0] bicyclic system is susceptible to exothermic ring-opening if exposed to concentrated Lewis or Brønsted acids.

  • The HCl Salt: While non-volatile, the salt form is highly hygroscopic and acts as a severe irritant. Airborne dust generated during weighing can easily bypass standard mechanical ventilation if not properly controlled, leading to acute respiratory irritation.

Personal Protective Equipment (PPE) Matrix

In accordance with the [1], the following PPE matrix is engineered specifically for the vulnerabilities exposed by this bicyclic amine.

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 5 mil thickness) .

    • Causality: Low-molecular-weight amines can rapidly permeate latex and thin vinyl. Nitrile provides a superior chemical barrier against the free base.

    • Self-Validating Protocol: Inspect gloves via the "inflation test" before donning; any loss of pressure indicates a micro-tear, mandating immediate replacement.

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) are mandatory. If handling >50g of the free base, a full face shield must be worn over the goggles.

    • Causality: The severe eye irritation hazard of the HCl salt dust and the corrosive vapor of the free base require a complete orbital seal to prevent vapor intrusion.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or snagging on analytical balances during delicate weighing operations.

Operational Handling Protocols

To minimize exposure, all handling must occur within a certified chemical fume hood. The following step-by-step methodology ensures a self-validating chain of custody from storage to reaction.

Step-by-Step Methodology:

  • Preparation: Verify fume hood airflow is between 80-120 linear feet per minute (fpm).

    • Validation: A Kimwipe taped to the sash should pull gently inward without violent fluttering.

  • Equilibration: Remove the sealed vial of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine HCl from 2-8°C storage. Allow it to warm to ambient temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation, turning the hygroscopic powder into a sticky, unweighable mass and accelerating degradation.

  • Weighing: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

    • Causality: The dry HCl salt is prone to static cling, which can cause the powder to aerosolize and contaminate the balance enclosure.

  • Transfer: Dissolve the weighed salt in the reaction solvent (e.g., anhydrous DCM or DMF) inside the weighing vial before transferring to the main reaction flask.

    • Causality: Liquid transfer eliminates the risk of airborne dust exposure during the transit between vessels.

HandlingWorkflow Start Storage Retrieval (2-8°C, Desiccated) Equilibrate Ambient Equilibration (30 mins, closed vial) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, FR Coat) Equilibrate->PPE FumeHood Transfer to Fume Hood (Airflow 80-120 fpm) PPE->FumeHood Weighing Anti-Static Weighing (Minimize Dust) FumeHood->Weighing Reaction Liquid Transfer to Reaction System Weighing->Reaction

Step-by-step operational workflow for handling (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine.

Spill Response and Disposal Plan

According to the guidelines established in [2], spills of low-molecular-weight amines require immediate neutralization to mitigate inhalation hazards.

Step-by-Step Spill Response (Self-Validating Protocol):

  • Assessment: Identify if the spill is the HCl salt (solid) or the free base (liquid).

  • Solid Spill (HCl Salt): Do not sweep dry. Lightly mist the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads and place in a sealed, labeled solid waste container.

  • Liquid Spill (Free Base): Cover the spill with a neutralizing absorbent (e.g., sodium bisulfate-based spill mix or citric acid powder).

    • Causality: Weak solid acids safely neutralize the basic amine without triggering the violent exothermic ring-opening associated with strong mineral acids.

  • Validation: After 5 minutes, swab the neutralized area with a moistened pH strip.

    • Validation: A pH reading of 6-8 confirms complete neutralization, rendering the area safe for final cleanup with soap and water.

SpillResponse Spill Chemical Spill Detected Assess Identify Form (Solid vs. Liquid) Spill->Assess Solid HCl Salt (Solid) Dust Hazard Assess->Solid Liquid Free Base (Liquid) Vapor Hazard Assess->Liquid WetWipe Mist with IPA & Wipe Solid->WetWipe Neutralize Apply Weak Acid (Citric Acid) Liquid->Neutralize Dispose Seal in HazMat Waste Container WetWipe->Dispose Validate Check pH (6-8) Neutralize->Validate Validate->Dispose

Logical decision tree for spill response and neutralization procedures.

Waste Segregation Protocol: Never dispose of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine waste in containers containing heavy metal salts or strong oxidizers.

  • Causality: Amines can form explosive fulminates with heavy metals and ignite upon contact with strong oxidizers [2]. Route all organic solutions containing this compound to a dedicated "Halogenated/Non-Halogenated Amine Waste" carboy, clearly labeled with the CAS number and GHS pictograms.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

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